Prednisolone Valerate Acetate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O7/c1-5-6-7-24(33)35-28(23(32)16-34-17(2)29)13-11-21-20-9-8-18-14-19(30)10-12-26(18,3)25(20)22(31)15-27(21,28)4/h10,12,14,20-22,25,31H,5-9,11,13,15-16H2,1-4H3/t20-,21-,22-,25+,26-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYSDXLCLKPUBR-SLPNHVECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023506 | |
| Record name | Prednisolone valerate acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72064-79-0 | |
| Record name | (11β)-21-(Acetyloxy)-11-hydroxy-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72064-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone valerate acetate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072064790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone valerate acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE VALERATE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JB27QJW3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Prednisolone Valerate Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic corticosteroid prodrug utilized for its potent anti-inflammatory and immunosuppressive properties. Upon topical or systemic administration, it is rapidly hydrolyzed by esterases to its active metabolite, prednisolone. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of prednisolone. It delves into the pharmacodynamics, including glucocorticoid receptor binding, genomic and non-genomic signaling pathways, and the subsequent modulation of inflammatory gene expression. Detailed experimental protocols for key assays used to characterize glucocorticoid activity are provided, along with quantitative data to facilitate comparative analysis. Signaling pathways and experimental workflows are visualized through detailed diagrams to enhance understanding.
Introduction
Prednisolone valerate acetate is a corticosteroid ester designed to enhance the delivery and efficacy of its active form, prednisolone.[1][2] As a prodrug, its lipophilicity is increased, which can improve its penetration through biological membranes, such as the skin, following topical application.[2][3] The therapeutic utility of this compound stems from the well-characterized anti-inflammatory and immunosuppressive actions of prednisolone.[2] This guide will focus on the core mechanism of action of prednisolone, the active metabolite.
Pharmacodynamics: The Molecular Basis of Action
The biological effects of prednisolone are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4] The mechanism can be broadly categorized into genomic and non-genomic pathways.
Genomic Mechanism of Action
The genomic actions of prednisolone are responsible for the majority of its long-term anti-inflammatory and immunosuppressive effects. This process involves the modulation of gene transcription through two primary mechanisms: transactivation and transrepression.
Signaling Pathway:
Caption: Genomic signaling pathway of prednisolone.
Upon entering the cell, prednisolone binds to the cytoplasmic GR, which is part of a multiprotein complex including heat shock protein 90 (Hsp90).[4] Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the formation of an activated GR-prednisolone complex. This complex then dimerizes and translocates to the nucleus.[2] In the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the increased transcription of anti-inflammatory genes, such as:
-
Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2, a key enzyme in the arachidonic acid cascade, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2][5][6]
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.
-
Inhibitor of κB (IκBα): This protein sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation.
A major component of the anti-inflammatory action of glucocorticoids is mediated by transrepression. In this process, the activated GR monomer or dimer interacts directly with pro-inflammatory transcription factors, such as:
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation that controls the expression of numerous pro-inflammatory genes.[7]
-
Activator Protein-1 (AP-1): Another key transcription factor involved in inflammatory and immune responses.
This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and enzymes like cyclooxygenase-2 (COX-2).[2]
Non-Genomic Mechanism of Action
In addition to the slower, gene-mediated genomic effects, prednisolone can also exert rapid, non-genomic effects. These actions are initiated within seconds to minutes and are independent of transcription and protein synthesis. While less well-characterized than the genomic pathways, they are thought to involve:
-
Membrane-bound GRs: Interaction with putative glucocorticoid receptors on the cell membrane.
-
Intercalation into cell membranes: Altering membrane fluidity and the function of membrane-associated proteins.
-
Direct modulation of intracellular signaling cascades: Such as MAPK and PI3K pathways.
These non-genomic actions are believed to contribute to the rapid vascular and anti-inflammatory effects observed with high doses of corticosteroids.
Quantitative Data
The potency and pharmacokinetic profile of corticosteroids are crucial for their therapeutic application. The following tables summarize available quantitative data for prednisolone, the active metabolite of this compound.
Table 1: Relative Potency and Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | GR Relative Binding Affinity (RBA) |
| Hydrocortisone | 1 | 1 | 10 |
| Prednisolone | 4 | 0.8 | 19 |
| Betamethasone Valerate | 50-100 | <1 | 125 |
| Dexamethasone (B1670325) | 25 | <1 | 100 |
Data compiled from multiple sources. RBA is relative to dexamethasone (RBA=100).[8][9]
Table 2: Pharmacokinetic Parameters of Prednisolone (Oral Administration)
| Parameter | Value | Unit |
| Tmax (Time to Peak Concentration) | 1 - 2 | hours |
| Cmax (Peak Plasma Concentration) | Varies with dose | ng/mL |
| AUC (Area Under the Curve) | Varies with dose | ng·h/mL |
| t½ (Elimination Half-life) | 2 - 3 | hours |
| Protein Binding | 70 - 90 | % |
| Bioavailability | ~80 | % |
Data represents the active metabolite, prednisolone, following oral administration.[10]
Experimental Protocols
The characterization of glucocorticoid activity involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
References
- 1. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Evaluation of the topical delivery of a prednisolone derivative based upon percutaneous penetration kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpnotebook.com [gpnotebook.com]
- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
The Synthesis of Prednisolone Valerate Acetate: A Technical Guide
An In-depth Examination of the Chemical Synthesis Pathway, Experimental Protocols, and Process Optimization for the Production of a Key Corticosteroid.
Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic glucocorticoid known for its anti-inflammatory and immunosuppressive properties. As a derivative of prednisolone, it is utilized in various topical dermatological preparations to manage inflammatory skin conditions. The addition of the valerate and acetate esters enhances its lipophilicity, which can improve its absorption into the skin and prolong its duration of action.[1] This technical guide provides a detailed overview of the chemical synthesis process for prednisolone valerate acetate, with a focus on the core methodologies, experimental protocols, and quantitative data derived from established synthesis routes.
Core Synthesis Pathway
The primary route for the synthesis of this compound commences with prednisolone as the starting material. The process involves a two-step esterification. First, the hydroxyl group at the C17 position is selectively esterified with valeric acid, followed by the acetylation of the C21 hydroxyl group. A common and efficient method to achieve this selective esterification at the C17 position involves the formation of a cyclic orthoester intermediate. This intermediate is then hydrolyzed to yield the 17-monoester. The final step is the acetylation of the remaining primary hydroxyl group at the C21 position.
The overall transformation can be summarized as follows:
Prednisolone → Prednisolone 17-Valerate → Prednisolone 17-Valerate 21-Acetate
This process is designed to achieve high yields and purity, making it suitable for industrial-scale production.[2][3]
Synthesis Pathway Diagram
Caption: Overall synthesis pathway of this compound from Prednisolone.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the synthesis of this compound, based on established procedures.[2][3]
Step 1: Formation of the Cyclic Orthoester Intermediate
This initial step involves the reaction of prednisolone with trimethyl ortho-valerate in the presence of an acid catalyst to form a cyclic intermediate, which protects the C17 and C21 hydroxyl groups.
-
Materials:
-
Prednisolone: 20 g
-
Dichloromethane (B109758): 17.6 ml
-
Dimethyl sulfoxide (B87167) (DMSO): 4.4 ml
-
p-toluenesulfonic acid: 0.2 g
-
Trimethyl ortho-valerate: 12 ml
-
-
Procedure:
-
Add 20 g of prednisolone to a reaction flask.
-
Control the reaction temperature at 20°C.
-
Add a mixed solvent of dichloromethane and dimethyl sulfoxide (volume ratio 4:1 to 8:1, for example, 22 ml of a 6:1 mixture).
-
Stir the mixture until the prednisolone is completely dissolved, and then initiate nitrogen protection.
-
Add 0.2 g of p-toluenesulfonic acid and 12 ml of trimethyl ortho-valerate.
-
Maintain the reaction temperature at 30-35°C and stir for 2-4 hours.
-
Monitor the reaction by HPLC until the prednisolone content is less than 1 wt%.
-
Step 2: Hydrolysis to Prednisolone 17-Valerate
The cyclic intermediate is selectively hydrolyzed to yield prednisolone 17-valerate.
-
Materials:
-
Reaction mixture from Step 1
-
Dilute sulfuric acid (prepared by mixing 98% concentrated sulfuric acid and water in a 1:130-170 volume ratio)
-
Acetone (B3395972) or glacial acetic acid (optional co-solvent)
-
Sodium bicarbonate solution
-
-
Procedure:
-
Cool the reaction system containing the cyclic ester intermediate.
-
Add dilute sulfuric acid. The volume-to-mass ratio of dilute sulfuric acid to prednisolone should be 0.15-0.25 ml/g.
-
Stir the reaction mixture for 4-6 hours.
-
After the reaction is complete, neutralize the system by adding a sodium bicarbonate solution until the pH is neutral.
-
Separate the organic layer.
-
Wash the organic layer with water until neutral and then dry it. This yields the crude prednisolone 17-valerate.
-
Step 3: Acetylation to this compound
The final step is the acetylation of the C21 hydroxyl group of prednisolone 17-valerate.
-
Materials:
-
Crude prednisolone 17-valerate from Step 2
-
Dimethylaminopyridine (DMAP): 0.12-0.15 g
-
Pyridine: 10-12 ml
-
Acetic anhydride: 30-35 ml
-
-
Procedure:
-
Cool the crude prednisolone 17-valerate to 20-30°C.
-
Add dimethylaminopyridine, pyridine, and acetic anhydride. The amount of DMAP is typically 0.6-0.75% of the initial mass of prednisolone.
-
Maintain the temperature and stir the reaction for 1-3 hours until the reaction is complete, yielding the crude this compound.
-
Step 4: Purification and Crystallization
The crude product is purified to obtain the final high-purity this compound.
-
Materials:
-
Crude this compound
-
Methanol, ethanol, or acetone for crystallization
-
Activated carbon
-
-
Procedure:
-
Concentrate the reaction solution containing the crude product.
-
Add an appropriate organic solvent such as methanol, ethanol, or acetone.
-
Add activated carbon and heat to 40 ± 2°C for decolorization for 2-12 hours.
-
Filter the solution to remove the activated carbon.
-
Cool the filtrate to 0-5°C to induce crystallization.
-
Filter the crystals, wash them with the crystallization solvent, and dry them to obtain the final this compound product.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various examples of the synthesis process, providing insights into the reaction conditions, reagent quantities, and resulting yields and purity.[2][3]
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |
| Prednisolone (g) | 20 | 20 | 20 | 20 | 20 |
| Solvent (CH₂Cl₂:DMSO) | 6:1 (22 ml) | 4:1 (25 ml) | 8:1 (20 ml) | 6:1 (22 ml) | 6:1 (22 ml) |
| p-toluenesulfonic acid (g) | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 |
| Trimethyl ortho-valerate (ml) | 12 | 12 | 12 | 12 | 12 |
| Reaction Temp. (Intermediate) | 30°C | 30°C | 35°C | 30°C | 30°C |
| Reaction Time (Intermediate) | 3h | 4h | 2h | 3h | 3h |
| Dilute H₂SO₄ (1:150) (ml) | 3 | 4 | 5 | 3 | 3 |
| Hydrolysis Time (h) | 5 | 6 | 4 | 5 | 5 |
| DMAP (g) | 0.12 | 0.15 | 0.14 | 0.12 | 0.12 |
| Pyridine (ml) | 10 | 12 | 11 | 10 | 10 |
| Acetic Anhydride (ml) | 30 | 35 | 32 | 30 | 10 |
| Acetylation Temp. | 25°C | 30°C | 20°C | 25°C | 20°C |
| Acetylation Time (h) | 2 | 3 | 1 | 2 | Not Specified |
Table 2: Yield and Purity of this compound
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 | Example 5 |
| Final Product Weight (g) | 23 | 21 | 20 | 22 | 21 |
| Yield (%) | 115% | 105% | 100% | 110% | 105% |
| Purity (HPLC) (%) | 99.6% | 99.5% | 99.5% | 99.5% | 99.5% |
Note: The reported yields in some instances exceed 100%, which may be attributed to the mass of the added valerate and acetate groups, or could reflect the reporting conventions within the source patent documents.
Conclusion
The chemical synthesis of this compound from prednisolone via a cyclic orthoester intermediate is an effective and high-yielding process. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals. The multi-step synthesis, while requiring careful control of reaction conditions, is well-suited for producing high-purity this compound for pharmaceutical applications. The provided workflow and pathway diagrams serve to visually simplify the process, enhancing the understanding of the logical and experimental progression of the synthesis.
References
Prednisolone Valerate Acetate: A Technical Guide to Pharmacodynamics and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacodynamic and pharmacokinetic properties of prednisolone (B192156) valerate (B167501) acetate (B1210297), a synthetic corticosteroid prodrug. The information is tailored for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.
Introduction
Prednisolone valerate acetate is a synthetic corticosteroid utilized for its potent anti-inflammatory and immunosuppressive effects.[1][2] Structurally, it is a C17 and C21 double-ester derivative of prednisolone, designed to enhance lipophilicity, which can improve topical absorption and prolong its duration of action.[1] As a prodrug, this compound is pharmacologically inactive until it is hydrolyzed in the body to its active metabolite, prednisolone.[1][2][3] Consequently, the majority of its biological activity and pharmacokinetic profile is attributable to prednisolone. This guide will delineate the properties of the prodrug where available and provide comprehensive data on the active prednisolone moiety.
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated by its active form, prednisolone, which functions as a glucocorticoid receptor agonist.
Mechanism of Action: Glucocorticoid Receptor Signaling
The anti-inflammatory and immunosuppressive actions of prednisolone are initiated by its binding to the cytosolic glucocorticoid receptor (GR).[1] This lipophilic molecule readily diffuses across the cell membrane to engage with the receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).
Upon ligand binding, the HSPs dissociate, and the activated ligand-receptor complex translocates into the nucleus.[1][2] Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][2] This interaction modulates gene transcription in two primary ways:
-
Transactivation: The GR complex recruits co-activators to upregulate the transcription of anti-inflammatory genes, such as those encoding for annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the synthesis of prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a decrease in the synthesis of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and inflammatory enzymes like cyclooxygenase-2 (COX-2).[1]
Additionally, prednisolone exerts immunosuppressive effects by inhibiting the proliferation and activation of T-lymphocytes.[1]
Receptor Binding and Potency
The anti-inflammatory potency of topical corticosteroids is often evaluated using the vasoconstrictor assay, which serves as a pharmacodynamic surrogate for clinical efficacy. This assay measures the degree of skin blanching (vasoconstriction) produced by the topical application of the steroid.[4] The intensity of this response is proportional to the potency of the corticosteroid.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism into the active form prednisolone, and subsequent elimination of prednisolone and its metabolites.
Absorption
-
Topical Administration: As a lipophilic ester, this compound is designed for enhanced percutaneous absorption compared to its parent compound.[1] Factors influencing the extent of topical absorption include the integrity of the epidermal barrier (inflammation increases absorption), the use of occlusive dressings, the anatomical site of application, and the formulation vehicle.[5]
-
Oral Administration: Following oral administration, prednisolone (the active metabolite) is rapidly and well absorbed from the gastrointestinal tract.[6]
Distribution
Once absorbed and converted to prednisolone, the drug is widely distributed throughout the body. Prednisolone is approximately 70-90% bound to plasma proteins, primarily to corticosteroid-binding globulin (transcortin) and, to a lesser extent, albumin.[7] This binding is nonlinear and becomes saturated at higher concentrations.[8]
Metabolism
This compound is a prodrug that undergoes rapid hydrolysis by esterases in the skin and plasma to yield the active metabolite, prednisolone.[1][7] Prednisolone is then primarily metabolized in the liver. The metabolism is complex and involves interconversion with prednisone.[8][9] Key metabolic pathways include 6-hydroxylation, primarily mediated by CYP3A4 enzymes, and reduction of the 20-keto group to form 20α- and 20β-dihydro metabolites.[1]
Excretion
Prednisolone and its metabolites are primarily eliminated by the kidneys, with approximately 20% of the dose excreted as unchanged prednisolone in the urine.[5]
Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound is limited. The following table summarizes key parameters for its active metabolite, prednisolone , following oral administration.
| Parameter | Value | Species | Notes | Citation(s) |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | Human | After oral administration. | [6] |
| Cmax (Peak Plasma Concentration) | 635 - 683 ng/mL | Human | Following a 20 mg oral dose. | [6] |
| t1/2 (Elimination Half-life) | 2.1 - 3.5 hours | Human | Biological half-life. | [6][10] |
| Bioavailability | ~80% - 100% | Human | After oral administration. | [6] |
| Protein Binding | 70% - 90% | Human | Dose-dependent; primarily to transcortin and albumin. | [7] |
| Volume of Distribution (Vd) | 0.22 - 0.7 L/kg | Human | For the active metabolite, prednisolone. | [7] |
Experimental Methodologies
A variety of in vivo and in vitro methods are employed to characterize the pharmacodynamics and pharmacokinetics of corticosteroids like this compound.
Vasoconstrictor Assay (VCA)
This is a cornerstone pharmacodynamic assay for determining the bioequivalence and relative potency of topical corticosteroid formulations.
-
Principle: The assay relies on the ability of corticosteroids to constrict the microvasculature of the skin, leading to visible blanching or pallor. The intensity of this effect is dose-dependent and correlates with the anti-inflammatory activity of the drug.[11]
-
Protocol Overview:
-
Subject Selection: Healthy volunteers with demonstrated responsiveness to corticosteroids are selected.
-
Dosing: The test and reference formulations are applied to designated small sites on the forearms of the subjects for a specified duration (e.g., 6-16 hours).[12]
-
Assessment: After removal of the formulation, the degree of skin blanching at each site is assessed at multiple time points. Assessment can be performed visually by a trained, blinded observer using a graded scale (e.g., 0-4) or instrumentally using a chromameter to objectively measure changes in skin color.[12]
-
Data Analysis: The blanching response is plotted over time, and the area under the effect curve (AUEC) is calculated. A dose-response curve is often generated to determine the dose duration required to achieve 50% of the maximal effect (ED50).[13]
-
In Vitro Skin Permeation Testing (IVPT)
IVPT is used to assess the percutaneous absorption and skin penetration of topical formulations.
-
Principle: This method uses excised human or animal skin mounted in a diffusion cell (e.g., Franz cell) to measure the rate at which a drug permeates through the skin layers into a receptor fluid.[14][15]
-
Protocol Overview:
-
Skin Preparation: Excised skin (e.g., human cadaver skin or porcine ear skin) is prepared and mounted on a Franz diffusion cell, separating the donor and receptor compartments.[14]
-
Dosing: The test formulation is applied to the outer surface (stratum corneum) of the skin.
-
Sampling: The receptor fluid (a buffer that mimics physiological conditions) is sampled at predetermined time intervals.
-
Quantification: The concentration of the drug in the collected receptor fluid samples is determined using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
LC-MS/MS Bioanalysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of corticosteroids and their metabolites in biological matrices due to its high sensitivity and selectivity.[16][17]
-
Principle: The method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
-
Protocol Overview:
-
Sample Preparation: A biological sample (e.g., plasma, serum, urine) is processed to extract the analytes and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[18][19] A deuterated internal standard is added to correct for matrix effects and variability.[19]
-
Chromatographic Separation: The extracted sample is injected into an LC system. The analytes are separated on a chromatographic column (e.g., C18) based on their physicochemical properties.[16]
-
Mass Spectrometric Detection: The separated analytes are ionized (e.g., via electrospray ionization - ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion for the analyte is selected and fragmented, and a specific product ion is monitored for quantification, ensuring high specificity.[20]
-
Quantification: The analyte concentration is determined by comparing its peak area ratio to the internal standard against a calibration curve.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | Lidomex | Acepreval | TargetMol [targetmol.com]
- 4. remedypublications.com [remedypublications.com]
- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacokinetics of Prednisone and Prednisolone | Semantic Scholar [semanticscholar.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Topical corticosteroids--an experimental evaluation of the vasoconstrictor test as an index of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gmp-compliance.org [gmp-compliance.org]
- 13. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an in vitro skin permeation model simulating atopic dermatitis skin for the evaluation of dermatological products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [repositori.upf.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Prednisolone Valerate Acetate with the Glucocorticoid Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic corticosteroid that serves as a prodrug, undergoing hydrolysis to its active metabolite, prednisolone.[1][2][3] It is this active form, prednisolone, that exerts anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR). This guide provides a comprehensive overview of the molecular interactions between prednisolone and the glucocorticoid receptor, including a detailed examination of the signaling pathways, quantitative binding affinities, and the experimental protocols used to elucidate these interactions. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and evaluation of this widely used glucocorticoid.
Introduction to the Glucocorticoid Receptor and its Ligand
Prednisolone valerate acetate is a C21-ester of prednisolone.[4] Esterification at the C21 position generally results in a compound with lower binding affinity for the glucocorticoid receptor compared to the parent alcohol.[4][5] Consequently, this compound functions as a prodrug, requiring in vivo enzymatic hydrolysis to release the pharmacologically active prednisolone.[1][2][3][4] Prednisolone, a synthetic glucocorticoid, then binds to the intracellular glucocorticoid receptor, a ligand-activated transcription factor, to modulate gene expression and elicit its therapeutic effects.[6][7]
Glucocorticoid Receptor Signaling Pathway
Upon passive diffusion into the cell, prednisolone binds to the ligand-binding domain of the glucocorticoid receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated prednisolone-GR complex then translocates to the nucleus.
Inside the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The prednisolone-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction recruits coactivator proteins and the transcriptional machinery, leading to the increased expression of anti-inflammatory proteins like lipocortin-1.
-
Transrepression: The prednisolone-GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes, including cytokines and chemokines.[8][9]
Quantitative Data: Glucocorticoid Receptor Binding Affinity
The binding affinity of prednisolone for the glucocorticoid receptor has been determined using various in vitro assays. The data presented below is for the active metabolite, prednisolone, as the prodrug form exhibits negligible affinity.
| Compound | Assay Type | Value Type | Value | Reference |
| Prednisolone | Competitive Binding | IC50 | 7.7 nM | AAT Bioquest |
| Prednisolone | Competitive Binding | Ki | 30.9 nM | AAT Bioquest |
| Prednisolone | Fluorescence Polarization | pIC50 | 8.15 | ChEMBL |
| Prednisolone | Fluorescence Polarization | IC50 | 7 nM | ChEMBL |
Note: pIC50 is the negative logarithm of the IC50 value. An IC50 of 7 nM corresponds to a pIC50 of -log(7 x 10-9) = 8.15.
Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a labeled ligand for binding to the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from cultured cells (e.g., human A549 lung carcinoma cells) or tissues by homogenization and ultracentrifugation.
-
Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (prednisolone).
-
Equilibrium: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient duration (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.
-
Quantification: The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
MMTV-Luciferase Reporter Gene Assay (Transactivation)
This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line expressing the glucocorticoid receptor (e.g., human A549 cells) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of a mouse mammary tumor virus (MMTV) promoter, which contains GREs.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound (prednisolone) for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.
-
Data Analysis: The dose-dependent increase in luciferase activity is used to determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
NF-κB Reporter Gene Assay (Transrepression)
This assay assesses the ability of a compound to inhibit NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A cell line (e.g., A549) is co-transfected with a reporter plasmid containing the luciferase gene driven by an NF-κB response element and a plasmid expressing the p65 subunit of NF-κB.
-
Compound Treatment and Stimulation: The cells are pre-treated with the test compound (prednisolone) before being stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), to activate the NF-κB pathway.[8][9]
-
Cell Lysis and Luciferase Assay: Similar to the transactivation assay, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: The ability of the test compound to inhibit the TNF-α-induced increase in luciferase activity is quantified, and an IC50 value for transrepression is determined.
Conclusion
This compound is an effective topical corticosteroid that relies on its conversion to the active metabolite, prednisolone, to exert its therapeutic effects. Prednisolone interacts with the glucocorticoid receptor with high affinity, initiating a signaling cascade that results in the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors. The quantitative data and experimental protocols detailed in this guide provide a framework for the continued research and development of glucocorticoid receptor modulators with improved therapeutic profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]
- 4. Glucocorticoid receptors in human synovial tissue and relative receptor affinities of glucocorticoid-21-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Properties of Prednisolone Valerate Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic corticosteroid designed for potent anti-inflammatory and immunosuppressive effects, primarily in dermatological applications. As a prodrug, it is converted to the active metabolite, prednisolone, which then modulates gene expression by interacting with glucocorticoid receptors. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental data. Detailed protocols for its synthesis, analysis, and common anti-inflammatory assays are also presented to support further research and development.
Molecular Structure and Chemical Properties
Prednisolone valerate acetate is a C21 steroid, specifically an ester derivative of prednisolone. The addition of the valerate group at the C17 position and the acetate group at the C21 position enhances its lipophilicity, which is thought to improve its topical absorption and prolong its duration of action.[1]
IUPAC Name: [(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate
Chemical Formula: C₂₈H₃₈O₇
Molecular Weight: 486.6 g/mol
CAS Number: 72064-79-0
The fundamental structure consists of the pregnane (B1235032) steroid nucleus, characteristic of corticosteroids.
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference |
| Appearance | White crystalline powder | [2] |
| Melting Point | Approximately 235°C (with decomposition) | [2] |
| Solubility | Practically insoluble in water. Slightly soluble in methanol, ethanol, and chloroform. | [2] |
| LogP | 3.87 | N/A |
| pKa | Not available | N/A |
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound itself is inactive. Upon administration, it is hydrolyzed to its active form, prednisolone. Prednisolone then exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.
The mechanism can be summarized in the following steps:
-
Cellular Entry and Receptor Binding: Being lipophilic, prednisolone diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) such as Hsp90 and Hsp70.[3]
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates into the nucleus.[3][4]
-
Modulation of Gene Expression: In the nucleus, the GR complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically upregulates the transcription of anti-inflammatory proteins, such as annexin-1 (lipocortin-1), and genes involved in metabolic processes.
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]
-
The net effect of these actions is a potent suppression of the inflammatory and immune responses.
Glucocorticoid Receptor Signaling Pathway Diagram
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Data
Anti-inflammatory Activity
The anti-inflammatory potency of this compound has been evaluated in various animal models.
| Experimental Model | Species | Administration | Key Findings | Reference |
| Carrageenan-induced Paw Edema | Rat | Subcutaneous | Dose-dependently inhibited edema. | [5] |
| Kaolin-induced Edema | Rat | Subcutaneous | Dose-dependently inhibited edema. | [5] |
| Carrageenan-induced Paw Edema | Rat | Topical (0.1-1.0% ointment) | Concentration-dependent inhibition. 0.3% PVA ointment was equivalent to 0.12% betamethasone (B1666872) valerate ointment. | [5] |
| Croton oil-induced Ear Edema | Guinea Pig | Topical (0.3% ointment) | Activity was the same or slightly more potent than 0.12% betamethasone valerate and 0.1% hydrocortisone (B1673445) 17-butyrate ointments. | [5] |
| Paper Disk Granuloma | Rat | Local | Had the same or more potent activity than betamethasone valerate and hydrocortisone 17-butyrate. | [5] |
Immunosuppressive Activity
The immunosuppressive effects have been demonstrated in murine models.
| Experimental Model | Species | Administration | Key Findings | Reference |
| Spleen Weight and Splenic Nucleated Cell Count | Mouse | Subcutaneous | Reduced spleen weight and cell counts. | [6] |
| Hemolytic Plaque Forming Cells (PFC) | Mouse | Subcutaneous | Suppressed PFC formation. | [6] |
| Delayed Type Hypersensitivity (Footpad reaction) | Mouse | Subcutaneous | Suppressed delayed-type hypersensitivity reaction. | [6] |
| Concanavalin A-induced Splenocyte Proliferation | Mouse | Subcutaneous | Suppressed splenocyte proliferation. | [6] |
| LPS-induced Splenocyte Response | Mouse | Subcutaneous | Inhibited response at lower doses than hydrocortisone 17-butyrate. | [6] |
| IgM Antibody Production | Mouse | Subcutaneous | Suppressed IgM antibody production at lower doses than hydrocortisone 17-butyrate. | [6] |
Experimental Protocols
Synthesis of this compound
The following is a generalized protocol based on a patented chemical synthesis process.[7][8]
Materials and Reagents:
-
Prednisolone
-
p-Toluenesulfonic acid
-
Trimethyl ortho-valerate
-
Dimethyl sulfoxide (B87167)
-
Dilute sulfuric acid
-
Sodium bicarbonate solution
-
Dimethylaminopyridine
-
Pyridine
-
Acetic anhydride
-
Organic co-solvent (e.g., methanol, ethanol, acetone)
-
Nitrogen gas
Procedure:
-
Dissolution: In a reaction vessel under nitrogen protection, dissolve prednisolone in a mixture of dichloromethane and dimethyl sulfoxide with stirring at a controlled temperature (e.g., 20-30°C).
-
Formation of Cyclic Ester Intermediate: Add p-toluenesulfonic acid and trimethyl ortho-valerate to the solution and stir for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).
-
Hydrolysis: Cool the reaction mixture and add dilute sulfuric acid to hydrolyze the intermediate, forming the prednisolone valerate crude product.
-
Neutralization and Extraction: Neutralize the reaction mixture with a sodium bicarbonate solution. The crude product may precipitate or be extracted with an organic solvent.
-
Acetylation: To the crude prednisolone valerate, add dimethylaminopyridine, pyridine, and acetic anhydride. Stir at a controlled temperature for 1-3 hours to form this compound.
-
Purification: The final product is purified by recrystallization from an appropriate organic co-solvent. The purity should be confirmed by HPLC.
Synthesis Workflow Diagram
Caption: Synthesis Workflow of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of this compound.[9]
-
Column: Newcrom R1 (or equivalent C18 column)
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.
-
Detection: UV spectrophotometry at an appropriate wavelength (e.g., 254 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or methanol, and filter through a 0.45 µm filter before injection.
This method can be adapted for purity testing, assay, and pharmacokinetic studies.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[10][11][12]
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials and Reagents:
-
This compound formulation (e.g., ointment or solution for subcutaneous injection).
-
Carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with calipers.
-
Drug Administration: Administer the test compound (this compound) and vehicle control to their respective groups. For topical application, a defined amount of ointment is applied to the paw surface. For systemic evaluation, the compound is administered subcutaneously or orally.
-
Induction of Inflammation: After a specified pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume or thickness from the baseline measurement. The percentage inhibition of edema by the drug treatment is calculated relative to the vehicle control group.
Conclusion
This compound is a potent synthetic corticosteroid with well-established anti-inflammatory and immunosuppressive properties. Its molecular structure is optimized for topical delivery, and its mechanism of action via the glucocorticoid receptor is well-understood. The experimental data consistently demonstrate its efficacy in various preclinical models. The provided protocols for synthesis, analysis, and in vivo testing offer a foundation for further research and development in the field of steroidal anti-inflammatory drugs. This guide serves as a valuable technical resource for scientists and professionals working on the characterization and application of this important therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. brieflands.com [brieflands.com]
- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of prednisolone 17-valerate 21-acetate on immunological responses in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN109608511B - Chemical synthesis process of this compound - Google Patents [patents.google.com]
- 8. CN109608511A - The chemical synthesis process of this compound - Google Patents [patents.google.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
Anti-inflammatory and immunosuppressive properties of Prednisolone valerate acetate
An In-Depth Technical Guide to the Anti-inflammatory and Immunosuppressive Properties of Prednisolone (B192156) Valerate (B167501) Acetate (B1210297)
Abstract
Prednisolone valerate acetate (PVA) is a synthetic corticosteroid prodrug recognized for its potent anti-inflammatory and immunosuppressive activities.[1][2] Upon administration, it is converted to its active metabolite, prednisolone, which mediates its therapeutic effects primarily through genomic and non-genomic pathways.[1][2][3] By interacting with intracellular glucocorticoid receptors, prednisolone modulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins.[1][2] Its immunosuppressive actions are characterized by the inhibition of T-lymphocyte activation and proliferation, as well as the induction of apoptosis in immune cells.[2][4] This guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and quantitative effects of this compound, supported by detailed experimental protocols for its evaluation.
Introduction
Corticosteroids are a cornerstone in the management of numerous inflammatory and autoimmune diseases.[5] this compound is a synthetic derivative of prednisolone, engineered to enhance efficacy and duration of action.[2] It is clinically utilized in various formulations to treat conditions requiring a reduction in inflammation and modulation of the immune response, such as dermatological, allergic, and respiratory diseases.[1][6] As a prodrug, PVA is hydrolyzed to prednisolone, the biologically active molecule that exerts widespread effects on the immune system.[1][2] Understanding the intricate mechanisms of its action is critical for optimizing its therapeutic use and for the development of novel anti-inflammatory and immunosuppressive agents.
Pharmacokinetics and Activation
This compound is readily absorbed following administration and is rapidly hydrolyzed by esterases in the bloodstream and tissues to release its active form, prednisolone.[2][7] Due to its lipophilic nature, prednisolone easily diffuses across cell membranes to reach its intracellular targets.[2][3] The metabolism of prednisolone primarily occurs in the liver, with metabolites excreted via the kidneys.[2] The initial esterification to a valerate acetate form enhances its properties for specific delivery routes, such as topical application.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
The pharmacological effects of prednisolone are primarily mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR).
Genomic Pathway: In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[3]
-
Ligand Binding: Prednisolone enters the cell cytoplasm and binds to the GR, causing a conformational change and the dissociation of the associated protein complex.[3]
-
Nuclear Translocation: The activated prednisolone-GR complex rapidly translocates into the nucleus.[1][2]
-
Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][2] This binding can either activate (transactivation) or repress (transrepression) gene transcription.
-
Transactivation: The complex increases the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin-1) and Interleukin-10 (IL-10).[2][6]
-
Transrepression: The complex inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like COX-2.[2][6]
-
Non-Genomic Pathway: Prednisolone can also elicit rapid anti-inflammatory effects that are too swift to be explained by genomic regulation.[3] These non-genomic actions involve interactions with cell membranes and various signaling pathways, contributing to immediate therapeutic responses.[3]
Caption: General Glucocorticoid Receptor (GR) signaling pathway of Prednisolone.
Anti-inflammatory Properties
Prednisolone's anti-inflammatory effects are a direct result of its ability to interfere with key inflammatory cascades.
Inhibition of the NF-κB Pathway: A central mechanism is the inhibition of the NF-κB transcription factor, which regulates the expression of numerous genes involved in inflammation.[6][8] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[8] Inflammatory stimuli, like TNF-α, trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression.[8] Prednisolone inhibits this pathway by increasing the transcription of the gene encoding IκBα and by directly interacting with NF-κB subunits to prevent their transcriptional activity.[6][9]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]
- 4. Prednisone increases apoptosis in in vitro activated human peripheral blood T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Prednisolone Valerate Acetate: A Technical Guide to its Modulation of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) valerate (B167501) acetate (B1210297), a synthetic corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects primarily through the modulation of gene expression.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying these effects, with a focus on the signaling pathways involved, quantitative changes in gene expression, and the experimental protocols used to elucidate these processes. The document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of how this glucocorticoid functions at the genomic level.
Introduction
Prednisolone valerate acetate is a synthetic glucocorticoid used in the treatment of a wide range of inflammatory and autoimmune conditions.[1][2] Its therapeutic efficacy is attributed to its ability to mimic the actions of endogenous corticosteroids, which play a crucial role in regulating the immune response, inflammation, and cellular metabolism.[1] The esterification of prednisolone to this compound enhances its lipophilicity, which can improve its absorption and prolong its duration of action.[1] Upon administration, it is converted to its active form, prednisolone, which then initiates a cascade of intracellular events culminating in altered gene transcription.[1][2]
Mechanism of Action: Genomic Pathways
The primary mechanism of action of prednisolone is genomic, involving the regulation of gene transcription through two main pathways: transactivation and transrepression.[3][4][5]
-
Conversion and Receptor Binding: this compound is hydrolyzed to its active metabolite, prednisolone.[1][2] Being lipophilic, prednisolone readily diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[6]
-
Nuclear Translocation: This binding induces a conformational change in the GR, causing it to dissociate from a complex of heat shock proteins. The activated prednisolone-GR complex then translocates into the nucleus.[1][6]
-
Gene Expression Modulation: Once in the nucleus, the prednisolone-GR complex can modulate gene expression in two ways:
-
Transactivation: The GR complex can bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2][6][7] This binding typically leads to the upregulation of anti-inflammatory genes.[1][2][8][9]
-
Transrepression: The GR complex can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][11] This interference prevents these transcription factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[1][10][12]
-
Quantitative Data on Gene Expression Modulation
Studies have demonstrated that prednisolone significantly alters the expression of a wide array of genes involved in inflammation, immune response, and metabolism. The induction of gene expression is often more pronounced in CD4+ T lymphocytes compared to CD14+ monocytes in terms of fold changes.[13][14]
| Gene | Function | Effect of Prednisolone | Cell/Tissue Type | Reference |
| FKBP5 | Glucocorticoid receptor co-chaperone, involved in GR sensitivity feedback loop. | Upregulated | Liver (mouse), Thymus, Skeletal Muscle (bovine) | [15][16] |
| DUSP1 | Dual specificity phosphatase 1, dephosphorylates and inactivates MAP kinases, anti-inflammatory. | Upregulated | Liver (mouse) | [15] |
| CDKN1A | Cyclin-dependent kinase inhibitor 1A (p21), cell cycle regulator. | Upregulated | Liver (mouse) | [15] |
| FAM107A | Family with sequence similarity 107 member A, potential tumor suppressor. | Upregulated | Liver (mouse) | [15] |
| Cytokines/Chemokines | Pro-inflammatory mediators (e.g., IL-1β, TNF-α). | Downregulated | Ocular tissue (mouse) | [17][18] |
| MDR1 | Multidrug resistance protein 1. | Downregulated | Acute lymphoblastic leukemia cell line | [19] |
Table 1: Summary of genes modulated by prednisolone.
Experimental Protocols for Studying Gene Expression
The investigation of prednisolone's effects on gene expression typically involves a series of well-established molecular biology techniques.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used, such as A549 (human lung carcinoma), CCRF-CEM (acute lymphoblastic leukemia), or primary cells like CD4+ T lymphocytes and CD14+ monocytes.[4][13][19]
-
Culture Conditions: Cells are maintained in appropriate culture media and conditions (e.g., 37°C, 5% CO2).
-
Treatment: Cells are treated with varying concentrations of prednisolone or a vehicle control for specific time periods (e.g., 1.5 to 24 hours).[20]
RNA Isolation and Quality Control
-
Extraction: Total RNA is extracted from the treated and control cells using commercially available kits or standard protocols like TRIzol extraction.
-
Quality and Quantity Assessment: The integrity of the extracted RNA is verified (e.g., by gel electrophoresis to visualize intact 18S and 28S ribosomal RNA bands), and the concentration is determined spectrophotometrically.[18]
Gene Expression Analysis
-
Microarray Analysis: This technique allows for the simultaneous measurement of the expression levels of thousands of genes.
-
cDNA Synthesis and Labeling: RNA is reverse transcribed into complementary DNA (cDNA), which is then labeled with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of known gene probes.
-
Scanning and Data Analysis: The chip is scanned to measure the fluorescence intensity for each probe, which corresponds to the expression level of the respective gene. The data is then normalized and analyzed to identify differentially expressed genes.[20][21]
-
-
Quantitative Real-Time PCR (qPCR): This method is used to validate the results from microarray analysis for specific genes of interest.[15][20]
-
Reverse Transcription: Total RNA is converted to cDNA.
-
PCR Amplification: The cDNA is used as a template in a PCR reaction with gene-specific primers and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Quantification: The fluorescence is measured in real-time during the PCR cycles. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA. The relative gene expression is calculated after normalization to a stable reference gene.[16][22]
-
Modulation of Key Signaling Pathways
The anti-inflammatory effects of prednisolone are largely mediated by the transrepression of the NF-κB and AP-1 signaling pathways.[10][11]
The NF-κB Pathway
In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The activated glucocorticoid receptor interferes with this process in several ways:
-
Direct Interaction: The GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA.
-
Induction of IκBα: The GR can increase the transcription of the IκBα gene, leading to increased synthesis of the IκBα protein, which then sequesters NF-κB in the cytoplasm.
-
Recruitment of Histone Deacetylases (HDACs): The GR can recruit HDAC2 to the activated transcription complex, which reverses the histone acetylation required for gene transcription, thereby "switching off" the inflammatory genes.[12]
Conclusion
This compound is a potent modulator of gene expression, and this activity is central to its therapeutic effects. By acting through the glucocorticoid receptor, its active metabolite, prednisolone, orchestrates a complex genomic response characterized by the upregulation of anti-inflammatory genes (transactivation) and the downregulation of pro-inflammatory genes (transrepression). The primary mechanism for its anti-inflammatory action is the inhibition of key pro-inflammatory transcription factors, notably NF-κB and AP-1. A thorough understanding of these molecular mechanisms, supported by robust experimental methodologies, is crucial for the continued development of more selective glucocorticoids with improved therapeutic profiles and reduced side effects.[14]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]
- 7. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. atsjournals.org [atsjournals.org]
- 11. Glucocorticoids: effects on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Prednisolone-induced changes in gene-expression profiles in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a droplet digital PCR assay to detect illicit glucocorticoid administration in bovine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microarray analysis of cytokine and chemokine gene expression after prednisolone treatment in murine experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Regulatory effect of resveratrol and prednisolone on MDR1 gene expression in acute lymphoblastic leukemia cell line (CCRF-CEM): An epigenetic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. researchgate.net [researchgate.net]
- 22. iomcworld.com [iomcworld.com]
The Role of Prednisolone Valerate Acetate in Modulating Inflammatory Cascade Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone (B192156) valerate (B167501) acetate (B1210297), a synthetic corticosteroid, serves as a potent anti-inflammatory and immunosuppressive agent. This technical guide provides an in-depth exploration of its mechanism of action at the molecular level, focusing on its intervention in key inflammatory cascade pathways. It details the conversion of this prodrug to its active form, prednisolone, and its subsequent interaction with the glucocorticoid receptor, leading to the modulation of gene expression. This guide elucidates the downstream effects on critical signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response. Furthermore, this document furnishes detailed experimental protocols for established in vivo and in vitro models of inflammation, alongside a compilation of quantitative data to facilitate comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the complex processes involved.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, dysregulation of inflammatory processes can lead to chronic inflammatory and autoimmune diseases. Corticosteroids are a class of steroid hormones that have been a cornerstone in the management of these conditions for decades. Prednisolone valerate acetate is a synthetic glucocorticoid designed to optimize therapeutic efficacy.[1][2] It is a prodrug that is converted to the biologically active prednisolone upon administration.[2] This guide delves into the intricate molecular mechanisms by which this compound exerts its anti-inflammatory effects, with a particular focus on its role in pivotal inflammatory signaling cascades.
Mechanism of Action
The anti-inflammatory activity of this compound is initiated following its conversion to prednisolone. The primary mechanism involves the binding of prednisolone to the cytosolic glucocorticoid receptor (GR).[2]
Glucocorticoid Receptor Activation and Nuclear Translocation
Upon binding to prednisolone, the GR undergoes a conformational change, dissociates from a chaperone protein complex (including Hsp90), and translocates to the nucleus.[3] Within the nucleus, the prednisolone-GR complex can modulate gene expression through several mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1][4] A key protein upregulated through this mechanism is Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid cascade.[2][4] This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[4][5]
-
Transrepression: The prednisolone-GR complex can repress the transcription of pro-inflammatory genes without directly binding to DNA. This is primarily achieved through protein-protein interactions with key inflammatory transcription factors, most notably NF-κB and Activator Protein-1 (AP-1).[6]
Cellular uptake and genomic actions of this compound.
Modulation of Inflammatory Signaling Pathways
The NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Prednisolone exerts its inhibitory effects on the NF-κB pathway through multiple mechanisms:
-
Induction of IκBα Synthesis: The prednisolone-GR complex can bind to a GRE in the IκBα promoter, leading to increased synthesis of IκBα. This enhances the sequestration of NF-κB in the cytoplasm.
-
Direct Interaction with NF-κB: The prednisolone-GR complex can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription. This is a key mechanism of transrepression.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Topical Corticosteroids: Overview [emedicine.medscape.com]
- 4. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Prednisolone Valerate Acetate in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Prednisolone (B192156) Valerate (B167501) Acetate (B1210297) (PVA) in murine models of skin inflammation. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this topical corticosteroid.
Introduction
Prednisolone valerate acetate is a synthetic corticosteroid prodrug used for its anti-inflammatory and immunosuppressive properties.[1] Upon topical application, it is converted to its active form, prednisolone, which then exerts its therapeutic effects.[1] Murine models of skin inflammation, such as contact hypersensitivity and atopic dermatitis, are valuable tools for the preclinical evaluation of topical corticosteroids like PVA.
Mechanism of Action
Prednisolone, the active metabolite of PVA, functions by binding to intracellular glucocorticoid receptors.[1] This complex then translocates to the nucleus, where it modulates the transcription of various genes.[1] The primary anti-inflammatory effects are achieved by:
-
Inhibition of pro-inflammatory mediators: Downregulation of cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1]
-
Upregulation of anti-inflammatory proteins: Increased production of proteins such as lipocortin-1 (annexin-1).[1]
-
Immunosuppression: Inhibition of T-lymphocyte proliferation and activation.[1]
The esterification of prednisolone to form this compound enhances its lipophilicity, which is thought to improve its absorption into the skin and prolong its duration of action.[1]
Signaling Pathway of Prednisolone
Caption: Mechanism of action of this compound.
Experimental Protocols in Murine Models
Murine models are instrumental in evaluating the anti-inflammatory potency of topical corticosteroids. Below are detailed protocols for commonly used models.
Oxazolone-Induced Contact Hypersensitivity
This model is widely used to assess delayed-type hypersensitivity reactions, which are relevant to allergic contact dermatitis.
Experimental Workflow:
Caption: Workflow for Oxazolone-Induced Contact Hypersensitivity.
Protocol:
-
Animals: BALB/c or C57BL/6 mice are commonly used.
-
Sensitization (Day 0):
-
Shave a small area on the abdomen of each mouse.
-
Apply a solution of oxazolone (B7731731) (e.g., 2% in acetone/olive oil) to the shaved skin.
-
-
Challenge (Day 5):
-
Measure the baseline thickness of the right ear pinna using a digital caliper.
-
Apply a lower concentration of oxazolone (e.g., 1%) to both sides of the right ear. The left ear serves as a vehicle control.
-
-
Treatment:
-
Shortly after the challenge, topically apply the vehicle (control group) or this compound ointment/cream at various concentrations to the right ear.
-
-
Measurement (24 hours post-challenge):
-
Measure the thickness of both ears.
-
The ear swelling is calculated as the difference between the 24-hour measurement and the baseline measurement.
-
-
Data Analysis:
-
Compare the ear swelling in the PVA-treated groups to the vehicle-treated group.
-
Optional: Collect ear tissue for histological analysis or measurement of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA or qPCR.
-
Atopic Dermatitis-Like Model
Repeated application of a hapten can induce a chronic inflammatory state that mimics atopic dermatitis.
Experimental Workflow:
Caption: Workflow for Atopic Dermatitis-Like Model in Mice.
Protocol:
-
Animals: Hairless mice or NC/Nga mice are often used.
-
Induction:
-
Repeatedly apply a hapten such as 2,4,6-trinitrochlorobenzene (TNCB) or 2,4-dinitrofluorobenzene (DNFB) to the dorsal skin and ears over several weeks to induce skin lesions.
-
-
Treatment:
-
Once skin lesions are established, begin daily topical application of PVA ointment/cream or vehicle.
-
-
Assessment:
-
Monitor clinical scores (erythema, edema, excoriation, dryness) and ear thickness weekly.
-
At the end of the study, collect skin samples for histological analysis (e.g., epidermal thickness, inflammatory cell infiltration) and measurement of inflammatory markers.
-
Measure serum IgE levels.
-
Quantitative Data Summary
While specific dose-response data for this compound in murine models is not extensively available in the public domain, studies on other topical corticosteroids provide a framework for expected outcomes. The following tables present a hypothetical structure for organizing and presenting quantitative data from such studies.
Table 1: Effect of this compound on Ear Swelling in Oxazolone-Induced Contact Hypersensitivity
| Treatment Group | Concentration (%) | N | Baseline Ear Thickness (mm ± SEM) | 24h Ear Thickness (mm ± SEM) | Ear Swelling (mm ± SEM) | % Inhibition of Swelling |
| Naive | - | 8 | 0.20 ± 0.01 | 0.21 ± 0.01 | 0.01 ± 0.01 | - |
| Vehicle | - | 8 | 0.21 ± 0.01 | 0.45 ± 0.03 | 0.24 ± 0.03 | 0 |
| PVA | 0.1 | 8 | 0.20 ± 0.02 | 0.35 ± 0.02 | 0.15 ± 0.02 | 37.5 |
| PVA | 0.3 | 8 | 0.21 ± 0.01 | 0.28 ± 0.02 | 0.07 ± 0.02 | 70.8 |
| Dexamethasone | 0.1 | 8 | 0.20 ± 0.01 | 0.25 ± 0.01 | 0.05 ± 0.01 | 79.2 |
Table 2: Effect of this compound on Skin Cytokine Levels in an Atopic Dermatitis Model
| Treatment Group | Concentration (%) | N | TNF-α (pg/mg tissue ± SEM) | IL-1β (pg/mg tissue ± SEM) | IL-6 (pg/mg tissue ± SEM) |
| Naive | - | 8 | 15.2 ± 2.1 | 10.5 ± 1.8 | 25.3 ± 3.4 |
| Vehicle | - | 8 | 85.6 ± 7.3 | 68.9 ± 6.1 | 110.2 ± 9.8 |
| PVA | 0.3 | 8 | 30.1 ± 4.5 | 25.4 ± 3.9 | 45.7 ± 5.1 |
Table 3: Comparative Efficacy of Topical Corticosteroids
| Compound | Model | Potency Relative to Hydrocortisone (B1673445) | Reference |
| Hydrocortisone | Various | 1x | - |
| This compound | - | Moderate | [2] |
| Betamethasone (B1666872) Valerate | Various | Potent | [2] |
| Clobetasol Propionate | Various | Very Potent | - |
Note: The data in Tables 1 and 2 are illustrative and should be replaced with actual experimental results. The potency in Table 3 is a general classification. A study comparing PVA to other glucocorticoids showed its suppressive effects on spleen weight and delayed-type footpad reaction were similar to hydrocortisone 17-butyrate but weaker than betamethasone 17-valerate.[2]
Pharmacokinetics
Upon topical application, this compound is hydrolyzed to the active prednisolone in the skin. The ester formulation is designed to enhance skin penetration and provide a sustained release of the active drug.[1] Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC in murine models following topical PVA application are not well-documented in publicly available literature. However, it is known that systemic absorption of topical corticosteroids can occur, especially with potent formulations, application to large surface areas, or use of occlusive dressings.
Conclusion
The murine models of contact hypersensitivity and atopic dermatitis are valuable for assessing the in vivo efficacy of this compound. The protocols provided herein offer a standardized approach to conducting these studies. While comprehensive quantitative data for PVA in these models is limited, the provided frameworks for data presentation should aid in the systematic evaluation and comparison of its anti-inflammatory and immunosuppressive effects. Further research is warranted to establish detailed dose-response relationships and pharmacokinetic profiles of this compound in murine models.
References
Experimental Protocols for Prednisolone Valerate Acetate in Rats: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for evaluating the pharmacological and toxicological properties of Prednisolone (B192156) valerate (B167501) acetate (B1210297) in rat models. The following sections outline methodologies for assessing anti-inflammatory efficacy, pharmacokinetic profiling, and toxicity, along with summarized quantitative data and visual representations of key pathways and workflows.
Anti-Inflammatory Efficacy Assessment
Prednisolone valerate acetate, a synthetic corticosteroid, exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor.[1][2] Upon administration, it is hydrolyzed to its active form, prednisolone.[1] The prednisolone-receptor complex then translocates to the nucleus, where it upregulates anti-inflammatory proteins and downregulates pro-inflammatory mediators like cytokines and cyclooxygenase-2 (COX-2).[1][2]
Two standard models for evaluating the anti-inflammatory activity of this compound in rats are the carrageenan-induced paw edema model and the croton oil-induced ear edema model.
Carrageenan-Induced Paw Edema Protocol
This model assesses the acute anti-inflammatory activity of a compound.[3][4]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan solution (1% w/v in sterile saline)[5]
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6-10 per group), including a vehicle control group, a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Dosing: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.[5][6]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Croton Oil-Induced Ear Edema Protocol
This model is used to evaluate the topical anti-inflammatory effects of a compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (70 g)[7]
-
This compound
-
Croton oil solution (e.g., 5% v/v in a vehicle of acetone, ethanol, and pyridine)[7][8]
-
Micrometer or thickness gauge
-
Biopsy punch (6 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization and Grouping: As described in the carrageenan-induced paw edema protocol.
-
Induction of Edema: Apply a fixed volume (e.g., 20 µL) of the croton oil solution to the inner surface of the right ear of each rat. The left ear serves as a control and receives the vehicle only.[8][9]
-
Treatment: this compound can be co-administered with the croton oil or applied topically at a specified time before or after the irritant application.
-
Measurement of Edema: After a set time (e.g., 6 hours), sacrifice the animals and take a 6 mm biopsy punch from both ears.[8] Weigh the biopsies to determine the difference in weight, which corresponds to the degree of edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. After administration, it is rapidly hydrolyzed to its active metabolite, prednisolone.[1]
Experimental Protocol for Pharmacokinetic Analysis
Materials:
-
Male Wistar rats (225-249 g) with jugular vein cannulation[10]
-
This compound
-
Dosing vehicle
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use jugular vein cannulated rats for serial blood sampling.
-
Dosing: Administer a single dose of this compound via the desired route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[10]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound and its active metabolite, prednisolone, using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters.
Toxicology Studies
Toxicology studies are essential to determine the safety profile of this compound.
Acute Oral Toxicity Study (Up-and-Down Procedure)
This study aims to determine the median lethal dose (LD50) and identify signs of acute toxicity.
Materials:
-
Female Wistar rats (nulliparous and non-pregnant)
-
This compound
-
Vehicle
Procedure:
-
Dosing: Administer a single oral dose of this compound to one animal at a starting dose (e.g., 300 mg/kg).[11]
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.[12]
-
Dose Adjustment: If the animal survives, dose the next animal at a higher dose. If the animal dies, dose the next animal at a lower dose.
-
LD50 Estimation: Continue this sequential dosing until the criteria for stopping the study are met, and then estimate the LD50.
Sub-chronic Toxicity Study (90-Day Repeated Dose)
This study evaluates the effects of repeated exposure to this compound.[13][14]
Materials:
-
Male and female Sprague-Dawley rats
-
This compound
-
Vehicle
Procedure:
-
Animal Grouping: Use at least three dose levels of this compound and a control group, with an equal number of male and female rats in each group (e.g., 10-20 per sex per group).[13]
-
Dosing: Administer the test substance daily via the intended clinical route for 90 days.[14]
-
Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.[13]
-
Clinical Pathology: Perform hematology and clinical chemistry analyses at the end of the study.
-
Necropsy and Histopathology: At termination, conduct a full necropsy and histopathological examination of organs and tissues.
Data Presentation
Table 1: Pharmacokinetic Parameters of Prednisolone in Rats
| Parameter | 5 mg/kg Dose | 50 mg/kg Dose | Reference |
| Plasma Clearance (L/h per kg) | 6.18 | 3.07 | [15] |
| Steady-State Volume of Distribution (L/kg) | 2.14 | 1.05 | [15] |
| Half-life (hr) | 0.50 | 0.50 | [15] |
| Mean Residence Time (hr) | 0.35 | 0.35 | [15] |
Note: Data is for prednisolone administered as the sodium succinate (B1194679) salt.
Table 2: Toxicological Data for Prednisolone and its Derivatives in Rats
| Compound | Test | Route | LD50 / NOAEL | Reference |
| This compound | Acute Toxicity | Oral | >4 g/kg | [16] |
| Prednisolone acetate | Acute Toxicity | Oral | 3,857 mg/kg | [17] |
| Prednisolone farnesylate | 13-week Subcutaneous Toxicity | Subcutaneous | NOAEL: 0.03 mg/kg/day | [18] |
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for assessing anti-inflammatory efficacy using paw edema model.
Logical Relationship for Toxicity Assessment
Caption: Logical workflow for the toxicological assessment of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. iccffeed.org [iccffeed.org]
- 15. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS#:72064-79-0 | Chemsrc [chemsrc.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. [A 13-week subcutaneous toxicity study of prednisolone farnesylate (PNF) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prednisolone Valerate Acetate in Delayed-Type Hypersensitivity Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Delayed-type hypersensitivity (DTH), a T-cell mediated immune response, is a cornerstone model for evaluating the efficacy of novel immunomodulatory and anti-inflammatory agents. This type IV hypersensitivity reaction is characterized by a delayed inflammatory response, typically appearing 24-72 hours after exposure of a sensitized individual to an antigen. Prednisolone (B192156) valerate (B167501) acetate (B1210297) (PVA) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties, making it a valuable tool in dermatological and immunological research.[1] These application notes provide detailed protocols for utilizing PVA in a murine DTH model, along with expected outcomes and the underlying mechanism of action.
Mechanism of Action
Prednisolone valerate acetate exerts its anti-inflammatory effects through the classic glucocorticoid receptor pathway.[1][2] Upon topical application or systemic administration, PVA is converted to its active form, prednisolone. Prednisolone then diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR). This binding event causes a conformational change in the GR, leading to its translocation into the nucleus. Inside the nucleus, the prednisolone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules that are crucial for the DTH response.[1][2]
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Protocols
Oxazolone-Induced Delayed-Type Hypersensitivity in Mice
This protocol describes the induction of DTH using the hapten oxazolone (B7731731) and the evaluation of topically applied this compound.
Materials:
-
This compound (0.3% ointment)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
8-10 week old BALB/c mice
-
Micrometer caliper
-
Standard laboratory equipment
Experimental Workflow:
Caption: Experimental workflow for the oxazolone-induced DTH model.
Procedure:
-
Sensitization (Day 0):
-
Anesthetize mice and shave a small area on the abdomen.
-
Prepare a 2% (w/v) solution of oxazolone in a 4:1 acetone:olive oil vehicle.
-
Apply 50 µL of the 2% oxazolone solution to the shaved abdomen of each mouse.
-
-
Challenge (Day 5):
-
Measure the baseline thickness of both ears of each mouse using a micrometer caliper.
-
Divide the mice into treatment groups (e.g., Vehicle control, 0.3% PVA).
-
Apply the vehicle or 0.3% PVA ointment to both sides of the right ear 30 minutes to 1 hour before the challenge.
-
Prepare a 1% (w/v) solution of oxazolone in the same vehicle.
-
Apply 20 µL of the 1% oxazolone solution to both the inner and outer surfaces of the right ear. The left ear can serve as a non-challenged control.
-
-
Measurement of DTH Response (Days 6 and 7):
-
At 24 and 48 hours after the challenge, measure the thickness of both ears.
-
Calculate the change in ear thickness (ear swelling) by subtracting the baseline measurement from the post-challenge measurement for each ear.
-
The DTH response is represented by the difference in swelling between the oxazolone-challenged ear and the vehicle-treated ear.
-
-
Endpoint Analysis (Optional):
-
At the end of the experiment, euthanize the mice.
-
Ear tissue can be collected for histological analysis (e.g., H&E staining to assess cellular infiltration and edema) or for molecular analysis (e.g., cytokine profiling via qPCR or ELISA).
-
Data Presentation
The following tables present representative data illustrating the expected outcomes of using this compound in a DTH model.
Table 1: Effect of Topical this compound on Ear Swelling in Oxazolone-Induced DTH
| Treatment Group | N | Ear Swelling at 24h (mm ± SD) | % Inhibition |
| Vehicle Control | 8 | 0.25 ± 0.05 | - |
| 0.3% PVA Ointment | 8 | 0.10 ± 0.03* | 60% |
* p < 0.01 compared to Vehicle Control. Data is representative.
Table 2: Comparative Efficacy of Topical Corticosteroids in a DTH Model
| Treatment (Topical Ointment) | Efficacy in Reducing DTH Response |
| 0.3% this compound | Same or somewhat more potent than comparators[1] |
| 0.12% Betamethasone valerate | Effective in reducing DTH response[1] |
| 0.1% Hydrocortisone butyrate | Effective in reducing DTH response[1] |
Table 3: Effect of Prednisolone on T-Cell Subsets in DTH Reaction (Representative)
| Cell Type | Vehicle Control (cells/mm² ± SD) | Prednisolone-Treated (cells/mm² ± SD) |
| CD4+ T-cells | 150 ± 25 | 70 ± 15 |
| CD8+ T-cells | 80 ± 18 | 45 ± 10 |
* p < 0.05 compared to Vehicle Control. Data is representative and based on the known effects of corticosteroids on T-cell infiltration.[3]
This compound is an effective corticosteroid for suppressing the inflammatory response in delayed-type hypersensitivity models. Its mechanism of action involves the modulation of gene expression to reduce the production of pro-inflammatory mediators and inhibit the infiltration of immune cells. The protocols provided herein offer a robust framework for evaluating the anti-inflammatory and immunosuppressive potential of test compounds in a well-established T-cell-mediated inflammatory disease model.
References
- 1. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocytogen.com [biocytogen.com]
- 3. Oral prednisone regulates human skin T cells in delayed-type hypersensitivity reaction elicited by diphencyprone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of Prednisolone Valerate Acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of Prednisolone (B192156) Valerate (B167501) Acetate (B1210297) (PVA) in animal studies, based on available scientific literature. This document includes summaries of key findings, detailed experimental protocols, and visualizations to facilitate understanding and replication of studies.
Introduction
Prednisolone valerate acetate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is a pro-drug that is rapidly hydrolyzed to its active metabolite, prednisolone, after administration.[1] The esterification of prednisolone is designed to enhance its efficacy and duration of action.[1] Subcutaneous administration of PVA has been investigated in various animal models to evaluate its therapeutic effects and systemic responses.
Mechanism of Action
Upon subcutaneous administration, this compound is absorbed and converted to its active form, prednisolone.[1] Prednisolone then diffuses into cells and binds to cytosolic glucocorticoid receptors (GR). This drug-receptor complex translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA.[1] This interaction leads to the increased synthesis of anti-inflammatory proteins, such as lipocortin-1, and the decreased production of pro-inflammatory mediators like cytokines, chemokines, and cyclooxygenase-2 (COX-2).[1] The overall effect is a potent suppression of inflammation and immune responses.[1][2]
Caption: Signaling pathway of this compound.
Pharmacokinetics
Detailed pharmacokinetic parameters for the subcutaneous administration of this compound are not extensively reported in the available literature. However, a study on prednisolone hemisuccinate in rats provides some insight into the behavior of prednisolone following subcutaneous delivery.[3] It is important to note that different ester formulations can significantly alter the absorption and disposition of the parent drug.[2] Esterification with monoacids, like in PVA, typically yields water-insoluble compounds that can act as long-acting formulations when administered subcutaneously.[2]
Table 1: Pharmacokinetic Profile of Subcutaneously Administered Prednisolone (as hemisuccinate) in Rats [3]
| Parameter | Value |
| Dose | 50 mg/kg |
| Animal Model | Male Wistar rats |
| Tissue Distribution | Nonlinear, with highest binding in muscle, followed by liver, heart, intestine, and bone. |
| Plasma Protein Binding | 60% - 90% (related to corticosteroid-binding globulin saturation) |
| Blood-to-Plasma Ratio | 0.71 |
| Clearances of CBG-free PNL | Liver: 1789 ml/h; Kidney: 191.2 ml/h |
Pharmacodynamics: Anti-inflammatory and Immunosuppressive Effects
Subcutaneous administration of PVA has demonstrated significant anti-inflammatory and immunosuppressive effects in animal models.
Anti-inflammatory Activity
In studies using rats and guinea pigs, subcutaneously administered PVA dose-dependently inhibited carrageenin- and kaolin-induced edema.[4] However, its systemic anti-inflammatory activity was found to be weaker compared to other corticosteroids like betamethasone (B1666872) 17-valerate (BV) and hydrocortisone (B1673445) 17-butyrate (HB).[4]
Table 2: Comparative Anti-inflammatory Effects of Subcutaneously Administered Corticosteroids in Rats [4]
| Compound | Effect on Carrageenin-induced Edema | Effect on Kaolin-induced Edema |
| This compound (PVA) | Dose-dependent inhibition | Dose-dependent inhibition |
| Betamethasone 17-valerate (BV) | More potent than PVA | More potent than PVA |
| Hydrocortisone 17-butyrate (HB) | More potent than PVA | More potent than PVA |
Immunosuppressive Activity
In mice, subcutaneous injection of PVA resulted in various immunosuppressive effects, including reduced spleen weight and decreased number of splenic nucleated cells.[5] It also suppressed the formation of hemolytic plaque-forming cells and delayed-type footpad reaction.[5] The overall suppressive effects of PVA were comparable to HB but weaker than BV.[5]
Table 3: Immunosuppressive Effects of Subcutaneously Administered PVA in Mice [5]
| Parameter | Observation | Comparison with other Corticosteroids |
| Spleen Weight | Reduced | Similar to HB, weaker than BV |
| Splenic Nucleated Cells | Reduced | Similar to HB, weaker than BV |
| Hemolytic Plaque Forming Cells (PFC) | Reduced | Similar to HB, weaker than BV |
| Delayed Type Footpad Reaction | Reduced | Similar to HB, weaker than BV |
| Splenic Lymphocyte Responsiveness to Concanavalin A | Reduced | Similar to HB, weaker than BV |
| Splenic Cell Responsiveness to Lipopolysaccharide | Suppressed at a smaller dose than HB | - |
| Circulating IgM Antibody Response to SRBC | Suppressed at a smaller dose than HB | - |
| Host Defense to E. coli Infection | Weaker suppression than HB and BV | - |
Toxicology and Safety
A 13-week subcutaneous toxicity study of a related compound, Prednisolone farnesylate (PNF), in Sprague-Dawley rats provides valuable dose-dependent toxicity data.
Table 4: Summary of 13-Week Subcutaneous Toxicity Study of Prednisolone Farnesylate (PNF) in Rats [6]
| Dose Group | Key Findings |
| 30 mg/kg/day | Mortality (4/10 males, 3/10 females). Clinical signs included unkempt fur and emaciation. Histopathology revealed systemic suppurative inflammation, and atrophy of adrenal glands, lymphatic organs, and skin. |
| 3 mg/kg/day | Dose-dependent atrophy of adrenal glands, lymphatic organs, and skin. |
| 0.3 mg/kg/day | Overt toxic dose with dose-dependent atrophy of adrenal glands, lymphatic organs, and skin. |
| 0.03 mg/kg/day | No toxic signs observed (non-toxic dose). |
Experimental Protocols
Protocol for Evaluating Anti-inflammatory Effects in Rats (Carrageenin-induced Edema Model)
This protocol is based on the methodology described for testing the anti-inflammatory activity of PVA.[4]
Caption: Workflow for carrageenin-induced edema assay.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
This compound
-
Vehicle (e.g., sterile saline, sesame oil)
-
1% (w/v) Carrageenin solution in sterile saline
-
Pletysmometer or digital caliper
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (e.g., vehicle control, different dose levels of PVA).
-
Drug Administration: Administer the predetermined doses of PVA or vehicle subcutaneously into the dorsal region.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenin solution into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or caliper immediately before the carrageenin injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenin).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the drug-treated group.
-
Protocol for Evaluating Immunosuppressive Effects in Mice (Delayed-Type Hypersensitivity Model)
This protocol is based on the methodology described for assessing the effect of PVA on delayed-type hypersensitivity.[5]
Materials:
-
Male mice (e.g., BALB/c)
-
This compound
-
Vehicle
-
Sheep Red Blood Cells (SRBC) as the antigen
-
Sterile saline
Procedure:
-
Sensitization: Sensitize the mice by injecting a suspension of SRBC (e.g., 1 x 10^8 cells) subcutaneously at the base of the tail.
-
Drug Administration: Administer PVA or vehicle subcutaneously daily for a specified period (e.g., 4 days) starting from the day of sensitization.
-
Challenge: On day 4 post-sensitization, challenge the mice by injecting a suspension of SRBC (e.g., 1 x 10^8 cells) into the footpad of one hind paw. The contralateral paw can be injected with saline as a control.
-
Measurement: Measure the footpad thickness of both hind paws using a digital caliper before the challenge and at 24 and 48 hours post-challenge.
-
Data Analysis: The degree of delayed-type hypersensitivity is expressed as the difference in footpad thickness between the SRBC-injected paw and the saline-injected paw. Calculate the percentage of suppression in the PVA-treated groups compared to the vehicle control group.
Conclusion
Subcutaneous administration of this compound is an effective route for achieving systemic anti-inflammatory and immunosuppressive effects in animal models. While it may be less potent systemically than some other corticosteroids, it demonstrates a favorable profile with weaker systemic effects compared to its topical anti-inflammatory activity.[4] Further studies are warranted to fully characterize the pharmacokinetic profile of subcutaneously administered PVA to better correlate plasma concentrations with its pharmacodynamic and toxicological outcomes. The provided protocols offer a foundation for researchers to design and execute studies involving the subcutaneous administration of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Corticosteroids in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of prednisolone 17-valerate 21-acetate on immunological responses in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A 13-week subcutaneous toxicity study of prednisolone farnesylate (PNF) in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Prednisolone Valerate Acetate Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a synthetic corticosteroid used topically for its potent anti-inflammatory and immunosuppressive properties.[1][2] It functions as a prodrug, being converted to its active form, prednisolone, upon administration.[2][3] The primary mechanism of action involves binding to intracellular glucocorticoid receptors (GR), which then translocate to the nucleus.[2] This complex modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines and other inflammatory mediators.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of Prednisolone valerate acetate, focusing on its anti-inflammatory and cytotoxic effects on skin cell models.
Data Presentation
The following tables summarize the quantitative effects of prednisolone, the active metabolite of this compound, on key inflammatory markers and cell viability in relevant human skin cell lines.
| Cell Line | Inflammatory Stimulus | Cytokine Measured | Prednisolone Concentration | % Inhibition of Cytokine Release | Reference |
| Human Endothelial Cells | TNF-α | E-selectin expression | 10 µM | Significant Reduction | This is an exemplary value. |
| Human PASMC | PDGF | NF-κB p65 nuclear translocation | 200 µM | 80.9 ± 8.1% | [4] |
| Human PASMC | PDGF | NF-κB p50 nuclear translocation | 200 µM | 74.8 ± 8.2% | [4] |
Note: Data for this compound is limited; therefore, data for its active form, prednisolone, is presented as a proxy.
| Cell Line | Prednisolone Concentration | Incubation Time | % Cell Viability | Reference |
| Human Dermal Fibroblasts | 10 µg/mL | Not Specified | Slight enhancement | [5] |
| C6 Glial Cells | 5 µg/mL | 24 hours | ~95% | [6] |
| C6 Glial Cells | 10 µg/mL | 24 hours | ~90% | [6] |
| C6 Glial Cells | 15 µg/mL | 24 hours | ~85% | [6] |
Note: Data for this compound is limited; therefore, data for its active form, prednisolone, is presented as a proxy.
Mandatory Visualizations
Figure 1: Experimental workflow for assessing this compound efficacy.
Figure 2: Glucocorticoid Receptor (GR) signaling pathway of this compound.
Figure 3: Inhibition of NF-κB and MAPK signaling pathways by Prednisolone.
Experimental Protocols
Assessment of Anti-Inflammatory Efficacy: Cytokine Release Assay (ELISA)
This protocol details the measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from human keratinocytes (HaCaT) or human dermal fibroblasts (HDF) following inflammatory stimulation and treatment with this compound.
Materials:
-
Human keratinocyte cell line (HaCaT) or primary Human Dermal Fibroblasts (HDF)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Recombinant Human TNF-α
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for human TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT or HDF cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Adherence: Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Pre-incubate the cells with the compound for 1 hour.
-
-
Inflammatory Stimulation:
-
Add 10 µL of TNF-α solution (final concentration of 10 ng/mL) to all wells except for the unstimulated control.
-
The final volume in each well should be 110 µL.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[7] Briefly:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Calculate the concentration of cytokines in the samples based on the standard curve. Determine the percentage inhibition of cytokine release for each concentration of this compound compared to the TNF-α stimulated control.
Assessment of Cytotoxicity: MTT Assay
This protocol measures the effect of this compound on the viability of HaCaT cells or HDFs.
Materials:
-
HaCaT cells or HDFs
-
Complete DMEM
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Adherence: Follow steps 1 and 2 from the Cytokine Release Assay protocol.
-
Treatment:
-
Prepare serial dilutions of this compound in complete DMEM (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Remove the culture medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control.
-
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Assessment of Gene Expression: Quantitative PCR (qPCR)
This protocol outlines the measurement of changes in the expression of inflammatory genes (e.g., TNF, IL6, IL1A) in HaCaT cells or HDFs treated with this compound.
Materials:
-
HaCaT cells or HDFs
-
6-well cell culture plates
-
This compound
-
Recombinant Human TNF-α
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., TNF, IL6, IL1A) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and TNF-α as described in the Cytokine Release Assay protocol, scaling up the volumes accordingly.
-
RNA Extraction: After the 24-hour incubation, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the treated groups to the stimulated control group.
-
Conclusion
The provided protocols offer a framework for the comprehensive in vitro evaluation of this compound's efficacy. By assessing its impact on cytokine production, cell viability, and gene expression in relevant skin cell models, researchers can gain valuable insights into its anti-inflammatory and cytotoxic profile. The quantitative data generated from these assays are crucial for dose-response characterization and for comparing the potency of this compound with other corticosteroids.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Lidomex | Acepreval | TargetMol [targetmol.com]
- 4. Cytotoxic Evaluation in HaCaT Cells of the Pa.7 Bacteriophage from Cutibacterium (Propionibacterium) acnes, Free and Encapsulated Within Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of corticosteroids on the growth and metabolism of fibroblasts cultured from human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Prednisolone Valerate Acetate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Prednisolone Valerate (B167501) Acetate (B1210297). This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and formulation analysis. The protocol employs a reversed-phase C18 column with UV detection, providing excellent separation and sensitivity.
Introduction
Prednisolone valerate acetate is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Accurate quantification is crucial for ensuring the potency and safety of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of corticosteroids due to its high resolution, sensitivity, and specificity.[2][3][4] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Phosphoric acid (analytical grade).
-
Reference Standard: this compound reference standard.
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions
A summary of the HPLC operating conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Carefully measure 600 mL of HPLC grade acetonitrile and 400 mL of HPLC grade water.
-
Combine the solvents in a suitable container.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with methanol. Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation:
-
For bulk drug substance, accurately weigh a sample and dissolve it in methanol to obtain a theoretical concentration within the calibration range.
-
For formulated products (e.g., creams, ointments), an appropriate extraction method should be developed and validated. A common approach involves extraction with a suitable solvent like methanol, followed by centrifugation and filtration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for this HPLC method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Limit of Detection (LOD) | Dependent on instrumentation, typically < 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Dependent on instrumentation, typically < 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from placebo or degradants |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Signaling Pathway (Illustrative for Corticosteroid Action)
While not directly part of the analytical method, the following diagram illustrates the general mechanism of action for corticosteroids like Prednisolone. This compound is a prodrug that is converted to the active form, prednisolone.[1]
Caption: General signaling pathway of glucocorticoids.
Conclusion
The described HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of this compound. The method can be readily implemented in a quality control laboratory for routine analysis of bulk drug and finished pharmaceutical products. Proper method validation should be performed according to regulatory guidelines before its application.
References
Application Notes & Protocols: Development of Sustained-Release Formulations of Prednisolone Valerate Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prednisolone valerate (B167501) acetate (B1210297) (PVA) is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties used in treating a variety of skin conditions like eczema and dermatitis.[1][2][3] Standard topical formulations often require frequent application, which can lead to poor patient compliance and increased risk of side effects such as skin thinning.[1][4] Developing sustained-release formulations aims to prolong the drug's local availability, reduce application frequency, minimize systemic absorption, and improve therapeutic outcomes.[5]
This document provides a comprehensive guide to developing and characterizing a polymer-based microsphere formulation for the sustained delivery of PVA. The protocols outlined are based on the widely used oil-in-water (o/w) emulsion solvent evaporation technique.[6]
Signaling Pathway and Mechanism of Action
Prednisolone valerate acetate is a prodrug that is converted into its active form, prednisolone, upon administration.[5][7] Prednisolone diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[8][9] This binding event causes the dissociation of chaperone proteins (like HSP90) and allows the drug-receptor complex to translocate into the nucleus.[8][10] Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby modulating the transcription of target genes.[11][12] This action leads to the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory genes, resulting in the desired therapeutic effect.[9][12]
Experimental Workflow
The development process follows a logical sequence from formulation to comprehensive characterization and evaluation. This workflow ensures that the developed formulation meets the required quality attributes before proceeding to more complex studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. axplora.com [axplora.com]
- 3. Prevaline α Cream 15g | Prevaline α Series | ZERIA Pharmaceutical Co.,Ltd. [prevaline.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Prednisolone-Loaded PLGA Microspheres. In Vitro Characterization and In Vivo Application in Adjuvant-Induced Arthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Lidomex | Acepreval | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prednisolone Valerate Acetate in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) valerate (B167501) acetate (B1210297) (PVA) is a synthetic corticosteroid that serves as a prodrug, which is converted in the body to its active metabolite, prednisolone.[1][2] Utilized for its potent anti-inflammatory and immunosuppressive properties, PVA is a valuable tool in the study and treatment of various inflammatory and autoimmune conditions.[3] Its mechanism of action involves the modulation of gene expression to suppress pro-inflammatory pathways and enhance anti-inflammatory responses.[3][4] These characteristics make it a cornerstone agent for investigating disease pathogenesis and therapeutic responses in preclinical models of autoimmune disorders such as uveitis, rheumatoid arthritis, and myasthenia gravis.[5][6][7] This document provides detailed application notes, experimental protocols, and data summaries for the use of Prednisolone valerate acetate in relevant research settings.
Mechanism of Action
This compound exerts its effects after being metabolized into prednisolone.[1] The primary mechanism is genomic, involving the regulation of gene transcription, but rapid non-genomic effects also contribute to its anti-inflammatory action.[4]
Genomic Pathway:
-
Cellular Entry and Receptor Binding: As a lipophilic molecule, prednisolone passively diffuses across the cell membrane into the cytoplasm.[4] There, it binds to the specific intracellular glucocorticoid receptor (GR).[1]
-
Nuclear Translocation: This binding event causes a conformational change in the GR, activating it. The prednisolone-GR complex then translocates into the cell nucleus.[4]
-
Gene Transcription Modulation: Inside the nucleus, the activated complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[3][4] This interaction modulates the transcription of target genes, leading to:
-
Inhibition of Pro-inflammatory Mediators: It suppresses the expression of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2.[1][4][8][9] This suppression often involves inhibiting transcription factors like NF-kβ.[8]
-
Upregulation of Anti-inflammatory Proteins: It increases the production of anti-inflammatory proteins such as annexin-1 (lipocortin-1).[1]
-
This cascade results in reduced immune cell migration to inflammatory sites, decreased activity of T-lymphocytes, and stabilization of cell membranes, collectively dampening the inflammatory and immune responses characteristic of autoimmune diseases.[1][4]
Data Presentation: Efficacy in Preclinical Models
The efficacy of this compound and other glucocorticoids has been quantified in various preclinical autoimmune models. The following tables summarize key findings.
Table 1: Summary of In Vivo Immunosuppressive Effects of this compound (PVA) in Murine Models
| Parameter Assessed | Model System | Key Findings | Comparison | Reference |
|---|---|---|---|---|
| Spleen Weight & Cell Count | Subcutaneously administered PVA in mice | Dose-dependent reduction in spleen weight and number of splenic nucleated cells. | Suppressive effects were similar to hydrocortisone (B1673445) 17-butyrate (HB) but weaker than betamethasone (B1666872) 17-valerate (BV). | [10] |
| Antibody Response | Mice immunized with sheep red blood cells | Suppressed circulating IgM antibody response and formation of hemolytic plaque forming cells (PFC). | A smaller dose of PVA was needed for suppression compared to HB. | [10] |
| Delayed-Type Hypersensitivity | Delayed type footpad reaction in mice | PVA reduced the footpad reaction. | Effects were comparable to HB and weaker than BV. | [10] |
| Lymphocyte Responsiveness | Splenic lymphocytes from treated mice | Reduced responsiveness to concanavalin (B7782731) A and lipopolysaccharide (LPS). | Had no effect on phytohemagglutinin-P responsiveness, unlike HB and BV which enhanced it. |[10] |
Table 2: In Vitro Effects of Glucocorticoids on Cytokine Production in an Arthritis Model Note: Data is for Methylprednisolone (MP), a glucocorticoid with a similar mechanism to Prednisolone, in a co-culture model of rheumatoid arthritis synoviocytes and peripheral blood mononuclear cells (PBMC).
| Cytokine | Drug Concentration (µg/mL) | % Inhibition (Approx.) | Key Observation | Reference |
|---|---|---|---|---|
| IL-17 | 0.1 | ~45% | Inhibition followed a clear dose-response. | [9] |
| IL-6 | 0.001 | ~20% | Significant decrease observed even at the lowest concentration tested. | [9] |
| IL-1β | 0.001 | ~60% | Potent, dose-dependent inhibition. | [9] |
| IFN-γ | 0.001 | ~58% | Maximum inhibitory effect was achieved at the lowest concentration. |[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are protocols for common applications of PVA in autoimmune disease models.
Protocol 1: Evaluation of PVA in an Experimental Autoimmune Uveitis (EAU) Rat Model
This protocol is adapted from studies investigating the effects of glucocorticoids on EAU, a model for autoimmune eye disease.[7]
Objective: To assess the therapeutic efficacy of this compound in suppressing ocular inflammation in a rat model of EAU.
Materials:
-
Lewis rats (male, 6-8 weeks old)
-
Interphotoreceptor retinoid-binding protein (IRBP) or peptide equivalent
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound (PVA) sterile suspension
-
Vehicle control (e.g., sterile saline with 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., Ketamine/Xylazine cocktail)
-
Slit-lamp biomicroscope
-
Phosphate-buffered saline (PBS), Formalin, Paraffin wax
Workflow:
Methodology:
-
Animal Acclimatization: House Lewis rats in a controlled environment for at least one week before the experiment.
-
EAU Induction (Day 0): Emulsify the IRBP peptide in CFA. Anesthetize the rats and administer a single subcutaneous injection of the emulsion distributed over the base of the tail and one hind footpad. Concurrently, administer an intraperitoneal injection of PTX.
-
Group Assignment and Treatment: On day 7 post-immunization, randomly assign rats to treatment groups (e.g., Vehicle Control, PVA-treated). Begin daily oral gavage with the appropriate PVA suspension or vehicle. A non-immunized group should serve as a normal control.
-
Clinical Evaluation: Monitor the animals for signs of uveitis starting from day 7. Perform clinical scoring using a slit-lamp biomicroscope 2-3 times per week. Score inflammation based on a standardized scale (e.g., 0-4) assessing parameters like iris vessel dilation, pupil abnormalities, and cellular infiltration.
-
Termination and Histopathology: At a predetermined endpoint (e.g., Day 21), euthanize the animals. Enucleate the eyes, fix in 10% formalin, embed in paraffin, and section.
-
Histopathological Scoring: Stain sections with Hematoxylin and Eosin (H&E). Score the sections for inflammatory cell infiltration in the retina and choroid using a standardized scale (e.g., 0-4, from no inflammation to severe tissue destruction).
-
Data Analysis: Compare the clinical and histopathological scores between the PVA-treated and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Protocol 2: Assessment of PVA on Cytokine Production in an In Vitro Vasculitis Model
This protocol is based on studies evaluating the effect of prednisolone on the interaction between endothelial cells and neutrophils, which is central to vasculitis.[11]
Objective: To determine the effect of this compound on cytokine-induced endothelial cell activation and neutrophil adhesion in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human Polymorphonuclear Neutrophils (PMNs), freshly isolated from healthy donor blood
-
Cell culture medium (e.g., M199 for HUVECs, RPMI-1640 for PMNs)
-
Recombinant human IL-1β or TNF-α
-
This compound (dissolved in a suitable solvent like DMSO)
-
Fluorescent label for PMNs (e.g., Calcein-AM)
-
Adhesion assay buffer (e.g., HBSS)
-
Fluorescence plate reader
Workflow:
Methodology:
-
HUVEC Culture: Culture HUVECs in 96-well plates until a confluent monolayer is formed.
-
PVA Pre-treatment: Pre-incubate the HUVEC monolayers with various concentrations of PVA (or vehicle control) for 2 hours.
-
Cytokine Stimulation: After pre-treatment, add a pro-inflammatory cytokine (e.g., IL-1β at 10 ng/mL) to the wells (without washing out the PVA) and incubate for 4-6 hours to induce the expression of adhesion molecules like E-selectin.
-
PMN Isolation and Labeling: Isolate PMNs from fresh human blood using density gradient centrifugation. Label the isolated PMNs with a fluorescent dye such as Calcein-AM.
-
Adhesion Assay: Resuspend the labeled PMNs in assay buffer and add them to the HUVEC monolayers. Co-culture for 30-60 minutes at 37°C.
-
Washing and Quantification: Gently wash the wells multiple times with assay buffer to remove non-adherent PMNs.
-
Data Analysis: Measure the fluorescence of the remaining adherent PMNs using a fluorescence plate reader. Calculate the percentage of adhesion relative to the cytokine-stimulated control without PVA treatment. Analyze data for dose-dependent inhibition using regression analysis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]
- 5. Experimental autoimmune myasthenia gravis in rats. Modification by thymectomy and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prednisone Reprograms the Transcriptional Immune Cell Landscape in CNS Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prednisone acetate modulates Th1/Th2 and Th17/Treg cell homeostasis in experimental autoimmune uveitis via orchestrating the Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 10. [Effect of prednisolone 17-valerate 21-acetate on immunological responses in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of Prednisolone Valerate Acetate's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone valerate (B167501) acetate (B1210297) is a synthetic corticosteroid used topically for its potent anti-inflammatory and immunosuppressive properties.[1] It is a prodrug that is converted to its active form, prednisolone, upon administration.[1] The primary mechanism of action involves binding to intracellular glucocorticoid receptors (GR), which then translocate to the nucleus to modulate the expression of genes involved in inflammation.[2] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2]
These application notes provide detailed protocols for various in vitro models to assess the anti-inflammatory efficacy of Prednisolone valerate acetate. The described assays are crucial for preclinical screening, mechanism of action studies, and dose-response characterization.
Key In Vitro Models and Assays
A variety of in vitro models can be employed to investigate the anti-inflammatory effects of this compound. These range from simple cell monocultures to more complex three-dimensional (3D) tissue equivalents that better mimic the physiological environment.[3][4]
Commonly Used In Vitro Models:
-
Macrophage Cell Lines (e.g., RAW 264.7): These cells are instrumental in studying the innate immune response and are widely used to screen for anti-inflammatory compounds. Upon stimulation with lipopolysaccharide (LPS), they produce key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
-
Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a valuable model for studying the effects of corticosteroids on vascular inflammation, including the expression of adhesion molecules and cytokine-induced cytotoxicity.[3][5]
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes and monocytes, can be used to assess the immunosuppressive effects of corticosteroids on cytokine production and T-cell proliferation.[6]
-
3D Reconstructed Human Epidermis (RHE) and Full-Thickness Skin (FTS) Models: These organotypic models provide a more physiologically relevant system for testing topical corticosteroids, allowing for the evaluation of anti-inflammatory effects in a tissue context that mimics human skin.[4][7][8][9]
Signaling Pathway of Prednisolone
The anti-inflammatory action of prednisolone, the active metabolite of this compound, is primarily mediated through its interaction with the glucocorticoid receptor and subsequent modulation of gene expression. A key target of this pathway is the inhibition of the pro-inflammatory transcription factor, NF-κB.
Caption: Glucocorticoid receptor signaling pathway of Prednisolone.
Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by assessing the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite standard solution
-
96-well microplates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[10]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Inhibition Assay
This protocol details the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Immune cells (e.g., PBMCs or RAW 264.7)
-
Appropriate cell culture medium
-
Inflammatory stimulus (e.g., LPS for macrophages, Phytohaemagglutinin (PHA) for PBMCs)
-
This compound
-
Commercially available ELISA kits for the cytokines of interest
-
96-well ELISA plates
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at the desired density.
-
Pre-incubate the cells with different concentrations of this compound for 1-2 hours.
-
Add the inflammatory stimulus and incubate for the recommended time (e.g., 24-48 hours).
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on a standard curve.
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor, a central regulator of inflammation. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
Caption: Workflow for the NF-κB Luciferase Reporter Assay.
Materials:
-
Host cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the host cells with the NF-κB firefly luciferase reporter plasmid and the control Renilla luciferase plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate inflammatory agent (e.g., TNF-α).
-
Incubate for 4-6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[2][11]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Data Presentation
The quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of Prednisolone on Pro-inflammatory Cytokine Production
| In Vitro Model | Inflammatory Stimulus | Cytokine | Prednisolone Concentration | % Inhibition | Reference |
| HUVEC | IL-1β (5 U/mL) | Adhesion | 100 µM | 27.6% | [3] |
| HUVEC | TNF-α (10 ng/mL) | Adhesion | 100 µM | 34.5% | [3] |
| HUVEC | IL-1β (5 U/mL) | Cytotoxicity | 50 µM | 88% | [3] |
| HUVEC | TNF-α (10 ng/mL) | Cytotoxicity | 50 µM | 73% | [3] |
| Human Monocytes | LPS | TNF-α | Varies | Strong | |
| Human Monocytes | Anti-human IgG | TNF-α | Varies | Strong |
Table 2: IC50 Values of Prednisolone for Inhibition of Inflammatory Mediators
| Cell Type | Inflammatory Mediator | IC50 Value | Reference |
| ALL Blasts | Cell Viability | Median: 3 x 10⁻⁴ M | [12] |
| CLL Blasts | Cell Viability | Median: 10⁻⁵ M | [12] |
| Mixed Lymphocytes | Proliferation (Total Prednisolone) | ~66.3 - 86.5 ng/mL | [6] |
| Mixed Lymphocytes | Proliferation (Free Prednisolone) | ~10.0 - 12.4 ng/mL | [6] |
Note: The provided data is for prednisolone, the active metabolite of this compound. Specific IC50 values for the parent compound may vary depending on the cellular model and its metabolic capacity.
Conclusion
The in vitro models and protocols outlined in these application notes provide a robust framework for characterizing the anti-inflammatory effects of this compound. By employing a combination of cell-based assays, researchers can gain valuable insights into the compound's mechanism of action, potency, and potential therapeutic applications. The use of more complex 3D skin models is particularly recommended for evaluating topically applied corticosteroids to better predict their efficacy in a more physiologically relevant setting.
References
- 1. This compound | Lidomex | Acepreval | TargetMol [targetmol.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From 1D microbiological assays to 3D advanced skin models: enhancing preclinical strategies to unravel the impact of bioactive textiles on the human skin microbiome [frontiersin.org]
- 5. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prednisolone pharmacodynamics assessed by inhibition of the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 3D skin model to study inflammatory response - Syntivia [syntivia.fr]
- 8. researchgate.net [researchgate.net]
- 9. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncology.wisc.edu [oncology.wisc.edu]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Ophthalmic Suspension Formulation of Prednisolone Valerate Acetate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone (B192156) valerate (B167501) acetate (B1210297) is a potent corticosteroid offering significant anti-inflammatory properties, making it a candidate of interest for the treatment of various ocular inflammatory conditions. Due to its low aqueous solubility, it is typically formulated as an ophthalmic suspension. The efficacy and safety of such a formulation are critically dependent on its physicochemical characteristics, including particle size, viscosity, and drug release profile. These application notes provide a comprehensive guide for the research and development of a prednisolone valerate acetate ophthalmic suspension, detailing formulation components, preparation methods, and essential analytical protocols for characterization.
Formulation Development
The development of a stable and effective ophthalmic suspension of this compound requires careful selection of excipients to ensure sterility, stability, comfort, and prolonged contact time with the ocular surface. A model formulation, adapted from established prednisolone acetate suspensions, is presented below.[1][2][3][4][5] Researchers should note that optimization of excipient concentrations will be necessary based on the specific physicochemical properties of this compound.
Table 1: Model Formulation Composition for this compound Ophthalmic Suspension (1% w/v)
| Component | Function | Concentration (% w/v) | Reference/Justification |
| This compound | Active Pharmaceutical Ingredient | 1.0 | Therapeutic concentration for potent anti-inflammatory effect. |
| Hypromellose (HPMC) | Viscosity-enhancing agent | 0.5 - 1.0 | Increases residence time on the ocular surface.[1][2] |
| Benzalkonium Chloride | Preservative | 0.01 | Ensures sterility of the multi-dose formulation.[1][2][3][5] |
| Dibasic Sodium Phosphate | Buffering agent | q.s. to pH 5.0 - 6.0 | Maintains pH for stability and comfort.[1][2] |
| Citric Acid Monohydrate | Buffering agent | q.s. to pH 5.0 - 6.0 | Maintains pH for stability and comfort.[1] |
| Edetate Disodium (EDTA) | Chelating agent | 0.01 | Stabilizes the formulation by sequestering metal ions.[1][2][3] |
| Polysorbate 80 | Wetting agent/Surfactant | 0.1 | Aids in the dispersion of the hydrophobic drug particles.[1][2][3][5] |
| Sodium Chloride | Tonicity-adjusting agent | q.s. to 280-320 mOsm/kg | Ensures the formulation is isotonic with tear fluid to prevent irritation. |
| Purified Water | Vehicle | q.s. to 100% | The primary solvent for the formulation.[1][2][3][5] |
q.s. = quantum satis (as much as is sufficient)
Experimental Protocols
Preparation of this compound Ophthalmic Suspension (Aseptic Process)
This protocol outlines the aseptic manufacturing process for the model formulation.
Materials and Equipment:
-
This compound (micronized)
-
Hypromellose (HPMC)
-
Benzalkonium Chloride
-
Dibasic Sodium Phosphate, Citric Acid Monohydrate
-
Edetate Disodium (EDTA)
-
Polysorbate 80
-
Sodium Chloride
-
Purified Water for Injection
-
Aseptic manufacturing vessel with overhead stirrer
-
Autoclave
-
Sterile filtration unit (0.22 µm filter)
-
Sterile dispensing equipment and containers
Protocol:
-
Vehicle Preparation: In a suitable aseptic manufacturing vessel, add approximately 80% of the final volume of purified water.
-
Viscosity Agent Dispersion: While stirring, slowly add Hypromellose and mix until fully dispersed and hydrated. This may require heating and subsequent cooling as per the HPMC grade specifications.
-
Excipient Dissolution: Add and dissolve Dibasic Sodium Phosphate, Citric Acid Monohydrate, Edetate Disodium, and Sodium Chloride.
-
pH Adjustment: Measure the pH and adjust to between 5.0 and 6.0 using solutions of sodium hydroxide (B78521) or hydrochloric acid if necessary.
-
Sterilization of Vehicle: Sterilize the vehicle by autoclaving or sterile filtration.
-
API and Surfactant Slurry Preparation: In a separate sterile container, prepare a slurry of micronized this compound with a sterile solution of Polysorbate 80 in a small volume of the sterile vehicle. This step is critical for ensuring proper wetting of the drug particles.
-
Aseptic Addition of API: Aseptically transfer the drug slurry to the main manufacturing vessel containing the sterile vehicle.
-
Preservative Addition: Aseptically add the Benzalkonium Chloride solution.
-
Final Volume Adjustment: Bring the suspension to the final volume with sterile purified water and mix until uniform.
-
Aseptic Filling: Aseptically fill the suspension into sterile ophthalmic dispenser bottles.
Physicochemical Characterization
Table 2: Key Physicochemical Characterization Parameters
| Parameter | Method | Acceptance Criteria/Target |
| Appearance | Visual Inspection | A uniform, white, opaque suspension that readily redisperses upon shaking. |
| pH | pH meter | 5.0 - 6.0 |
| Osmolality | Osmometer | 280 - 320 mOsm/kg |
| Particle Size Distribution | Laser Diffraction | D90 < 10 µm to minimize irritation.[6] |
| Viscosity | Rotational Rheometer | Target viscosity that allows for easy instillation as a drop but has sufficient residence time. |
| Drug Content | HPLC | 90.0% - 110.0% of label claim |
Principle: This technique measures the angular distribution of scattered light from a laser beam passing through a dispersed particulate sample. The scattering pattern is then used to calculate the particle size distribution.[7][8]
Equipment: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
Protocol:
-
Instrument Setup: Set up the laser diffraction instrument according to the manufacturer's instructions.
-
Dispersant Preparation: Use a dispersant in which this compound is poorly soluble to prevent dissolution during measurement. A saturated solution of the drug in purified water or an appropriate buffer is recommended.
-
Background Measurement: Perform a background measurement with the clean dispersant.
-
Sample Preparation: Thoroughly shake the ophthalmic suspension to ensure homogeneity. Add a small, representative sample of the suspension to the dispersant in the instrument's sample cell until the desired obscuration level is reached.
-
Measurement: Perform the measurement, collecting data for a sufficient duration to ensure a stable reading.
-
Data Analysis: Analyze the scattering data using the Mie or Fraunhofer theory to obtain the particle size distribution. Report key parameters such as D10, D50 (median particle size), and D90.
Principle: Rheology is the study of the flow of matter. For an ophthalmic suspension, understanding its viscosity and flow behavior under different shear conditions (e.g., at rest in the bottle, during shaking, and on the eye during blinking) is crucial.[9]
Equipment: Rotational rheometer with appropriate geometry (e.g., cone and plate, parallel plate).
Protocol:
-
Instrument Calibration: Calibrate the rheometer according to the manufacturer's guidelines.
-
Sample Loading: Carefully load a sufficient amount of the ophthalmic suspension onto the lower plate of the rheometer, ensuring no air bubbles are trapped.
-
Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C for room temperature stability or 34°C to simulate ocular surface temperature).
-
Viscosity Measurement:
-
Continuous Shear Rate Sweep: Perform a shear rate sweep (e.g., from 0.1 to 1000 s⁻¹) to determine the viscosity profile of the suspension. Ophthalmic suspensions typically exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.
-
Oscillatory Measurement: Conduct an oscillatory stress or strain sweep to determine the viscoelastic properties, such as the storage modulus (G') and loss modulus (G''), which provide information about the formulation's structure at rest.
-
-
Data Analysis: Plot viscosity as a function of shear rate. For viscoelastic data, plot G' and G'' as a function of stress or strain.
In Vitro Drug Release Testing
Principle: This test evaluates the rate at which the drug substance is released from the suspension. A Franz diffusion cell is a common apparatus used for this purpose for semi-solid and suspension formulations.[10][11][12][13]
Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)
-
Receptor medium (e.g., simulated tear fluid)
-
Stirring plate and magnetic stir bars
-
HPLC for drug quantification
Protocol:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly: Assemble the Franz diffusion cells, mounting the hydrated membrane between the donor and receptor compartments.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (34°C) receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.
-
Sample Application: Apply a precise amount of the ophthalmic suspension (e.g., 100 µL) evenly onto the surface of the membrane in the donor compartment.
-
Diffusion Study: Place the assembled cells on a stirring plate in a temperature-controlled environment (34°C).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Drug Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.
In Vitro Ocular Irritation Testing
Principle: The Reconstructed Human Cornea-like Epithelium (RhCE) test method is an in vitro assay that uses a three-dimensional human cell-derived corneal epithelium model to assess the potential for ocular irritation of a test substance.[14][15] This method is a validated alternative to traditional animal testing.[14][15]
Equipment:
-
Reconstructed Human Cornea-like Epithelium (RhCE) tissue models (e.g., EpiOcular™, SkinEthic™ HCE)
-
Sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Isopropanol or other suitable solvent
-
Plate reader
Protocol:
-
Tissue Pre-incubation: Upon receipt, place the RhCE tissue models in a 6-well plate containing pre-warmed assay medium and incubate for at least one hour at 37°C and 5% CO₂.
-
Test Substance Application: Apply a defined amount of the ophthalmic suspension directly onto the surface of the RhCE tissue. Use a negative control (e.g., sterile saline) and a positive control (e.g., a known irritant).
-
Exposure: Incubate the tissues with the test substance for a specified period (e.g., 30 minutes to 6 hours) at 37°C and 5% CO₂.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with a sterile buffer solution to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh assay medium and incubate for a post-exposure period (e.g., 18-24 hours).
-
Viability Assessment (MTT Assay):
-
Transfer the tissues to a 24-well plate containing MTT solution and incubate for approximately 3 hours.
-
After incubation, extract the formazan (B1609692) product from the tissues using isopropanol.
-
Measure the optical density of the formazan solution using a plate reader at 570 nm.
-
-
Data Analysis: Calculate the percent viability of the tissues treated with the ophthalmic suspension relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates a potential for ocular irritation.
Visualizations
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
References
- 1. Prednisolone Acetate Ophthalmic Suspension, USP, 1% [dailymed.nlm.nih.gov]
- 2. PREDNISOLONE ACETATE ophthalmic suspension, USP 1% sterile [dailymed.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. efda.gov.et [efda.gov.et]
- 5. abbvie.ca [abbvie.ca]
- 6. complexgenerics.org [complexgenerics.org]
- 7. Ophthalmic Drug Dosage Forms: Characterisation and Research Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Rheological Properties, Dissolution Kinetics, and Ocular Pharmacokinetics of Loteprednol Etabonate (Submicron) Ophthalmic Gel 0.38% - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
- 14. A new 3D reconstituted human corneal epithelium model as an alternative method for the eye irritation test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of an Eye Irritation Test Method Using an In-House Fabrication of a Reconstructed Human Cornea-like Epithelium Model for Eye Hazard Identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Prednisolone Valerate Acetate Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Prednisolone (B192156) valerate (B167501) acetate (B1210297) dosage for in vivo experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Prednisolone valerate acetate and how does it work in vivo?
A1: this compound is a synthetic corticosteroid.[1] It functions as a prodrug, meaning it is converted into its active form, prednisolone, after administration.[1] Prednisolone then exerts its anti-inflammatory and immunosuppressive effects.[2] Its mechanism of action involves binding to intracellular glucocorticoid receptors.[1] This complex then moves to the cell nucleus and modifies gene expression, leading to a decrease in pro-inflammatory proteins and an increase in anti-inflammatory proteins.[1]
Q2: What are the common routes of administration for this compound in animal studies?
A2: Based on experimental literature, this compound is commonly administered subcutaneously or topically in animal models.[3][4] The choice of administration route depends on the experimental model and the target tissue.
Q3: What are some common animal models used to evaluate the efficacy of this compound?
A3: Common animal models for evaluating the anti-inflammatory effects of this compound include carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice.[4] These models are well-established for assessing the efficacy of anti-inflammatory drugs.[5][6]
Q4: What is a typical starting dose for subcutaneous administration in mice?
A4: For subcutaneous injections in mice, a dose range of 0.03–1 mg/kg has been used to assess immune responses.[2]
Q5: What are typical concentrations for topical application?
A5: For topical application in ointment form, concentrations ranging from 0.1% to 1.0% have been shown to be effective in reducing inflammation in a concentration-dependent manner.[4]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
-
Question: I am having trouble dissolving this compound for my in vivo experiment. What vehicle should I use?
-
Answer: this compound is poorly soluble in water.[7] For subcutaneous injections, consider using a vehicle such as a suspension in saline or an oil-based vehicle. It is soluble in DMSO, which can be used as a stock solution, but for final injection volumes, co-solvent systems are often necessary.[2] For topical administration, it is typically formulated as an ointment.[4] The stability of prednisolone and its esters can vary significantly between different vehicles, with lipophilic bases and certain hydrogels showing good stability.[8]
Issue 2: Lack of Efficacy at Previously Reported Doses
-
Question: I am not observing the expected anti-inflammatory effect with my chosen dose of this compound. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy:
-
Dose Selection: The effective dose can be highly dependent on the animal model, species, and the severity of the induced inflammation. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
-
Route of Administration: The bioavailability and efficacy of this compound can differ between subcutaneous and topical administration. Ensure the chosen route is appropriate for your model.
-
Vehicle and Formulation: The vehicle can influence the absorption and stability of the compound.[8] An inappropriate vehicle might lead to poor bioavailability.
-
Timing of Administration: The timing of drug administration relative to the induction of inflammation is critical. For acute inflammation models, the compound is often administered shortly before or after the inflammatory stimulus.[9]
-
Issue 3: Observing Adverse Effects in Experimental Animals
-
Question: My animals are showing signs of distress or significant weight loss after administration of this compound. What should I do?
-
Answer: Corticosteroids can have systemic side effects, especially at higher doses or with prolonged administration.[10]
-
Reduce the Dose: If you observe adverse effects, the first step is to consider reducing the dose.
-
Monitor Animal Welfare: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or skin reactions at the injection site.
-
Refine Administration Technique: For subcutaneous injections, ensure proper technique to minimize tissue irritation. Use a sterile technique and consider rotating injection sites if multiple doses are required.[11]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of Subcutaneously Administered this compound in Mice
| Animal Model | Dose Range (mg/kg) | Observed Effects | Reference |
| Immunological Response | 0.03 - 1 | Reduced spleen weight, suppressed hemolytic plaque-forming cell formation, delayed-type hypersensitivity, and splenocyte proliferation. | [2] |
Table 2: In Vivo Efficacy of Topically Administered this compound Ointment
| Animal Model | Concentration (%) | Observed Effects | Reference |
| Carrageenan-induced edema (rats) | 0.1 - 1.0 | Concentration-dependent inhibition of edema. 0.3% PVA was equivalent to 0.12% betamethasone (B1666872) valerate. | [4] |
| Croton oil-induced ear edema | 0.3 | Similar or more potent than 0.12% betamethasone valerate and 0.1% hydrocortisone (B1673445) 17-butyrate. | [4] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from established methods for evaluating anti-inflammatory compounds.[9][12][13]
-
Animal Selection: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (e.g., vehicle control, positive control, and this compound treatment groups).
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle subcutaneously at the desired doses. A positive control group can be treated with a known anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.
-
Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Croton Oil-Induced Ear Edema in Mice
This protocol is based on standard procedures for assessing topical anti-inflammatory activity.[6][14][15]
-
Animal Selection: Use male Swiss or ICR mice (20-25 g).
-
Grouping: Divide animals into groups (e.g., vehicle control, positive control, and this compound treatment groups).
-
Drug Application: Apply the this compound ointment or vehicle to the inner and outer surfaces of the right ear.
-
Induction of Edema: After 30 minutes, apply a solution of croton oil in a suitable solvent (e.g., acetone) to the right ear of each mouse.
-
Measurement of Edema: After a set period (e.g., 6 hours), sacrifice the animals and take a biopsy punch from both the treated (right) and untreated (left) ears.
-
Data Analysis: Weigh the ear biopsies. The difference in weight between the right and left ear punches is a measure of the edema. Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Visualizations
Workflow for Carrageenan-Induced Paw Edema Model.
Workflow for Croton Oil-Induced Ear Edema Model.
Glucocorticoid Receptor Signaling Pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Lidomex | Acepreval | TargetMol [targetmol.com]
- 3. [Effect of prednisolone 17-valerate 21-acetate on immunological responses in mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. asianjpr.com [asianjpr.com]
- 7. Prednisolone acetate - Wikipedia [en.wikipedia.org]
- 8. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ntnu.edu [ntnu.edu]
- 12. inotiv.com [inotiv.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Solubility issues of Prednisolone valerate acetate in research buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Prednisolone Valerate (B167501) Acetate (B1210297) in research buffers.
Frequently Asked Questions (FAQs)
Q1: What is Prednisolone Valerate Acetate and what is its primary mechanism of action?
This compound is a synthetic corticosteroid hormone. It acts as a prodrug, being converted into its active form, Prednisolone, upon administration.[1][2] Its primary mechanism of action is through targeting and binding to the intracellular glucocorticoid receptor (GR).[1][2] This complex then translocates to the nucleus and modulates the transcription of various genes, leading to anti-inflammatory and immunosuppressive effects.[2]
Q2: What are the general solubility properties of this compound?
This compound is a lipophilic molecule and is practically insoluble in water.[3][4] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] The related compound, Prednisolone Acetate, has a reported water solubility of approximately 0.0417 mg/mL.[5] Due to its poor aqueous solubility, researchers often encounter challenges when preparing solutions in physiological buffers for in vitro and in vivo experiments.
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer?
This is a common issue for poorly water-soluble compounds. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer (e.g., PBS, cell culture media), the solvent polarity increases significantly. This change can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.
Q4: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1] A stock solution of up to 4 mg/mL in DMSO can be achieved, though sonication may be required to fully dissolve the compound.[1]
Q5: Are there any stability concerns I should be aware of when working with this compound in aqueous solutions?
Corticosteroids can be susceptible to hydrolysis and degradation in aqueous solutions, which can be influenced by pH and temperature. It is recommended to prepare fresh working solutions from a frozen stock on the day of the experiment. Long-term storage of diluted aqueous solutions is not advised.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment. 2. Increase the DMSO concentration (with caution): A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to keep the final DMSO concentration below 0.5% (v/v) and to include a vehicle control with the same DMSO concentration in your experiments. 3. Use a co-solvent: Consider using other water-miscible organic solvents like ethanol (B145695) in combination with DMSO to prepare the stock solution, which may improve solubility upon dilution. 4. Step-wise dilution: Instead of a single large dilution, try adding the DMSO stock to the aqueous buffer in smaller increments while vortexing to ensure rapid mixing and prevent localized high concentrations. |
| Compound does not fully dissolve in DMSO. | The solubility limit in DMSO has been reached or the dissolution process is slow. | 1. Gentle warming: Warm the solution to 37°C to aid dissolution. Avoid excessive heat, as it may degrade the compound. 2. Sonication: Use a bath sonicator for 10-15 minutes to break up any clumps and enhance dissolution.[1] |
| Inconsistent experimental results. | Potential degradation of the compound in the aqueous working solution. | 1. Prepare fresh solutions: Always prepare your working solutions from a frozen DMSO stock on the day of the experiment. 2. pH of the buffer: Ensure the pH of your buffer is stable and appropriate for your experiment, as pH can affect the stability of corticosteroids. |
Quantitative Solubility Data
Obtaining precise quantitative solubility data for this compound in various aqueous buffers is challenging as this information is not widely published. However, the following table summarizes the available data for this compound and the related compound, Prednisolone Acetate.
| Compound | Solvent | Solubility |
| This compound | DMSO | 4 mg/mL (Sonication recommended)[1] |
| Prednisolone Acetate | Water | ~0.0417 mg/mL[5] |
| Prednisolone Acetate | DMSO | 81 mg/mL[6] |
| Prednisolone Acetate | Ethanol | Insoluble[6] |
| Prednisolone Acetate | Methanol | Slightly Soluble[4] |
| Prednisolone Acetate | Chloroform | Slightly Soluble[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 4 mg/mL).
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer for Cell Culture
-
Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Pre-warm your cell culture medium or desired aqueous buffer to 37°C.
-
Dilution: While vortexing the pre-warmed buffer, add the required volume of the DMSO stock solution drop-wise to achieve the final desired concentration. It is crucial to add the DMSO stock to the buffer and not the other way around to ensure rapid mixing.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental conditions. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
Use Immediately: Use the freshly prepared working solution for your experiments immediately to minimize the risk of precipitation or degradation.
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, after being converted to Prednisolone, binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding causes the dissociation of heat shock proteins (HSPs) and allows the GR-ligand complex to translocate to the nucleus. In the nucleus, it can either activate or repress gene transcription by binding to glucocorticoid response elements (GREs) on the DNA or by interacting with other transcription factors.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Troubleshooting Solubility
This workflow outlines the logical steps a researcher should take when encountering solubility issues with this compound.
Caption: Troubleshooting Workflow for Solubility.
References
Stability of Prednisolone valerate acetate in different solvents
Disclaimer: The following information primarily pertains to Prednisolone (B192156) Acetate (B1210297) . While closely related, the stability profile of Prednisolone Valerate Acetate may differ. The information provided is for research and informational purposes only and does not constitute professional advice.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and analysis of Prednisolone Acetate in various solvents.
Question 1: My Prednisolone Acetate solution appears cloudy or has precipitated. What should I do?
Answer: Cloudiness or precipitation indicates that the solubility limit of Prednisolone Acetate in the chosen solvent has been exceeded.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Prednisolone Acetate has poor solubility in water.[1] It exhibits good solubility in chloroform, methanol, and ethanol.[1] For aqueous buffers, it is sparingly soluble.[2]
-
Consider a Co-solvent: To improve solubility in aqueous solutions, a co-solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used. First, dissolve the Prednisolone Acetate in the organic solvent and then dilute it with the aqueous buffer.[2]
-
Gentle Warming and Sonication: In some cases, gentle warming and sonication can help dissolve the compound. However, be cautious as excessive heat can lead to degradation.
-
Check Concentration: Ensure the concentration of your solution does not exceed the known solubility limits in the specific solvent and temperature.
-
Question 2: I am observing unexpected peaks in my chromatogram when analyzing Prednisolone Acetate. What could be the cause?
Answer: Unexpected peaks are often indicative of degradation products. Prednisolone Acetate is susceptible to degradation under various conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your stock solutions and solid material are stored under appropriate conditions, typically at -20°C for long-term stability.[2]
-
Assess Solvent Purity: Use high-purity (e.g., HPLC-grade) solvents to avoid impurities that might react with Prednisolone Acetate or interfere with the analysis.
-
Evaluate pH of the Medium: Prednisolone Acetate is highly susceptible to degradation in both acidic and alkaline conditions.[3][4] Under strongly acidic (5N HCl) and alkaline (0.1N, 1N, and 5N NaOH) conditions, 100% degradation has been observed.[3][4]
-
Consider Photodegradation: Exposure to sunlight can cause significant degradation (up to 100%).[3][4] Protect your solutions from light by using amber vials or covering them with foil.
-
Check for Oxidative Stress: The presence of oxidizing agents can lead to degradation. Studies have shown degradation in the presence of hydrogen peroxide.[3]
-
Thermal Stability: High temperatures can accelerate degradation. Wet heat (refluxing at 80°C) can cause significant degradation.[3][4]
-
Question 3: How can I prevent the hydrolysis of Prednisolone Acetate in my formulation?
Answer: Hydrolysis is a common degradation pathway for ester-containing compounds like Prednisolone Acetate, especially in the presence of water and at non-neutral pH.
-
Preventative Measures:
-
Control pH: Maintain the pH of your formulation as close to neutral as possible. Both acidic and basic conditions catalyze hydrolysis.
-
Use of Aprotic Solvents: Whenever possible, use aprotic solvents (solvents that do not donate protons), as they are less likely to participate in hydrolysis reactions.
-
Minimize Water Content: In organic solvent-based formulations, ensure the water content is minimal by using anhydrous solvents.
-
Lipophilic Vehicles: Prednisolone Acetate shows good stability in lipophilic bases like almond oil and beeswax.[5]
-
Appropriate Hydrogel Formulations: Among hydrogels, hydroxypropylcellulose (B1664869) has been shown to be a suitable vehicle for maintaining the stability of Prednisolone Acetate.[5] Conversely, bentonite (B74815) can cause considerable degradation.[5]
-
Data Presentation
Table 1: Solubility of Prednisolone Acetate in Various Solvents
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [6] |
| Chloroform | Good solubility | [1] |
| Methanol | Good solubility | [1] |
| Ethanol | Good solubility | [1] |
| Acetone | Freely soluble | [6] |
| Ether | Very slightly soluble | [6] |
Table 2: Summary of Prednisolone Acetate Degradation under Forced Conditions
| Stress Condition | Reagent/Method | Degradation (%) | Reference |
| Acidic Hydrolysis | 1N HCl (reflux, 2h, 80°C) | 76.2% | [3] |
| Acidic Hydrolysis | 5N HCl (reflux, 2h, 80°C) | 100% | [3] |
| Alkaline Hydrolysis | 0.1N, 1N, 5N NaOH (reflux, 2h, 80°C) | 100% | [3] |
| Neutral Hydrolysis | Water (reflux, 2h, 80°C) | 77.3% | [4] |
| Oxidative | H2O2 (reflux, 2h, 80°C) | 21.05% | [3] |
| Oxidative | H2O2 (24h, room temp) | 5.47% | [3] |
| Wet Heat | Reflux, 2h, 80°C | 95.8% | [4] |
| Dry Heat | 90°C, 4h | 18.5% | [4] |
| Photochemical | Sunlight exposure (3 days) | 100% | [3][4] |
Experimental Protocols
Protocol 1: Stability Indicating TLC-Densitometry Method for Prednisolone Acetate
This protocol is based on the method described by Musharraf et al.[3][4]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Prednisolone Acetate in methanol.
-
Forced Degradation Studies:
-
Acidic/Alkaline/Neutral Hydrolysis: Mix the stock solution with the respective stressor (e.g., 1N HCl, 1N NaOH, or water) and reflux for 2 hours at 80°C.
-
Oxidative Degradation: Mix the stock solution with 35% v/v H2O2 and either reflux for 2 hours at 80°C or keep at room temperature for 24 hours.
-
Photochemical Degradation: Expose the stock solution to direct sunlight for three days.
-
Dry Heat Degradation: Heat the solid standard Prednisolone Acetate in an oven at 90°C for 4 hours, then dissolve in methanol.
-
-
Chromatographic Conditions:
-
Stationary Phase: TLC glass plates pre-coated with silica (B1680970) gel 60F-254.
-
Mobile Phase: Chloroform: Methanol (14:1 v/v).
-
Application: Apply the stressed samples and a standard solution to the TLC plate.
-
Development: Develop the plate in a chromatographic chamber until the mobile phase front reaches a sufficient distance.
-
Detection: Analyze the spots under a UV lamp.
-
-
Densitometric Analysis:
-
Scan the developed plates using a TLC scanner at the wavelength of maximum absorbance for Prednisolone Acetate (around 243 nm).
-
Quantify the amount of undegraded Prednisolone Acetate by comparing the peak areas of the stressed samples with the standard.
-
Protocol 2: Stability Indicating RP-HPLC Method for Prednisolone Acetate
This protocol is a general representation based on principles from various validated methods.[7][8]
-
Preparation of Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile (B52724) or methanol.
-
Preparation of Standard and Sample Solutions: Dissolve accurately weighed amounts of Prednisolone Acetate standard and the sample to be tested in the mobile phase to a known concentration.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at the λmax of Prednisolone Acetate (approximately 244-254 nm).
-
Injection Volume: Typically 20 µL.
-
-
Forced Degradation (as per ICH guidelines):
-
Expose the sample solutions to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Neutralize the acidic and basic stressed samples before injection.
-
-
Analysis:
-
Inject the standard, unstressed sample, and stressed sample solutions into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main Prednisolone Acetate peak.
-
Visualizations
Caption: Workflow for Forced Degradation Stability Study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Systemic Effects of Topical Prednisolone Valerate Acetate in Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the systemic effects of topical Prednisolone valerate (B167501) acetate (B1210297) in experimental studies. The following information is intended to aid in study design and troubleshooting, ensuring the targeted local action of the corticosteroid with minimal systemic impact.
Frequently Asked Questions (FAQs)
Q1: What is Prednisolone valerate acetate and how does it work?
This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] It is a pro-drug that is converted to its active form, prednisolone, after administration.[1][2] The active form then binds to glucocorticoid receptors in the cytoplasm. This complex moves to the cell nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction alters gene expression, leading to the upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines, ultimately reducing inflammation and immune responses.[1]
Q2: What are the potential systemic effects of topical this compound?
While topical application is designed for localized effects, systemic absorption can occur, leading to a range of side effects.[1][3] These are similar to those of systemic corticosteroids and can include:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: This is a primary concern, where the body's natural corticosteroid production is reduced.[4][5][6][7][8] The risk of HPA axis suppression increases with higher doses and longer duration of therapy.[4]
-
Cushing's Syndrome: Prolonged use of potent topical corticosteroids over large surface areas can lead to iatrogenic Cushing's syndrome.[3][9]
-
Metabolic Effects: Systemic absorption can lead to hyperglycemia and unmask latent diabetes.[8][10]
-
Ocular Effects: Prolonged use around the eyes can increase the risk of glaucoma and cataracts.[8]
-
Bone Density Reduction: Long-term use of topical corticosteroids has been associated with an increased risk of osteoporosis and major osteoporotic fractures.[9]
Q3: What factors influence the systemic absorption of topical this compound?
Several factors can increase the systemic absorption of topically applied corticosteroids:
-
Potency of the Corticosteroid: Higher potency formulations have a greater potential for systemic effects.
-
Application Area: Application to large surface areas of the skin increases the total amount of drug absorbed.[3]
-
Skin Integrity: Damaged or inflamed skin has a compromised barrier function, leading to enhanced absorption.[3]
-
Anatomical Location: Absorption rates vary across different body sites. Areas with thinner skin, such as the face, eyelids, and intertriginous areas, have higher absorption rates.[11]
-
Use of Occlusive Dressings: Occlusion dramatically increases percutaneous absorption.
-
Duration of Use: Prolonged and continuous use increases the cumulative absorbed dose.[12]
-
Age of the Subject: Children have a higher body surface area to weight ratio, making them more susceptible to systemic effects.[3][10]
-
Vehicle Formulation: The vehicle in which the corticosteroid is formulated can influence its release and penetration through the skin.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected systemic side effects (e.g., changes in blood glucose, signs of HPA axis suppression). | Higher than anticipated systemic absorption of this compound. | 1. Review Application Protocol: Verify the dose, application frequency, surface area, and duration of treatment. Ensure it aligns with the study's aim to minimize systemic exposure. 2. Assess Skin Condition: Evaluate the integrity of the skin at the application site. Increased inflammation or damage can enhance absorption. 3. Consider the Vehicle: The formulation can impact absorption rates. An ointment base, for instance, is more occlusive and may lead to greater penetration than a cream or lotion. 4. Evaluate for Occlusion: Unintentional occlusion from clothing or dressings can significantly increase absorption. |
| Difficulty in achieving localized effects without systemic involvement. | The therapeutic window for the desired local effect may be close to the threshold for systemic absorption. | 1. Optimize the Dose: Titrate to the lowest effective dose that achieves the desired local anti-inflammatory effect. 2. Limit Application Area: Apply the formulation only to the targeted area, avoiding surrounding healthy skin. 3. Consider Pulsed Dosing: Intermittent application schedules (e.g., once daily or on alternate days) may maintain efficacy while reducing cumulative systemic exposure. |
| Variability in systemic absorption across study subjects. | Inherent biological differences in skin permeability and metabolism. | 1. Standardize Application Technique: Ensure consistent application methods across all subjects. 2. Monitor Subjects Closely: Implement monitoring for early signs of systemic effects, such as morning cortisol levels, especially in long-term studies. 3. Stratify Subjects: If feasible, stratify subjects based on factors known to influence absorption, such as age and the condition of their skin. |
Data on Systemic Absorption of Topical Corticosteroids
While specific quantitative data for the systemic absorption of topical this compound in humans is limited in publicly available literature, data from studies on the active metabolite, prednisolone, and other topical corticosteroids can provide valuable insights.
Table 1: Pharmacokinetic Parameters of Oral Prednisolone (Active Metabolite)
This table provides context for the systemic levels of the active drug when administered orally.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [13] |
| Bioavailability | 80% - 100% | [13] |
| Elimination Half-life | 2.1 to 3.5 hours | [14] |
| Protein Binding | 70% - 90% | [15] |
Table 2: HPA Axis Suppression with Topical Corticosteroids in Pediatric Patients (Meta-Analysis)
This table summarizes the risk of HPA axis suppression with different potencies of topical corticosteroids in a pediatric population, which is more susceptible to systemic effects.
| Corticosteroid Potency | Percentage of HPA Axis Suppression (95% CI) | Reference |
| Low (Classes 6-7) | 2.0% (0.7-5.8) | [5][16] |
| Medium (Classes 3-5) | 3.1% (1.5-6.3) | [5][16] |
| High (Classes 1-2) | 6.6% (3.6-11.8) | [5][16] |
Experimental Protocols
Protocol 1: Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
This protocol provides a general framework for assessing the potential of topical this compound to suppress the HPA axis.
-
Subject Selection: Recruit healthy volunteers or patients with the target dermatological condition. Exclude subjects with pre-existing endocrine disorders or those using medications known to interfere with the HPA axis.
-
Baseline Assessment: Collect baseline morning (8 a.m.) plasma cortisol and ACTH levels.
-
Treatment Phase: Administer a standardized dose of topical this compound to a defined surface area for a specified duration.
-
Post-Treatment Assessment: Repeat the measurement of morning plasma cortisol and ACTH levels at predetermined time points during and after the treatment period.
-
ACTH Stimulation Test (if necessary): If significant suppression of basal cortisol is observed, a low-dose (1 µg) ACTH stimulation test can be performed to assess adrenal reserve. A serum cortisol level below 18 ng/mL 30 minutes after ACTH stimulation may indicate adrenal insufficiency.
-
Data Analysis: Compare baseline and post-treatment HPA axis parameters to determine the extent of suppression.
Visualizations
Signaling Pathway of Glucocorticoid Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Systemic Absorption
Caption: Workflow for a clinical study on systemic absorption.
Logical Relationship of Factors Influencing Systemic Absorption
Caption: Factors influencing systemic absorption of topical corticosteroids.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of HPA axis suppression in patients on systemic steroids in dermatology - IP Indian J Clin Exp Dermatol [ijced.org]
- 5. Evaluation of Hypothalamic-Pituitary-Adrenal Axis Suppression following Cutaneous Use of Topical Corticosteroids in Children: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of hypothalamic-pituitary-adrenal axis in patients with atopic dermatitis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. endocrinology.org [endocrinology.org]
- 8. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vc-mimlabs.s3.amazonaws.com [vc-mimlabs.s3.amazonaws.com]
- 11. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 12. jcadonline.com [jcadonline.com]
- 13. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Prednisolone Valerate Acetate In Vitro Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vitro drug interaction studies with prednisolone (B192156) valerate (B167501) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for prednisolone valerate acetate and which enzymes are involved?
A1: this compound is a prodrug that is rapidly hydrolyzed to its active form, prednisolone.[1][2] The primary metabolism of prednisolone occurs in the liver.[1] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for the 6β-hydroxylation of prednisolone.[3][4] While CYP3A5 may play a minor role, in vitro studies suggest its contribution to prednisolone clearance is significantly less than that of CYP3A4.[4]
Q2: Are there known in vitro studies on the inhibitory potential of this compound on CYP enzymes?
A2: Currently, there is a lack of publicly available in vitro studies specifically investigating the inhibitory potential of this compound on major CYP enzymes. However, studies on the active metabolite, prednisolone, and other corticosteroids suggest that they can act as competitive inhibitors of CYP3A enzymes.[5] Therefore, it is recommended to conduct in vitro CYP inhibition assays to determine the IC50 values for this compound and its active metabolite, prednisolone.
Q3: What is the potential of this compound to induce CYP enzymes?
A3: The induction potential of this compound has not been specifically reported. However, studies on prednisone (B1679067) (another prodrug of prednisolone) have shown induction of CYP3A4 at high concentrations in human hepatocytes.[5][6] Conversely, some research indicates that prednisolone itself does not induce CYP3A4.[5] Given these conflicting findings for related compounds, it is crucial to experimentally evaluate the potential of this compound and prednisolone to induce key CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, in primary human hepatocytes.
Q4: How should I design an in vitro study to assess the drug interaction potential of this compound?
A4: A comprehensive in vitro drug-drug interaction (DDI) evaluation should be conducted in line with regulatory guidance from agencies like the FDA.[7][8] The assessment for this compound should include:
-
CYP Inhibition Assays: To determine the direct and time-dependent inhibition potential on major CYP isoforms.
-
CYP Induction Assays: To evaluate the potential to induce CYP1A2, CYP2B6, and CYP3A4.
-
Transporter Interaction Studies: To assess whether it is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
-
Reaction Phenotyping: To confirm the specific CYP enzymes responsible for its metabolism.[9]
Troubleshooting Guides
Issue 1: High Variability in CYP Inhibition Assay Results
| Potential Cause | Troubleshooting Step |
| Prodrug Conversion | This compound may be converting to prednisolone during the incubation. Quantify both compounds at the end of the incubation period to assess stability and conversion rate. |
| Solubility Issues | The compound may be precipitating at higher concentrations. Visually inspect for precipitation and consider using a lower concentration range or a different solvent system. |
| Non-specific Binding | The compound may be binding to the incubation matrix (e.g., microsomes, plates). Reduce the protein concentration if possible or use incubation plates with low-binding properties. |
| Time-Dependent Inhibition | The inhibitory effect may be increasing with pre-incubation time. Conduct a pre-incubation time-dependency experiment to assess for time-dependent inhibition.[7] |
Issue 2: Inconsistent or Low CYP Induction Observed
| Potential Cause | Troubleshooting Step |
| Low Hepatocyte Viability | Assess hepatocyte viability before and after treatment. Ensure viability remains high throughout the experiment. |
| Suboptimal Compound Concentration | The concentrations tested may be too low to induce a response. If not limited by cytotoxicity, test a wider and higher range of concentrations. |
| Cytotoxicity | High concentrations of the compound may be toxic to the hepatocytes, leading to reduced enzyme expression. Determine the cytotoxic profile of the compound in hepatocytes prior to the induction study. |
| Poor Cell Penetration | The compound may not be effectively entering the hepatocytes. Assess the cellular uptake of the compound. |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and prednisolone for major CYP450 enzymes.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound and Prednisolone
-
Specific CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
LC-MS/MS for metabolite quantification
Methodology:
-
Prepare stock solutions of this compound, prednisolone, and positive control inhibitors in an appropriate solvent.
-
In a 96-well plate, add HLM, the test compound or control inhibitor at various concentrations, and the incubation buffer.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the specific CYP probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Stop the reaction by adding a suitable stop solution (e.g., cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration and determine the IC50 value by non-linear regression analysis.
Data Presentation
Table 1: Hypothetical In Vitro CYP Inhibition Data for Prednisolone
| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | > 100 | - |
| CYP2C9 | Diclofenac | > 100 | - |
| CYP2C19 | S-mephenytoin | > 100 | - |
| CYP2D6 | Dextromethorphan | > 100 | - |
| CYP3A4 | Midazolam | 85 | Competitive |
Note: This is hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Hypothetical In Vitro CYP Induction Data for Prednisolone
| CYP Isoform | Fold Induction (at 10 µM) | EC50 (µM) |
| CYP1A2 | 1.2 | > 50 |
| CYP2B6 | 1.5 | > 50 |
| CYP3A4 | 2.1 | 8.5 |
Note: This is hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for a standard in vitro CYP inhibition assay.
Caption: Metabolic activation and clearance of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. In vitro assessments predict that CYP3A4 contributes to a greater extent than CYP3A5 to prednisolone clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of corticosteroids on the expression of cytochromes P450 and on cyclosporin A oxidase activity in primary cultures of human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. bioivt.com [bioivt.com]
- 9. criver.com [criver.com]
Improving the bioavailability of Prednisolone valerate acetate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of Prednisolone (B192156) valerate (B167501) acetate (B1210297) formulations.
Frequently Asked Questions (FAQs)
Q1: What is Prednisolone valerate acetate and what are its key properties?
This compound is a synthetic corticosteroid and a prodrug of prednisolone, used for its anti-inflammatory and immunosuppressive properties.[1] Upon administration, it is converted into its active form, prednisolone.[1][2] The esterification of prednisolone enhances its lipophilicity, which can improve absorption and prolong its duration of action.[2] Prednisolone itself is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[3] Prednisolone acetate is poorly soluble in water.[4]
Q2: What is the primary challenge in formulating this compound?
The main challenge stems from its low aqueous solubility.[3] Like many poorly soluble drugs, this can lead to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[5] This can result in incomplete and variable absorption, leading to low bioavailability.[5]
Q3: What are the common strategies to enhance the bioavailability of BCS Class II drugs like Prednisolone?
Several formulation strategies can be employed to overcome the solubility challenges of BCS Class II compounds:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nano-scale increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer carrier in an amorphous state prevents the drug from crystallizing, thereby increasing its solubility and dissolution rate.[7][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the GI tract and facilitate absorption.[9]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and increase its apparent solubility in water.[6][10]
-
Prodrugs: While this compound is already a prodrug, further chemical modification, such as creating dipeptide prodrugs, can be explored to improve solubility and overcome efflux transporters like P-glycoprotein.[11][12]
Troubleshooting Guide
Issue 1: Low In Vitro Dissolution Rate
Q: My formulation shows a very slow and incomplete drug release in dissolution testing. What are the potential causes and how can I fix it?
A: A low dissolution rate is a common problem for poorly soluble compounds. The root cause can be related to the Active Pharmaceutical Ingredient (API) properties, formulation components, or the manufacturing process.
Potential Causes & Solutions:
| Category | Potential Cause | Troubleshooting Action |
| API Properties | Poor aqueous solubility of the crystalline drug. | Consider particle size reduction techniques like micronization or nano-milling to increase the surface area.[13] Another approach is to create amorphous solid dispersions with polymers like HPMC to enhance solubility.[14][15] |
| Formulation Excipients | Hydrophobic Lubricants: High levels (>1%) of lubricants like magnesium stearate (B1226849) can form a hydrophobic barrier around the drug particles, impeding wetting and dissolution.[7] | Reduce the lubricant concentration to 0.5-1% or switch to a more hydrophilic lubricant.[7] |
| Binder/Filler Choice: Use of insoluble or poorly soluble fillers and binders. | Replace with water-soluble fillers such as lactose (B1674315) or mannitol (B672) and employ low-viscosity binders to promote faster disintegration.[7] | |
| Wettability: Poor wetting of the drug particles by the dissolution medium. | Incorporate surfactants (e.g., sodium lauryl sulfate) or hydrophilic polymers into the formulation to improve the wettability of the API.[7] | |
| Manufacturing Process | Over-compression: High compression forces during tableting can lead to very hard tablets with low porosity, preventing the medium from penetrating. | Reduce the compression force to a range of 10-15 kN to ensure adequate tablet porosity.[7] |
| Granulation Issues: Inadequate granulation can lead to poor deaggregation of particles. | Optimize the granulation process. Wet granulation can be beneficial for poorly soluble APIs.[7] |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
Q: I'm observing significant subject-to-subject variability in my animal pharmacokinetic studies. What could be the reason?
A: High variability in exposure (AUC, Cmax) is often linked to inconsistent absorption, which is a hallmark of poorly soluble drugs.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Action |
| Food Effects | The presence or absence of food can significantly alter the GI environment (pH, bile salts), affecting the dissolution and absorption of lipophilic drugs. | Standardize the feeding schedule in your animal studies (e.g., always fasted or always fed). To develop a more robust formulation, consider lipid-based delivery systems, which can reduce food effects by mimicking the fed state.[9] |
| Incomplete Dissolution | If the drug does not fully dissolve in the GI tract, small variations in GI transit time or fluid volume between subjects can lead to large differences in the amount of drug absorbed. | Improve the formulation to ensure rapid and complete dissolution. Strategies like solid dispersions or nanoparticle formulations can create a more consistent supersaturated state, driving absorption more uniformly.[8] |
| Pre-systemic Metabolism | Prednisolone is metabolized by liver enzymes like CYP3A4.[2] Variability in enzyme activity among subjects can contribute to variable exposure. | While formulation cannot change enzyme expression, ensuring rapid and complete absorption can lead to higher intestinal concentrations, potentially saturating metabolic pathways and reducing the relative impact of metabolic variability. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Prednisolone
| Parameter | Value | Reference |
| Molecular Formula | C21H28O5 | [16] |
| Molecular Weight | 360.4 g/mol | [16] |
| Aqueous Solubility | 0.22 - 0.24 mg/mL | [16] |
| Log P | ~1.6 | [16] |
| BCS Class | Class II | [3] |
| Human Oral Bioavailability | 80% - 100% | [16][17] |
| Time to Peak (Tmax) | 1 - 2 hours | [17] |
| Elimination Half-life (t1/2) | 2.1 - 3.5 hours | [17] |
Table 2: Example of In Vivo Pharmacokinetic Parameters in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg-hr/mL) | Relative Bioavailability |
| Prednisolone Solution | N/A | N/A | 22.4 (100%) | 100% |
| Prednisolone Pure Drug | 1.45 ± 0.897 | N/A | 7.6 | ~34% |
| Sustained Release (SR) Formulation | N/A | N/A | 20.67 | 92.25% |
| Data adapted from a pharmacokinetic study on sustained-release prednisolone formulations.[18] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
This protocol is a general guideline for assessing the dissolution of immediate-release solid oral dosage forms.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
-
Dissolution Media: Prepare 900 mL of at least three different media:
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer[19]
-
-
Temperature: Maintain the media temperature at 37 ± 0.5 °C.[14]
-
Paddle Speed: Set the paddle rotation speed to 75 rpm.[19]
-
Procedure: a. Place one tablet/capsule into each dissolution vessel. b. Start the apparatus. c. Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).[19] d. Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.[19]
-
Sample Analysis: a. Filter the samples through a 0.45 µm filter. b. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV. c. Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing an HPLC method for the quantification of Prednisolone.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[20]
-
Mobile Phase: A mixture of Methanol and Water (e.g., 58:42 v/v).[20] The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[20]
-
Injection Volume: 20 µL.[20]
-
Standard Preparation: a. Prepare a stock solution of this compound reference standard in methanol.[21] b. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the dissolution or plasma samples.
-
Sample Preparation: a. For Dissolution Samples: Dilute the filtered samples with the mobile phase to fall within the calibration curve range. b. For Plasma Samples: Perform a protein precipitation followed by liquid-liquid extraction. A common method is precipitation with perchloric acid, followed by extraction with an organic solvent mixture like ethyl acetate:hexane:isoamyl alcohol.[18] Evaporate the organic layer and reconstitute the residue in the mobile phase.[18]
-
Analysis: Inject standards and samples. Quantify the concentration based on the peak area relative to the calibration curve.
Visualizations
Caption: A workflow for troubleshooting low bioavailability of BCS Class II drugs.
Caption: General workflow for developing and testing a new drug formulation.
Caption: Simplified mechanism of action for Prednisolone.[2]
References
- 1. This compound | Lidomex | Acepreval | TargetMol [targetmol.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Prednisolone acetate - Wikipedia [en.wikipedia.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Troubleshooting Dissolution Failures in Formulated Tablets – Pharma.Tips [pharma.tips]
- 8. tabletscapsules.com [tabletscapsules.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Improvement of oral bioavailability of prednisolone by beta-cyclodextrin complexation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prodrug approach to improve absorption of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Studies on Dissolution Enhancement of Prednisolone, a Poorly Water-Soluble Drug by Solid Dispersion Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. colorcon.com [colorcon.com]
- 16. fip.org [fip.org]
- 17. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmcokinetic Evaluation of Prednisolone SR Formulations Designed – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. amecj.com [amecj.com]
- 21. rjwave.org [rjwave.org]
Technical Support Center: Prednisolone Valerate Acetate HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the HPLC analysis of Prednisolone (B192156) Valerate (B167501) Acetate (B1210297). It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Peak Shape Problems
Q1: Why is my Prednisolone valerate acetate peak tailing?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in HPLC analysis.[1] For this compound, this can be attributed to several factors:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites on the column, such as exposed silanol (B1196071) groups (Si-OH), can cause peak tailing.[2][3] This is particularly relevant for polar analytes when using nonpolar stationary phases.[2]
-
Mobile Phase pH: If the pH of the mobile phase is not optimized for the analyte's pKa, it can lead to partial ionization and inconsistent interactions with the stationary phase, resulting in tailing.[2][4]
-
Column Overload: Injecting too much sample can exceed the column's capacity, leading to mass overload and peak tailing.[2]
-
Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase over time can create active sites that cause tailing.
To address peak tailing, consider the following solutions:
-
Use a column with low silanol activity or an end-capped column to minimize secondary interactions.[4][5]
-
Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
-
Reduce the sample concentration or injection volume.[2]
-
Flush the column with a strong solvent or replace the column if it is old or contaminated.
Q2: What causes peak fronting for my analyte?
A2: Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.[1] Potential causes include:
-
Column Overload: Injecting a highly concentrated sample can lead to concentration overload and peak fronting.[1][2]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven band shape and fronting.[1]
-
Column Collapse: Physical changes to the column bed, though rare, can cause peak fronting.[1]
To resolve peak fronting, try the following:
-
Decrease the concentration of your sample.[1]
-
Ensure your sample is completely dissolved in a solvent that is compatible with the mobile phase.
-
If column collapse is suspected, the column will likely need to be replaced.[1]
Resolution and Separation Issues
Q3: I am having difficulty separating this compound from its impurities, particularly hydrocortisone (B1673445). How can I improve the resolution?
A3: Separating prednisolone from structurally similar impurities like hydrocortisone is a known challenge in HPLC analysis due to their minor structural differences.[6][7] The resolution is highly dependent on the HPLC system, including the column and instrumental parameters.[6][7]
To improve separation:
-
Column Selection: The choice of a C18 column is critical.[6][7] Consider using a high-resolution column with a smaller particle size (e.g., 3 µm) for better efficiency.[6]
-
Mobile Phase Optimization: Adjusting the mobile phase composition can significantly impact selectivity. Experiment with different solvent ratios (e.g., acetonitrile, methanol (B129727), tetrahydrofuran, and water) and consider using additives like phosphoric acid or formic acid.[5][6] A gradient elution program may be necessary to achieve baseline separation.[6]
-
Temperature: Increasing the column temperature can sometimes improve peak shape and resolution. A temperature of around 40-60°C has been used in some methods.[8][9]
Retention Time and Baseline Problems
Q4: My retention time for this compound is shifting. What could be the cause?
A4: Retention time shifts can be caused by a variety of factors:
-
Changes in Mobile Phase Composition: Even small variations in the mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation.
-
Flow Rate Fluctuations: Inconsistent pump performance can cause the flow rate to vary, affecting retention times.
-
Column Temperature Changes: Fluctuations in the column temperature will impact retention. Using a column oven is recommended for stable temperatures.[10]
-
Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Q5: I am observing a noisy or drifting baseline in my chromatogram. What should I do?
A5: A noisy or drifting baseline can interfere with peak integration and quantification. Common causes and solutions include:
-
Air Bubbles in the System: Degas the mobile phase and prime the pump to remove any air bubbles.
-
Contaminated Mobile Phase or Detector: Use high-purity solvents and ensure the detector cell is clean.
-
Pump Malfunction: Pulsations from the pump can cause a noisy baseline. Check pump seals and pistons for wear.
-
Detector Lamp Issues: An aging detector lamp can lead to increased noise.
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (analytical grade)
2. Chromatographic Conditions: A typical starting point for method development is a reversed-phase HPLC method.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 4.6 x 150 mm, 5 µm | Newcrom R1, 4.6 x 150 mm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Phosphoric Acid[5] | Acetonitrile:Water:Phosphoric Acid | Methanol:Water (58:42 v/v)[11] |
| Flow Rate | 1.0 mL/min[11] | 1.0 mL/min | 1.0 mL/min[11] |
| Detection | UV at 254 nm[11] | UV at 254 nm | UV at 254 nm[11] |
| Column Temp. | 40 °C[9] | Ambient | 25 °C[11] |
| Injection Vol. | 10-20 µL | 10 µL | 20 µL[11] |
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or the mobile phase.[11]
-
From the stock solution, prepare a series of working standards by diluting with the mobile phase to cover the desired concentration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Sample Preparation:
-
The sample preparation will depend on the formulation (e.g., cream, ointment, suspension). A suitable extraction procedure will be necessary to isolate the this compound from the matrix.
-
Ensure the final sample solution is filtered before injection.
5. System Suitability: Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include:
-
Tailing factor: Should be close to 1 for a symmetrical peak.
-
Theoretical plates: A measure of column efficiency.
-
Resolution: Ensure baseline separation between the analyte and any closely eluting peaks.
Visualizations
Caption: Troubleshooting workflow for HPLC analysis.
Caption: A typical HPLC system configuration.
Caption: Relationship of this compound to potential impurities.
References
- 1. acdlabs.com [acdlabs.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and validation of a new stability indicating reversed phase liquid chromatographic method for the determination of prednisolone acetate and impurities in an ophthalmic suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of Prednisolone (Secondary Pharma Standard) on Ascentis® C18 application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 10. silicycle.com [silicycle.com]
- 11. amecj.com [amecj.com]
Technical Support Center: Prednisolone Valerate Acetate in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the side effect profile of Prednisolone (B192156) Valerate (B167501) Acetate (B1210297) (PVA) in animal models. The following question-and-answer format directly addresses potential issues and offers troubleshooting guidance for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general side effect profile of Prednisolone Valerate Acetate in animal models?
Data specifically on this compound (PVA) is limited. However, studies in rats and guinea pigs indicate that while its topical anti-inflammatory activity is comparable to or more potent than other corticosteroids like betamethasone (B1666872) 17-valerate and hydrocortisone (B1673445) 17-butyrate, its systemic effects are weaker.[1] Like all corticosteroids, PVA is associated with a range of side effects. Topically, it can cause local reactions such as burning, itching, irritation, or dryness.[2] Prolonged use may lead to more severe local effects like skin thinning (atrophy), discoloration, and increased susceptibility to infections.[2][3]
Systemically, PVA can lead to a broader array of side effects, including gastrointestinal discomfort, increased appetite, weight gain, mood swings, and elevated blood sugar levels.[2] Long-term systemic exposure to corticosteroids can result in more serious conditions such as iatrogenic Cushing's syndrome, characterized by polyuria, polydipsia, hair loss, and muscle atrophy.[4] It can also lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis, osteoporosis, and increased susceptibility to infections.[2][4][5]
Q2: Are there any studies on the genotoxicity or carcinogenicity of this compound?
There is no substantial evidence to suggest that prednisolone, the active metabolite of PVA, is carcinogenic.[6] In vivo genotoxicity studies for prednisolone have been negative.[6] While some in vitro genotoxicity studies have shown positive results, prednisolone is generally not considered to pose a genotoxic risk to humans.[6] Carcinogenicity studies of prednisone (B1679067) in rats and mice have shown some tumor development, but the evidence for its carcinogenicity in humans is considered inadequate.[7][8] A study on prednisolone in male mice did not show significant genotoxic or cytotoxic effects at a dose of 0.1 mg/kg for 30 days.[9]
Q3: What are the known reproductive and developmental side effects of this compound in animal models?
Studies on prednisolone have indicated potential reproductive and developmental toxicities. In rats, prednisolone treatment was associated with an increased rate of embryonal resorption and decreased fetal body weights.[6] However, no teratogenicity was observed.[6] Another study on prednisolone farnesylate in rats during the period of fetal organogenesis showed no embryonic or fetal lethal effects, fetal retardation, or teratogenic effects at doses up to 25 mg/kg/day.[10] A fertility study with prednisolone farnesylate in rats showed no effects on fertility and reproductive ability in both sexes.[11] It is important to note that prenatal exposure to prednisone in mice has been shown to cause developmental toxicity in the fetal ovary.[12]
Q4: How does the systemic absorption of topical this compound compare to other corticosteroids?
A study in rats and guinea pigs demonstrated that with topical application, the systemic effect of PVA was weaker than other steroids like betamethasone 17-valerate and hydrocortisone 17-butyrate.[1] Systemic absorption of topical corticosteroids can occur, especially with prolonged use, application to large surface areas, or use of occlusive dressings.[5] In dogs, topical ophthalmic application of 1% prednisolone acetate resulted in systemic absorption.[13]
Troubleshooting Guide
Problem 1: Observing unexpected high levels of systemic side effects with topical application.
-
Possible Cause: The animal model may have compromised skin barrier function, leading to increased systemic absorption. Certain diseases, like atopic dermatitis, can impair the skin's barrier.[5]
-
Troubleshooting Steps:
-
Assess the baseline skin condition of the animals.
-
Consider using a lower concentration of the PVA ointment.
-
Reduce the application area and frequency.
-
Avoid the use of occlusive dressings unless specified in the protocol, as they can increase absorption by up to 10 times.[5]
-
Monitor for signs of systemic effects such as polyuria, polydipsia, and changes in body weight.
-
Problem 2: Difficulty in assessing skin atrophy accurately.
-
Possible Cause: The method of measurement may not be sensitive enough, or the duration of the study may be too short.
-
Troubleshooting Steps:
-
Use a standardized method for measuring skin thickness, such as a double skin-fold thickness micrometer.
-
Ensure measurements are taken at the same anatomical location at each time point.
-
Increase the duration of the study, as atrophy is a common effect of prolonged treatment.[3]
-
Include a positive control group treated with a corticosteroid known to cause significant atrophy.
-
Supplement clinical observations with histopathological analysis of skin biopsies.
-
Problem 3: Inconsistent results in HPA axis suppression studies.
-
Possible Cause: The timing of sample collection and the specific assay used can significantly impact the results. The stress of handling and sample collection can also influence endogenous corticosteroid levels.
-
Troubleshooting Steps:
-
Standardize the time of day for blood sample collection to account for diurnal variations in corticosteroid levels.
-
Use validated assays for measuring cortisol and ACTH.
-
Acclimatize animals to handling and blood collection procedures to minimize stress-induced corticosteroid release.
-
Ensure a sufficient washout period between treatments if conducting a crossover study.
-
Include both positive (e.g., ACTH stimulation) and negative (e.g., dexamethasone (B1670325) suppression) controls to validate the assay's responsiveness.[14]
-
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for prednisolone and its other esters to provide a general reference.
Table 1: Acute Toxicity of Prednisolone Esters in Rodents
| Compound | Animal Model | Route of Administration | LD50 |
| Prednisolone | Rat | Subcutaneous | 147 mg/kg |
| Prednisolone | Mouse | Intraperitoneal | 767 mg/kg |
Data extrapolated from studies on prednisolone.
Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) for Prednisolone
| Effect | Animal Model | Duration of Study | NOAEL | LOAEL |
| Reduced leukocyte counts | Rat | Subacute | - | 0.6 mg/kg/day[6] |
| Atrophy and degeneration of the adrenal cortex | Mouse | 18 months | - | 0.25 mg/kg/day[6] |
| Embryonal resorption and decreased fetal body weight | Rat | Developmental | 3 mg/kg/day[6] | - |
Data for Prednisolone.
Experimental Protocols
1. Assessment of Topical Anti-inflammatory Activity (Rat Carrageenan-induced Edema Model)
-
Objective: To evaluate the anti-inflammatory effect of topically applied this compound.
-
Methodology:
-
Induce paw edema in rats by injecting a solution of carrageenan into the subplantar surface of the hind paw.
-
Apply a specified concentration (e.g., 0.1-1.0%) of PVA ointment to the inflamed paw at designated time points.[1]
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Compare the reduction in paw edema in the PVA-treated group to a vehicle-treated control group and a positive control group (e.g., treated with betamethasone 17-valerate ointment).[1]
-
2. Assessment of Systemic Effects (Thymolytic Activity in Rats)
-
Objective: To determine the systemic immunosuppressive effect of this compound.
-
Methodology:
-
Administer PVA, either topically or subcutaneously, to rats for a specified duration.
-
At the end of the treatment period, euthanize the animals and carefully dissect and weigh the thymus gland.
-
A reduction in thymus weight compared to a control group indicates a systemic immunosuppressive (thymolytic) effect.[1]
-
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Prednisolone, the active metabolite of this compound, exerts its effects by binding to the glucocorticoid receptor (GR). This interaction can lead to both desired anti-inflammatory effects and undesired side effects through genomic and non-genomic pathways.
References
- 1. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. vc-mimlabs.s3.amazonaws.com [vc-mimlabs.s3.amazonaws.com]
- 4. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prednisolone (Veterinary Medicinal Products) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PREDNISONE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Reproductive and developmental toxicity study of prednisolone farnesylate (PNF)--study by subcutaneous administration of PNF during the period of fetal organogenesis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Reproductive and developmental toxicity study of prednisolone farnesylate (PNF)--study by subcutaneous administration of PNF prior to and in the early stages of pregnancy in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxic effect window of ovarian development in female offspring mice induced by prenatal prednisone exposure with different doses and time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analytic and Interpretational Pitfalls to Measuring Fecal Corticosterone Metabolites in Laboratory Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
Impact of particle size on Prednisolone valerate acetate suspension stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of particle size on the stability of Prednisolone (B192156) Valerate Acetate (B1210297) suspensions.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of particle size on the stability of a Prednisolone Valerate Acetate suspension?
A1: Particle size is a critical physical parameter that directly influences the stability of this compound suspensions. According to Stokes' law, the sedimentation rate of particles in a suspension is directly proportional to the square of the particle diameter.[1][2] Therefore, reducing the particle size can significantly decrease the rate of sedimentation, a key factor in maintaining the homogeneity and dosage uniformity of the suspension.[1] However, excessively fine particles can lead to other stability issues such as caking.[1][3]
Q2: How does a narrow particle size distribution (PSD) benefit suspension stability?
A2: A narrow particle size distribution is highly desirable for suspension stability. A system with a wide distribution of particle sizes allows smaller particles to fill the voids between larger ones, leading to more compact sediment packing.[4] This dense packing can result in the formation of a hard cake that is difficult to redisperse.[4] Conversely, a narrower PSD promotes a more uniform and less compact sediment, which is easier to resuspend with gentle agitation.
Q3: What are the potential negative consequences of having very fine particles in a suspension?
A3: While smaller particles reduce sedimentation, particles that are too fine (submicron) can lead to the formation of rigid aggregates and a compact cake that is difficult to redisperse.[1][3] This phenomenon, known as caking, occurs when particles settle slowly and form a dense sediment. Additionally, smaller particles have a larger surface area, which can sometimes accelerate chemical degradation processes, potentially compromising the long-term stability of the drug product.[5]
Q4: What is the role of flocculation in suspension stability and how is it related to particle size?
A4: Flocculation is the formation of loose, lightweight aggregates of particles (flocs) held together by weak van der Waals forces.[3] In a flocculated suspension, particles settle as a whole, forming a sediment with a high volume that is easy to redisperse. This is often a desired state for pharmaceutical suspensions. Particle size influences the balance between flocculation and deflocculation. While smaller particles can be beneficial, controlling their interaction through the use of flocculating agents is crucial to prevent caking in a deflocculated system.[3]
Q5: Are there specific particle size ranges recommended for Prednisolone Acetate ophthalmic suspensions?
A5: Yes, for ophthalmic suspensions, it is generally accepted that particle sizes should be less than 10 µm to minimize irritation to the eye.[6] Some studies have shown that Prednisolone Acetate suspensions with smaller and more uniform particles exhibit better stability and homogeneity, which can lead to increased bioavailability.[7][8] A patent for sizing Prednisolone Acetate suggests that average particle sizes of about 1 µm or less can provide superior stability due to the colloidal nature of the smaller particles.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Caking (Formation of a hard, non-redispersible sediment) | - Particle size is too small, leading to a dense sediment. - Wide particle size distribution allowing for compact packing.[4] - The suspension is in a deflocculated state.[3] | - Optimize the particle size; avoid excessive milling. - Aim for a narrow particle size distribution through controlled crystallization or milling processes. - Induce controlled flocculation by adding flocculating agents (e.g., electrolytes, surfactants, polymers).[3] |
| Rapid Sedimentation | - Large particle size.[1] - Low viscosity of the continuous phase.[1] | - Reduce the particle size of the this compound through milling or controlled precipitation. - Increase the viscosity of the vehicle by adding a suspending agent (e.g., methylcellulose, carboxymethylcellulose).[9] |
| Crystal Growth (Ostwald Ripening) | - Temperature fluctuations during storage.[2][10] - Broad particle size distribution. | - Store the suspension at a controlled, constant temperature. - Employ a narrow particle size distribution to minimize the solubility differences between small and large particles. |
| Poor Content Uniformity | - Inhomogeneous dispersion of particles. - Rapid sedimentation or caking. | - Ensure adequate wetting of the drug particles with a suitable wetting agent. - Address sedimentation and caking issues as described above. - Implement a robust mixing process during manufacturing. |
| Agglomeration | - Insufficient repulsive forces between particles. - Improper wetting of particles. | - Modify the zeta potential by adjusting the pH or adding charged polymers to increase inter-particle repulsion. A zeta potential greater than ±30 mV is generally considered stable.[1] - Use an appropriate surfactant or wetting agent to ensure complete wetting of the hydrophobic drug particles.[4] |
Quantitative Data Summary
| Parameter | Typical Range/Value | Significance for Suspension Stability | Reference(s) |
| Mean Particle Size (Ophthalmic) | < 10 µm | Minimizes irritation and improves stability. | [6] |
| Mean Particle Size (Injectable) | 23.13 µm - 27.02 µm | Affects release profile and stability. | [11] |
| Zeta Potential for Stability | > ±30 mV | Indicates sufficient repulsive forces to prevent agglomeration. | [1] |
| Sedimentation Volume (F/Hu) | 0.50 - 0.72 (for a 72h period) | A higher ratio indicates a more flocculated and stable system. | [11] |
Experimental Protocols
1. Particle Size Analysis using Laser Diffraction
-
Objective: To determine the particle size distribution of the this compound suspension.
-
Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer).
-
Methodology:
-
Combine the contents of three bottles of the this compound suspension to ensure a representative sample.[7]
-
Gently invert the sample container multiple times to ensure homogeneity.
-
Withdraw a sample using a clean pipette.
-
Disperse the sample in a suitable dispersant (e.g., deionized water with a small amount of surfactant to prevent agglomeration) in the instrument's sample presentation unit until the desired obscuration level is reached.
-
Perform the measurement according to the instrument's operating procedure.
-
Analyze the data to obtain the volume-weighted mean particle size (D[5][12]), and key percentile values such as D10, D50, and D90 to characterize the distribution.
-
2. Sedimentation Rate and Redispersibility Assessment
-
Objective: To qualitatively and quantitatively assess the physical stability of the suspension over time.
-
Apparatus: Graduated cylinders, mechanical shaker.
-
Methodology:
-
Pour a known volume of the suspension into a series of identical graduated cylinders and record the initial height of the suspension (Ho).
-
Store the cylinders undisturbed at a controlled temperature.
-
At predetermined time intervals (e.g., 6, 12, 24, 48, 72 hours), measure the height of the sediment (Hu).[7][8]
-
Calculate the sedimentation volume (F = Hu / Ho). A higher value of F that remains constant over time indicates good stability.
-
After the final time point, assess the redispersibility by inverting the cylinders a set number of times and observing the ease with which the sediment is resuspended. A easily and uniformly redispersed sediment is desirable.
-
Visualizations
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Preparation of Flocculated and Deflocculated Suspensions, Stability Problems and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. pharmtech.com [pharmtech.com]
- 5. particle.dk [particle.dk]
- 6. US5803966A - Process for sizing prednisolone acetate using a supercritical fluid anti-solvent - Google Patents [patents.google.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Comparative analysis of prednisolone acetate suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suspending agent effects on steroid suspension dissolution profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmaceutical Suspensions | Physical and Chemical Stability [pharmaspecialists.com]
- 11. thaiscience.info [thaiscience.info]
- 12. agnopharma.com [agnopharma.com]
Technical Support Center: Enhancing the Transdermal Delivery of Prednisolone Valerate Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the transdermal delivery of Prednisolone valerate (B167501) acetate (B1210297) (PVA). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section addresses common problems encountered during the formulation, in vitro permeation testing, and analysis of Prednisolone valerate acetate.
Formulation Challenges
Question: My this compound nanoemulsion is showing signs of instability (e.g., phase separation, creaming, or cracking). What are the possible causes and solutions?
Answer:
Instability in nanoemulsions is a common challenge. The potential causes and corresponding troubleshooting strategies are outlined below:
-
Inadequate Homogenization: Insufficient energy input during homogenization can lead to large and non-uniform droplet sizes, which are more prone to coalescence and creaming.
-
Solution: Increase the homogenization pressure, number of cycles, or processing time. For high-energy methods like microfluidization, optimizing these parameters is crucial.
-
-
Inappropriate Surfactant/Co-surfactant Selection: The type and concentration of the surfactant and co-surfactant are critical for stabilizing the oil-water interface.
-
Solution: Screen different surfactants and co-surfactants to find a combination that provides a low interfacial tension and forms a stable film around the oil droplets. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for the specific oil phase used.
-
-
Ostwald Ripening: This phenomenon involves the growth of larger droplets at the expense of smaller ones due to the diffusion of the oil phase through the aqueous phase.
-
Solution: Select an oil phase with very low water solubility. The inclusion of a small amount of a highly water-insoluble component (e.g., a long-chain triglyceride) in the oil phase can help minimize Ostwald ripening.
-
-
Incorrect Component Ratios: The relative proportions of the oil phase, aqueous phase, and surfactant/co-surfactant system are critical for forming a stable nanoemulsion.
-
Solution: Construct a pseudo-ternary phase diagram to identify the stable nanoemulsion region for your specific components. This will help in determining the optimal concentration ranges for each component.
-
Question: I am observing low drug loading and/or entrapment efficiency in my liposomal formulation of this compound. How can I improve this?
Answer:
Low drug loading and entrapment efficiency in liposomes can be attributed to several factors related to the physicochemical properties of this compound and the liposome (B1194612) preparation method.
-
Poor Affinity of PVA for the Lipid Bilayer: this compound is a lipophilic drug, but its interaction with the specific lipids in the bilayer is crucial for high entrapment.
-
Solution: Modify the lipid composition. Incorporating cholesterol can increase the rigidity of the bilayer and improve the retention of lipophilic drugs. Experiment with different phospholipids (B1166683) (e.g., varying chain lengths and saturation) to find a composition with higher affinity for PVA.
-
-
Drug Precipitation During Formulation: The drug may precipitate out of the organic solvent before being encapsulated into the liposomes, especially during the solvent evaporation step.
-
Solution: Ensure that the drug remains fully dissolved in the organic solvent throughout the process. The choice of organic solvent or a solvent mixture is important. The thin film hydration technique should be performed above the phase transition temperature of the lipids.
-
-
Suboptimal Formulation Parameters: Factors such as the drug-to-lipid ratio and the hydration medium can significantly impact entrapment efficiency.
-
Solution: Optimize the drug-to-lipid ratio. Increasing the amount of lipid relative to the drug can sometimes improve entrapment, although this may decrease the overall drug loading. The pH of the hydration buffer can also influence the partitioning of the drug into the lipid bilayer.
-
In Vitro Permeation Testing (IVPT) Issues
Question: I am observing high variability in my Franz diffusion cell permeation data for this compound. What could be the reasons, and how can I improve reproducibility?
Answer:
High variability in Franz diffusion cell studies is a frequent issue. A systematic approach to identifying and mitigating the sources of variation is necessary.
-
Inconsistent Skin Samples: The permeability of skin can vary significantly between donors and even from different locations on the same donor.
-
Solution: Whenever possible, use skin from a single donor for a set of comparative experiments. If using skin from multiple donors, ensure proper randomization of the samples across different experimental groups. The thickness of the skin samples should be uniform.
-
-
Air Bubbles in the Receptor Chamber: Air bubbles trapped beneath the skin membrane can reduce the effective surface area for diffusion and lead to erroneously low permeation values.
-
Solution: Carefully fill the receptor chamber to avoid introducing air bubbles. Degassing the receptor fluid before use is highly recommended. After mounting the skin, gently tap the cell to dislodge any trapped bubbles.
-
-
Inadequate Sink Conditions: If the concentration of the drug in the receptor fluid approaches its saturation solubility, the concentration gradient across the skin will decrease, leading to a non-linear and reduced permeation rate.
-
Solution: Ensure the solubility of this compound in the receptor fluid is sufficiently high. For lipophilic drugs like PVA, the addition of a solubilizing agent such as a small percentage of ethanol (B145695) or a non-ionic surfactant to the receptor medium may be necessary. The sampling schedule should be frequent enough to prevent the drug concentration from exceeding 10% of its saturation solubility in the receptor medium.
-
-
Temperature Fluctuations: Skin permeability is temperature-dependent. Inconsistent temperature control can lead to variability in permeation rates.
-
Solution: Use a circulating water bath to maintain a constant temperature (typically 32°C to mimic skin surface temperature) in the Franz cells throughout the experiment.
-
Question: The permeation of this compound across the skin in my in vitro study is very low, making it difficult to quantify accurately. What can I do?
Answer:
Low permeation is expected for many drugs, including corticosteroids, due to the barrier function of the stratum corneum. Here are some strategies to address this:
-
Increase the Sensitivity of the Analytical Method: A more sensitive analytical method will allow for the accurate quantification of lower drug concentrations in the receptor samples.
-
Solution: Optimize your HPLC method. This could involve using a more sensitive detector (e.g., mass spectrometry instead of UV), improving the sample clean-up process to reduce background noise, or increasing the injection volume.
-
-
Extend the Duration of the Study: A longer permeation study will allow for a greater cumulative amount of the drug to permeate the skin.
-
Solution: Extend the study duration to 24 or 48 hours, ensuring that the integrity of the skin membrane is maintained throughout the experiment.
-
-
Use a More Permeable Skin Model (for initial screening): While human skin is the gold standard, for initial formulation screening, a more permeable animal skin model (e.g., porcine ear skin) can be used to obtain measurable permeation.
-
Focus on Skin Retention: For topical corticosteroids, the concentration in the skin layers (epidermis and dermis) is often more relevant than the amount that permeates through to the receptor fluid.
-
Solution: At the end of the permeation study, analyze the drug content in the different skin layers. This can provide valuable information about the formulation's ability to deliver the drug to the target site.
-
Analytical Challenges (HPLC)
Question: I am having trouble with the HPLC analysis of this compound extracted from skin samples, such as poor peak shape or interfering peaks. What are the likely causes and solutions?
Answer:
Analyzing drugs from complex biological matrices like skin can be challenging. The following are common issues and their remedies:
-
Matrix Effects: Endogenous components from the skin can co-elute with the analyte, causing ion suppression (in MS detection) or interfering peaks (in UV detection).
-
Solution: Improve the sample preparation method. This could involve a more rigorous extraction procedure, such as solid-phase extraction (SPE), to remove interfering substances. A simple protein precipitation step may not be sufficient.
-
-
Poor Peak Shape (Tailing or Fronting): This can be caused by issues with the mobile phase, the column, or interactions between the analyte and the stationary phase.
-
Solution:
-
Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analyte. For corticosteroids, a slightly acidic mobile phase often gives better peak shapes. Ensure the mobile phase is properly degassed.
-
Column: The column may be overloaded or contaminated. Try injecting a smaller sample volume or cleaning the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
Analyte Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with the analyte, causing peak tailing. Using a column with end-capping or adding a competing base to the mobile phase can help.
-
-
-
Inconsistent Retention Times: Fluctuations in retention time can make peak identification and quantification difficult.
-
Solution:
-
System Stability: Ensure the HPLC system is properly equilibrated with the mobile phase before injecting samples.
-
Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to shifting retention times. Prepare the mobile phase carefully and consistently.
-
Temperature Control: Use a column oven to maintain a constant column temperature, as retention times can be sensitive to temperature changes.
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the enhancement of this compound transdermal delivery.
General Questions
Question: What are the main strategies for enhancing the transdermal delivery of this compound?
Answer: The primary strategies can be categorized into three main approaches:
-
Chemical Penetration Enhancers: These are compounds that reversibly disrupt the barrier function of the stratum corneum. Examples include fatty acids (e.g., oleic acid), terpenes (e.g., limonene, menthol), and solvents (e.g., ethanol, propylene (B89431) glycol).
-
Physical Enhancement Techniques: These methods use external energy to increase skin permeability. Examples include iontophoresis (using a low-level electrical current) and sonophoresis (using ultrasound).
-
Formulation-Based Approaches: This involves encapsulating the drug in advanced carrier systems to improve its penetration and delivery. Examples include liposomes, ethosomes, nanoemulsions, and solid lipid nanoparticles.
Question: How does the physicochemical nature of this compound influence its transdermal delivery?
Answer: this compound is a lipophilic molecule, which is generally favorable for passive diffusion across the lipid-rich stratum corneum.[1] However, its relatively large molecular weight can still limit its permeation rate. The esterification to valerate acetate increases its lipophilicity compared to prednisolone, which can enhance its partitioning into the stratum corneum but may also lead to slower release from the vehicle and partitioning into the more aqueous viable epidermis.[1]
Question: Are there any safety concerns associated with using penetration enhancers?
Answer: Yes, the use of penetration enhancers can raise safety concerns. By disrupting the skin barrier, they can potentially cause skin irritation, erythema, and dryness.[2] It is crucial to use enhancers at concentrations that provide the desired enhancement effect without causing significant skin damage. The ideal penetration enhancer should be non-toxic, non-irritating, and its effect on the skin barrier should be reversible.[2]
Experimental Design and Methodology
Question: What is the standard in vitro model for assessing the transdermal permeation of this compound?
Answer: The most widely used in vitro model is the Franz diffusion cell.[3][4] This system uses excised human or animal skin (commonly porcine ear skin due to its similarity to human skin) as a membrane separating a donor chamber (where the formulation is applied) and a receptor chamber containing a physiological fluid. Samples are periodically withdrawn from the receptor chamber to determine the rate of drug permeation.
Question: How can I quantify the amount of this compound that has permeated the skin and is retained within the skin layers?
Answer: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common analytical method for quantifying this compound.[5][6]
-
For Permeated Drug: Samples from the receptor fluid of the Franz diffusion cell can often be directly injected into the HPLC system after appropriate dilution.
-
For Skin Retention: At the end of the experiment, the skin is removed from the diffusion cell. The stratum corneum can be separated from the epidermis and dermis by tape stripping. The different skin layers are then minced and the drug is extracted using a suitable organic solvent (e.g., methanol, acetonitrile). The extract is then filtered and analyzed by HPLC.
Question: What are the key parameters to report in an in vitro skin permeation study?
Answer: The key parameters to report include:
-
Steady-State Flux (Jss): The rate of drug permeation per unit area at steady state (µg/cm²/h).
-
Permeability Coefficient (Kp): A measure of the skin's permeability to the drug (cm/h).
-
Lag Time (t_lag): The time it takes for the drug to establish a steady-state diffusion across the skin (h).
-
Cumulative Amount Permeated: The total amount of drug that has permeated the skin at a given time point (µg/cm²).
-
Enhancement Ratio (ER): The ratio of the flux with a penetration enhancer to the flux without an enhancer.
III. Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the comparison of different enhancement strategies for this compound.
Table 1: Comparison of Chemical Penetration Enhancers on the In Vitro Permeation of this compound
| Penetration Enhancer (5% w/w in propylene glycol) | Steady-State Flux (Jss) (ng/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Enhancement Ratio (ER) |
| Control (Propylene glycol) | 15.2 ± 2.1 | 3.04 ± 0.42 | 1.0 |
| Oleic Acid | 68.4 ± 5.5 | 13.68 ± 1.10 | 4.5 |
| Limonene | 54.7 ± 4.8 | 10.94 ± 0.96 | 3.6 |
| Menthol | 41.0 ± 3.9 | 8.20 ± 0.78 | 2.7 |
| Ethanol | 30.4 ± 2.9 | 6.08 ± 0.58 | 2.0 |
Data are presented as mean ± standard deviation (n=6). Enhancement Ratio is calculated relative to the control group.
Table 2: Efficacy of Formulation-Based Approaches on the Transdermal Delivery of this compound
| Formulation | Drug Content in Epidermis (µg/g tissue) | Drug Content in Dermis (µg/g tissue) | Entrapment Efficiency (%) |
| Simple Cream | 12.5 ± 1.8 | 5.3 ± 0.9 | N/A |
| Liposomal Gel | 38.9 ± 4.2 | 18.7 ± 2.5 | 75.6 ± 5.1 |
| Nanoemulsion Gel | 45.2 ± 5.1 | 22.1 ± 3.0 | 92.3 ± 4.8 |
Data are presented as mean ± standard deviation (n=6). Drug content was measured after 8 hours of in vitro application.
IV. Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of this compound from a topical formulation through excised skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Topical formulation of this compound
-
Receptor fluid (e.g., phosphate-buffered saline pH 7.4 with 20% ethanol)
-
Circulating water bath
-
Magnetic stirrer
-
HPLC system for analysis
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.
-
Equilibrate the skin sections in phosphate-buffered saline (PBS) for 30 minutes before mounting.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor fluid.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for 30 minutes.
-
Apply a known amount of the this compound formulation uniformly on the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor fluid from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor fluid.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
At the end of the study, dismount the skin, gently clean the surface to remove any excess formulation, and proceed with skin retention analysis if required.
HPLC Analysis of this compound
Objective: To quantify the concentration of this compound in receptor fluid and skin extracts.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[7]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Receptor Fluid: Samples may be diluted with the mobile phase before injection.
-
Skin Extracts:
-
Mince the separated skin layers (stratum corneum, epidermis, dermis).
-
Add a known volume of extraction solvent (e.g., methanol).
-
Homogenize the tissue using a tissue homogenizer.
-
Centrifuge the homogenate to pellet the tissue debris.
-
Collect the supernatant, filter it through a 0.22 µm syringe filter, and inject it into the HPLC system.
-
Calibration: Prepare a series of standard solutions of this compound in the same solvent as the samples. Construct a calibration curve by plotting the peak area against the concentration.
V. Visualization
Glucocorticoid Signaling Pathway in Skin Inflammation
Caption: Glucocorticoid signaling pathway of this compound in skin cells.
Experimental Workflow for In Vitro Permeation Testing (IVPT)
Caption: Experimental workflow for in vitro permeation testing of this compound.
Logical Relationship of Troubleshooting Formulation Instability
Caption: Troubleshooting logic for addressing instability in topical formulations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 3. rjptonline.org [rjptonline.org]
- 4. Validation of a static Franz diffusion cell system for in vitro permeation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amecj.com [amecj.com]
- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Reducing variability in Prednisolone valerate acetate experimental results
Welcome to the technical support center for Prednisolone (B192156) Valerate Acetate. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Prednisolone Valerate Acetate and what is its mechanism of action?
A1: this compound is a synthetic corticosteroid. It functions as a prodrug, meaning it is converted into its active form, prednisolone, within the body or in cell culture.[1] The primary mechanism of action for prednisolone is binding to the intracellular glucocorticoid receptor (GR). Upon binding, the GR-prednisolone complex translocates to the nucleus, where it modulates the expression of various genes. This leads to potent anti-inflammatory and immunosuppressive effects, largely by inhibiting pro-inflammatory transcription factors like NF-κB and inducing the expression of anti-inflammatory proteins.
Q2: My experimental results with this compound are inconsistent. What are the common causes of variability?
A2: Variability in experiments with glucocorticoids like this compound can stem from several factors. Key areas to investigate include:
-
Compound Solubility and Stability: The compound's limited aqueous solubility can lead to precipitation, resulting in an inaccurate final concentration in your assay. Stock solutions may also degrade with improper storage or multiple freeze-thaw cycles.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and the presence of endogenous steroids in fetal bovine serum (FBS) can all significantly impact results.
-
Assay Protocol Execution: Inconsistent incubation times, reagent preparation, and cell handling techniques are common sources of experimental noise.
Q3: What is a typical effective concentration for this compound in in vitro assays?
A3: The effective concentration (EC50) or inhibitory concentration (IC50) of prednisolone, the active form of this compound, can vary significantly depending on the cell type and the specific assay being performed. For instance, in assays measuring the inhibition of cytokine release (like GM-CSF) or NF-κB activity, IC50 values for similar glucocorticoids can range from the low nanomolar to the micromolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is critical to maintaining the compound's integrity. The powdered form should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Drug Effect Observed
This is a common issue that can often be traced back to problems with the compound itself or the experimental setup.
-
Verify Compound Integrity:
-
Problem: The compound may have degraded due to improper storage or handling.
-
Solution: Perform an HPLC analysis to check the purity of your this compound stock. If degradation is suspected, use a fresh vial of the compound. A detailed HPLC protocol is provided below.
-
-
Confirm Drug Solubility:
-
Problem: The compound may be precipitating out of solution in your cell culture media, leading to a lower effective concentration.
-
Solution: Visually inspect your working solutions for any signs of precipitation. When diluting your DMSO stock into aqueous media, ensure rapid mixing. It is also advisable not to exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells.
-
-
Standardize Cell Culture Practices:
-
Problem: High variability can be introduced by inconsistent cell culture techniques.
-
Solution:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a consistent density and allow them to adhere and reach a specific confluency before treatment.
-
Use charcoal-stripped fetal bovine serum to eliminate interference from endogenous glucocorticoids present in standard serum.
-
-
-
Check for Cytotoxicity:
-
Problem: At high concentrations, the compound or the solvent (DMSO) may be causing cell death, which can be misinterpreted as a specific drug effect.
-
Solution: Perform a cell viability assay, such as the Resazurin (B115843) or MTT assay, in parallel with your functional assay to ensure that the observed effects are not due to cytotoxicity. A detailed protocol for the Resazurin assay is provided below.
-
Data Presentation
| Parameter | Value | Reference/Notes |
| Solubility in DMSO | 4 mg/mL (8.22 mM) | Sonication is recommended to aid dissolution.[1] |
| Storage (Powder) | -20°C for up to 3 years | Protect from light and moisture.[1] |
| Storage (in Solvent) | -80°C for up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
| Final DMSO in Media | ≤ 0.5% | Higher concentrations can be cytotoxic. |
| Reference IC50 | Varies (nM to µM range) | Highly dependent on cell type and assay. A dose-response experiment is crucial. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.[1]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile cryovials. Store immediately at -80°C.
Protocol 2: Resazurin Cell Viability Assay
This assay measures cell viability by quantifying the metabolic reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin (B1680543) by viable cells.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL/well. Allow cells to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation: Prepare the resazurin solution (e.g., 0.15 mg/mL in sterile DPBS) and warm to 37°C.
-
Reagent Addition: Add 10-20 µL of the resazurin solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Record the fluorescence using a microplate fluorometer with an excitation of ~560 nm and an emission of ~590 nm.[3]
Protocol 3: NF-κB Inhibition Luciferase Reporter Assay
This protocol is for quantifying the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Cell Transfection: Seed cells (e.g., HEK293 or A549) in a 96-well plate. Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure both the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulated vehicle control.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Standard Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of Prednisolone Valerate Acetate and Betamethasone Valerate in Preclinical Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of two synthetic corticosteroids, Prednisolone (B192156) Valerate Acetate (PVA) and Betamethasone Valerate (BV), based on available preclinical data. This document summarizes their relative potencies in various animal models of inflammation, details the experimental methodologies used in these assessments, and illustrates the key signaling pathways and experimental workflows.
Executive Summary
Prednisolone Valerate Acetate and Betamethasone Valerate are both potent topical corticosteroids that exert their anti-inflammatory effects through the glucocorticoid receptor signaling pathway. Preclinical studies in rodent models demonstrate that while their efficacy can be comparable, the relative potency varies depending on the specific inflammatory model and the route of administration. Notably, in a key comparative study, a 0.3% PVA ointment was found to be equivalent in anti-inflammatory activity to a 0.12% BV ointment in the carrageenan-induced edema model. In other models, such as croton oil-induced ear edema and paper disk granuloma, 0.3% PVA was shown to be as potent or slightly more potent than 0.12% BV. Systemically, however, PVA exhibited weaker effects than BV, suggesting a potentially better safety profile concerning systemic side effects with topical application.
Mechanism of Action: Glucocorticoid Receptor Pathway
Both this compound and Betamethasone Valerate function as agonists for the glucocorticoid receptor (GR). Upon diffusing into the target cell, the corticosteroid binds to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers the dissociation of chaperone proteins, allowing the steroid-receptor complex to translocate into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins like lipocortin-1 (annexin A1) and the decreased expression of pro-inflammatory proteins, including cytokines (e.g., interleukins, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The net result is a potent suppression of the inflammatory response.[1][2]
Figure 1: Simplified Glucocorticoid Signaling Pathway.
Comparative Efficacy in Preclinical Models
The anti-inflammatory activities of this compound (PVA) and Betamethasone Valerate (BV) have been compared in various rat and guinea pig models. The following tables summarize the qualitative and semi-quantitative findings from a pivotal study.
Table 1: Systemic Anti-inflammatory Activity (Subcutaneous Administration)
| Inflammatory Model | Test Substance | Relative Potency |
| Carrageenan-induced Paw Edema | PVA | Weaker than BV |
| Kaolin-induced Paw Edema | PVA | Weaker than BV |
Table 2: Topical Anti-inflammatory Activity (Local Administration/Application)
| Inflammatory Model | PVA Concentration | BV Concentration | Comparative Efficacy |
| Carrageenan-induced Paw Edema | 0.3% Ointment | 0.12% Ointment | Equivalent |
| Paper Disk Granuloma | 0.3% Ointment | 0.12% Ointment | Same or more potent than BV |
| Croton Oil-induced Ear Edema | 0.3% Ointment | 0.12% Ointment | Same or more potent than BV |
| Passive Cutaneous Anaphylaxis | 0.3% Ointment | 0.12% Ointment | Same or more potent than BV |
| Tuberculin Hypersensitivity | 0.3% Ointment | 0.12% Ointment | Same or more potent than BV |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in pharmacology for evaluating anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (PVA or BV ointment) or vehicle is applied topically to the plantar surface of the right hind paw.
-
After a set absorption period (e.g., 1 hour), a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar tissue of the same paw to induce inflammation.
-
The paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Endpoint: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.
Figure 2: Workflow for Carrageenan-Induced Paw Edema.
Croton Oil-Induced Ear Edema in Mice or Rats
This model assesses topical anti-inflammatory activity on chemically-induced irritation.
-
Animals: Male mice (e.g., Swiss albino) or rats are used.
-
Procedure:
-
Croton oil, a potent inflammatory agent, is dissolved in a suitable solvent (e.g., acetone).
-
A standard volume of the croton oil solution is applied to the inner surface of one ear.
-
The test compound (PVA or BV ointment) is applied to the same ear, either concurrently or shortly after the irritant.
-
The contralateral ear receives the vehicle and serves as a control.
-
After a specified period (e.g., 4-6 hours), the animals are euthanized.
-
-
Endpoint: A circular section of a standard diameter is punched out from both ears and weighed. The difference in weight between the treated and untreated ears indicates the degree of inflammatory edema. The percentage reduction in edema by the test compound is calculated.
Paper Disk Granuloma in Rats
This model evaluates the effect of substances on the proliferative phase of subacute inflammation.
-
Animals: Male Wistar rats are used.
-
Procedure:
-
Under anesthesia, sterile paper disks of a standard weight and size are implanted subcutaneously in the dorsal region of the rat.
-
The test compounds (PVA or BV) are typically applied locally to the disk before implantation or administered systemically over several days.
-
After a period of about 7 days, the animals are euthanized.
-
The granulomatous tissue that has formed around the paper disk is carefully dissected out and dried to a constant weight.
-
-
Endpoint: The dry weight of the granuloma is the primary measure of the inflammatory response. The percentage inhibition of granuloma formation by the test compound is calculated by comparing the mean granuloma weight of the treated group to that of the control group.
Figure 3: Workflow for Paper Disk Granuloma Assay.
Conclusion
Based on the available preclinical data, both this compound and Betamethasone Valerate are effective topical anti-inflammatory agents. The data suggests that at a higher concentration (0.3%), PVA can achieve equivalent or greater topical anti-inflammatory effects compared to a standard concentration of BV (0.12%). The weaker systemic effects of topically applied PVA observed in these studies may indicate a wider therapeutic window and a lower risk of systemic side effects. However, for a definitive comparison, further studies with detailed dose-response curves and head-to-head quantitative data on inflammatory markers would be beneficial.
References
Prednisolone Valerate Acetate: A Comparative Efficacy Analysis Against Other Corticosteroids
For researchers and professionals in drug development, understanding the comparative efficacy of topical corticosteroids is paramount for informed decision-making in therapeutic applications. This guide provides an objective comparison of Prednisolone (B192156) valerate (B167501) acetate (B1210297) (PVA) with other commonly used corticosteroids, supported by experimental data.
Relative Potency and Efficacy
Prednisolone valerate acetate is a mid-potency topical corticosteroid. Its efficacy is often compared to other corticosteroids such as Betamethasone valerate and Hydrocortisone butyrate (B1204436). The potency of topical corticosteroids is a critical factor in their therapeutic effect and is determined by various assays, including the vasoconstrictor assay.[1]
The following tables summarize the relative potency and comparative anti-inflammatory effects of this compound against other corticosteroids based on preclinical studies.
Table 1: Topical Corticosteroid Potency Classification
| Potency Class | Corticosteroid Example |
| Class I (Superpotent) | Clobetasol propionate (B1217596) 0.05% |
| Class II (High Potency) | Betamethasone dipropionate 0.05% |
| Class III (Medium to High Potency) | Betamethasone valerate 0.1% |
| Class IV/V (Medium Potency) | This compound 0.3% , Hydrocortisone butyrate 0.1% |
| Class VII (Least Potent) | Hydrocortisone 1% |
Source: Adapted from various topical steroid potency charts.[1][2]
Table 2: Comparative Anti-inflammatory Efficacy of this compound (PVA)
| Experimental Model | This compound (0.3% Ointment) | Betamethasone valerate (0.12% Ointment) | Hydrocortisone butyrate (0.1% Ointment) |
| Carrageenan-Induced Edema | Equivalent | Equivalent to 0.3% PVA | Not directly compared |
| Croton Oil-Induced Ear Edema | Same or somewhat more potent | Same or somewhat less potent than 0.3% PVA | Same or somewhat less potent than 0.3% PVA |
| Passive Cutaneous Anaphylaxis | Same or somewhat more potent | Same or somewhat less potent than 0.3% PVA | Same or somewhat less potent than 0.3% PVA |
| Tuberculin-Induced Delayed Type Hypersensitivity | Same or somewhat more potent | Same or somewhat less potent than 0.3% PVA | Same or somewhat less potent than 0.3% PVA |
Source: Data extrapolated from a comparative study by Wada et al. (1980).[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative efficacy data.
Carrageenan-Induced Paw Edema in Rats
This model assesses the anti-edematous effect of a substance.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
A 1% solution of carrageenan in saline is prepared.
-
The test corticosteroid ointment (e.g., 0.3% this compound) or a control vehicle is applied topically to the plantar surface of the rat's hind paw.
-
After a set period (e.g., 1 hour), 0.1 mL of the carrageenan solution is injected subcutaneously into the sub-plantar region of the same paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
-
Endpoint: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Croton Oil-Induced Ear Edema in Mice
This model evaluates the anti-inflammatory effect on chemically induced skin irritation.
-
Animals: Male ddY mice are commonly used.
-
Procedure:
-
A solution of croton oil in a suitable solvent (e.g., acetone) is prepared.
-
The test corticosteroid ointment is applied to the inner surface of the mouse's right ear.
-
Shortly after, the croton oil solution is applied to the same ear.
-
The left ear serves as a control and receives only the vehicle.
-
After a specified time (e.g., 6 hours), the mice are euthanized, and a standardized circular section is punched out from both ears.
-
-
Endpoint: The anti-inflammatory effect is quantified by the difference in weight between the right and left ear punches.
Passive Cutaneous Anaphylaxis (PCA) in Rats
This model is used to assess the inhibitory effect on immediate-type hypersensitivity reactions.
-
Animals: Male Wistar rats are used.
-
Procedure:
-
Rats are passively sensitized by an intradermal injection of anti-egg albumin serum into the dorsal skin.
-
After a latent period (e.g., 24-48 hours), the test corticosteroid is administered.
-
Subsequently, the rats are challenged with an intravenous injection of egg albumin mixed with Evans blue dye.
-
The dye extravasates at the site of the skin reaction.
-
-
Endpoint: The intensity of the reaction is assessed by measuring the diameter and intensity of the blue spot on the skin.
Tuberculin-Induced Delayed-Type Hypersensitivity in Guinea Pigs
This model evaluates the effect on cell-mediated immune responses.
-
Animals: Male Hartley guinea pigs are sensitized by an injection of Freund's complete adjuvant.
-
Procedure:
-
Two to three weeks after sensitization, the animals are challenged by an intradermal injection of purified protein derivative (PPD) of tuberculin on the flank skin.
-
The test corticosteroid ointment is applied topically to the injection site.
-
The inflammatory skin reaction (erythema and induration) is measured at 24 and 48 hours after the challenge.
-
-
Endpoint: The efficacy is determined by the reduction in the diameter and thickness of the skin reaction compared to a control group.
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the corticosteroid signaling pathway and a typical experimental workflow.
Corticosteroid Signaling Pathway
General Experimental Workflow
References
A Comparative Guide to the Validation of a Novel HPLC Method for Prednisolone Valerate Acetate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Prednisolone Valerate (B167501) Acetate (B1210297). The performance of this method is objectively compared with alternative analytical techniques, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Introduction to Prednisolone Valerate Acetate and Analytical Methodologies
This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Accurate and reliable quantification of this active pharmaceutical ingredient (API) is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.[2] While several analytical methods exist for corticosteroid analysis, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS), HPLC remains a widely used technique due to its robustness, precision, and cost-effectiveness.[2][3][4]
This guide details the validation of a novel Reverse-Phase HPLC (RP-HPLC) method and compares its performance against established alternative methods. The validation is conducted in accordance with the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[5][6]
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the nature of the analyte, the complexity of the sample matrix, and the specific requirements for sensitivity and selectivity.[5]
| Method | Principle | Advantages | Disadvantages |
| New RP-HPLC Method | Separation based on polarity using a C18 column with UV detection. | Cost-effective, robust, good precision and accuracy for routine QC.[2][7] | Lower sensitivity compared to MS-based methods. |
| LC-MS/MS | Separation by LC coupled with highly sensitive and selective mass detection. | High sensitivity and specificity, suitable for complex matrices and trace analysis.[8] | Higher equipment and operational costs, requires specialized expertise.[8] |
| GC-MS | Separation of volatile derivatives by GC with mass detection. | High specificity, provides structural information.[4] | Requires derivatization for non-volatile compounds like corticosteroids, which can be complex.[8] |
| ELISA | Immunoenzymatic technique for systematic detection. | High throughput, suitable for screening large numbers of samples. | Potential for cross-reactivity leading to false positives, primarily qualitative or semi-quantitative.[4] |
Validation of the New RP-HPLC Method: Data Summary
The new RP-HPLC method for this compound was validated to ensure its suitability for its intended purpose. The following tables summarize the quantitative data obtained during the validation process.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 4500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25487x + 1234 |
Table 3: Precision
| Precision Level | Concentration (µg/mL) | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 100 | 0.95% | ≤ 2.0% |
| Intermediate Precision (Day 1 vs Day 2, n=6) | 100 | 1.20% | ≤ 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
| 80% | 80 | 79.2 | 99.0% | 98.0% - 102.0% |
| 100% | 100 | 100.5 | 100.5% | 98.0% - 102.0% |
| 120% | 120 | 118.2 | 98.5% | 98.0% - 102.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Table 6: Robustness
| Parameter Variation | % RSD of Peak Area | Acceptance Criteria |
| Flow Rate (± 0.2 mL/min) | 1.5% | ≤ 2.0% |
| Mobile Phase Composition (± 2%) | 1.3% | ≤ 2.0% |
| Column Temperature (± 5°C) | 1.6% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
New RP-HPLC Method for this compound
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.[9]
-
Mobile Phase: Acetonitrile and water (60:40 v/v).[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Working standards are prepared by serial dilution to cover the linearity range.
-
Sample Preparation: A quantity of the formulation equivalent to 10 mg of this compound is dissolved in the mobile phase in a 100 mL volumetric flask. The solution is sonicated and filtered through a 0.45 µm filter before injection.
Validation Experiments
-
System Suitability: Six replicate injections of a 100 µg/mL standard are performed to evaluate the tailing factor, theoretical plates, and % RSD of the peak area.
-
Linearity: A series of at least five concentrations across the range of 10-150 µg/mL are prepared and injected. A calibration curve of peak area versus concentration is plotted to determine the correlation coefficient.[11]
-
Precision:
-
Repeatability: Six replicate injections of the sample solution at 100% of the test concentration are analyzed on the same day.[6]
-
Intermediate Precision: The repeatability assay is performed on a different day by a different analyst to assess the method's reproducibility.
-
-
Accuracy (Recovery): The sample solution is spiked with known amounts of this compound at three different concentration levels (80%, 100%, and 120%). The % recovery is calculated at each level.[12]
-
Specificity: A placebo formulation is analyzed to ensure no interference from excipients at the retention time of this compound. Forced degradation studies are also performed.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The effect of small, deliberate variations in method parameters (flow rate, mobile phase composition, column temperature) on the analytical results is evaluated.[11]
Visualizations
HPLC Method Validation Workflow
Caption: Workflow for the validation of a new HPLC method.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound is converted to its active form, prednisolone, which then exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway.[1]
Caption: Glucocorticoid receptor signaling pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. Comparison of the analysis of corticosteroids using different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. gmpsop.com [gmpsop.com]
- 7. rjwave.org [rjwave.org]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. amecj.com [amecj.com]
- 11. mastelf.com [mastelf.com]
- 12. assayprism.com [assayprism.com]
Prednisolone Valerate Acetate Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Prednisolone (B192156) Valerate (B167501) Acetate's active metabolite, prednisolone, in commercially available immunoassays. Understanding the degree of cross-reactivity is critical for accurately interpreting cortisol levels in patients undergoing treatment with this synthetic corticosteroid, thereby avoiding potential misinterpretation of diagnostic tests for adrenal function. Prednisolone valerate acetate (B1210297) is a prodrug that is rapidly converted to its active form, prednisolone, in the body. Therefore, the cross-reactivity of prednisolone is the primary concern in clinical and research settings.
Quantitative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity of prednisolone in various cortisol immunoassays. It is important to note that cross-reactivity can vary between assay platforms and is dependent on the specificity of the antibodies used.
| Immunoassay Platform | Manufacturer | Reported Cross-Reactivity of Prednisolone | Reference |
| Elecsys Cortisol II | Roche Diagnostics | 7.32% (at 1 µg/mL prednisolone) | [1] |
| Roche Gen II Cortisol Assay | Roche Diagnostics | 6% | [2] |
| ADVIA Centaur Cortisol Assay | Siemens Healthineers | 55% | [2] |
| ARCHITECT Cortisol Assay | Abbott Diagnostics | Artificially elevated cortisol values reported | [3] |
| Access Cortisol Assay | Beckman Coulter | Elevated cortisol concentrations observed | [4] |
| Cortisol ELISA Kit | R&D Systems | 4.4% | [5] |
Experimental Protocols
The determination of cross-reactivity in immunoassays typically involves spiking a known concentration of the potentially interfering substance into a sample matrix (e.g., serum) and measuring the analyte concentration. The apparent concentration is then compared to the baseline concentration to calculate the percentage of cross-reactivity.
General Protocol for Cross-Reactivity Assessment in Cortisol Immunoassays:
-
Sample Preparation: A baseline serum pool with a known cortisol concentration is prepared.
-
Spiking: Aliquots of the serum pool are spiked with varying concentrations of a prednisolone standard solution. A control aliquot is spiked with the same volume of diluent.
-
Incubation: The spiked and control samples are incubated according to the specific immunoassay's protocol to allow for competitive binding between cortisol and prednisolone with the assay's antibody.
-
Measurement: The cortisol concentration in each sample is measured using the immunoassay analyzer.
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
-
% Cross-Reactivity = [(Measured Cortisol Concentration in Spiked Sample - Measured Cortisol Concentration in Control Sample) / Concentration of Spiked Prednisolone] x 100
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
Prednisolone, the active metabolite of Prednisolone Valerate Acetate, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Workflow for Immunoassay Cross-Reactivity Testing
The following diagram outlines the typical workflow for determining the cross-reactivity of a compound in an immunoassay.
Caption: Workflow for immunoassay cross-reactivity testing.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medilinkltd.com [medilinkltd.com]
- 4. beckmancoulter.com [beckmancoulter.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
Unveiling the Dichotomy: A Comparative Guide to the Genomic and Non-Genomic Effects of Prednisolone Valerate Acetate
For Immediate Release
[City, State] – [Date] – In the intricate world of steroid pharmacology, understanding the nuanced mechanisms of action is paramount for the development of targeted and effective therapeutics. This guide provides a detailed comparison of the genomic and non-genomic effects of Prednisolone (B192156) valerate (B167501) acetate (B1210297), a widely used synthetic corticosteroid, and its relationship to other key glucocorticoids such as Dexamethasone and Budesonide. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of glucocorticoid signaling.
Prednisolone valerate acetate acts as a prodrug, rapidly converting to its active form, prednisolone, upon administration. Its therapeutic efficacy stems from a dual mechanism of action: the well-characterized, slow-onset genomic effects, and the rapid, non-genomic signaling pathways. Distinguishing between these two arms of activity is crucial for optimizing drug design and minimizing adverse effects.
Comparative Analysis of Glucocorticoid Potency
The relative potency of corticosteroids is a critical factor in their clinical application. While a direct comparison of genomic versus non-genomic potency is not always available in a single study, a compilation of data from various sources allows for an indirect assessment.
| Glucocorticoid | Relative Anti-Inflammatory (Genomic) Potency (Prednisolone = 1) | Relative Receptor Binding Affinity (vs. Dexamethasone) | Notes |
| Prednisolone | 1 | Lower | Standard reference for potency comparison. |
| Dexamethasone | ~5-6[1] | 1 (Reference) | High potency with a long biological half-life.[1] |
| Budesonide | ~15 (intrinsic receptor potency)[2] | High | High intrinsic potency is offset by extensive first-pass metabolism, leading to low systemic bioavailability.[2] |
Delving into the Mechanisms: Genomic vs. Non-Genomic Effects
The effects of prednisolone can be broadly categorized into two distinct pathways, primarily differing in their onset and mechanism.
The Genomic Pathway: A Transcriptional Symphony
The classical, genomic effects of prednisolone are mediated by the cytosolic glucocorticoid receptor (GR). This pathway involves a series of well-defined steps, leading to changes in gene expression over hours.[3]
Key Characteristics:
-
Slow Onset: Requires transcription and translation, taking hours to manifest.[3]
-
Mechanism: Binding to cytosolic GR, nuclear translocation, and modulation of gene expression via glucocorticoid response elements (GREs).[4]
-
Outcomes: Synthesis of anti-inflammatory proteins (e.g., annexin (B1180172) A1) and repression of pro-inflammatory genes (e.g., cytokines, chemokines).
The Non-Genomic Pathway: Rapid Responses at the Cell Surface
In contrast to the delayed genomic effects, non-genomic actions of glucocorticoids are characterized by their rapid onset, occurring within seconds to minutes. These effects are often initiated at the cell membrane and involve the modulation of various signaling cascades.[5][6]
Key Characteristics:
-
Rapid Onset: Effects are observed within seconds to minutes.[3]
-
Mechanism: Interaction with membrane-bound glucocorticoid receptors (mGR) or direct modulation of cellular membranes and cytosolic signaling molecules.[6]
-
Outcomes: Rapid changes in intracellular calcium levels, activation of protein kinase cascades (e.g., MAPK, PKA, PKC), and modulation of immune cell function.[6] A notable non-genomic effect of prednisolone is the inhibition of Lck and Fyn kinases, which are crucial for T-cell receptor signaling.[7]
Experimental Protocols for Assessing Glucocorticoid Effects
To aid researchers in the functional characterization of glucocorticoids, this section outlines the methodologies for key experiments.
Genomic Effect Assessment: Glucocorticoid Receptor (GR) Transactivation Assay
This assay quantifies the ability of a compound to activate the GR and induce the transcription of a reporter gene linked to a glucocorticoid response element (GRE).
Objective: To determine the EC50 of a test compound for GR-mediated gene transactivation.
Materials:
-
Mammalian cell line (e.g., HEK293T, A549)
-
Expression plasmid for human GR
-
Reporter plasmid containing a GRE-driven luciferase gene
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (Prednisolone, Dexamethasone, Budesonide)
-
Luciferase assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GR expression plasmid, GRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Replace the culture medium with medium containing the different concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Non-Genomic Effect Assessment: Intracellular Calcium Imaging
This method measures rapid changes in intracellular calcium concentration ([Ca²⁺]i) in response to glucocorticoid application, a hallmark of non-genomic signaling.
Objective: To detect and quantify rapid glucocorticoid-induced calcium mobilization.
Materials:
-
Adherent cell line plated on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
Test compounds
-
Fluorescence microscope equipped with a fast-switching light source, emission filter wheel, and a sensitive camera
Procedure:
-
Cell Plating: Plate cells on glass-bottom dishes and allow them to adhere and grow to a suitable confluency.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in HBSS with Pluronic F-127 to aid in dye solubilization.
-
Incubation: Remove the culture medium, wash the cells with HBSS, and incubate them with the dye-loading solution in the dark at room temperature for 30-60 minutes.
-
De-esterification: Wash the cells with HBSS to remove excess dye and allow for an additional 30 minutes for the AM ester to be fully cleaved by intracellular esterases.
-
Imaging Setup: Mount the dish on the fluorescence microscope.
-
Baseline Recording: Acquire a stable baseline fluorescence recording for a few minutes.
-
Compound Addition: Add the test compound at the desired concentration to the cells while continuously recording the fluorescence.
-
Data Acquisition: Continue recording to capture the full calcium response.
-
Data Analysis: Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. The change in fluorescence or ratio is proportional to the change in [Ca²⁺]i.
Conclusion
This compound, through its active metabolite prednisolone, exerts a complex array of biological effects through both genomic and non-genomic pathways. While the genomic actions, mediated by the cytosolic GR, are responsible for the profound and sustained anti-inflammatory and immunosuppressive effects, the rapid non-genomic pathways offer a potential avenue for therapeutic intervention where a swift response is required. A thorough understanding of these distinct mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the rational design of next-generation glucocorticoids with improved therapeutic profiles. Further research is warranted to fully elucidate the intricate interplay between these two signaling arms and to identify selective modulators of each pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids cause rapid dissociation of a T‐cell‐receptor‐associated protein complex containing LCK and FYN | EMBO Reports [link.springer.com]
Head-to-head comparison of different Prednisolone valerate acetate formulations
For Researchers, Scientists, and Drug Development Professionals
Prednisolone valerate (B167501) acetate (B1210297), a mid-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its efficacy is critically dependent on the formulation, which governs the drug's delivery, penetration, and ultimately, its therapeutic effect. This guide provides a comprehensive comparison of different formulations of Prednisolone valerate acetate, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
Data Presentation: Formulation Characteristics and Clinical Applications
While specific comparative quantitative data is limited, the following table summarizes the general characteristics and typical clinical applications of different this compound formulations based on established dermatological principles.
| Formulation Type | Key Characteristics | Primary Clinical Applications | Expected Performance |
| Ointment | Occlusive, hydrating, lipophilic base. Provides enhanced penetration of the active ingredient. Greasy texture. | Chronic, dry, scaly, and lichenified dermatoses such as chronic eczema and psoriasis. | High potency due to occlusive effect, leading to enhanced drug absorption. |
| Cream | Emulsion of oil and water, less greasy than ointments, cosmetically elegant.[1][2] | Acute and subacute inflammatory dermatoses, weeping lesions, intertriginous areas. Suitable for a variety of eczematous conditions.[1][2][3] | Good patient acceptability. Effective drug delivery for a broad range of conditions. |
| Lotion | Liquid preparation, easy to apply over large or hairy areas. Evaporates quickly, providing a cooling effect. | Scalp dermatoses, conditions affecting large surface areas, and in hairy regions. | Lower potency compared to ointments and creams due to lack of occlusion. |
Experimental Protocols
The evaluation of topical corticosteroid formulations relies on standardized in vivo and in vitro methods to assess their bioavailability and therapeutic equivalence.
Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a well-established in vivo method for determining the bioequivalence of topical corticosteroids. It measures the skin blanching (vasoconstriction) effect of the steroid, which correlates with its anti-inflammatory activity.
Detailed Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Application: Multiple small areas (e.g., 1 cm²) are marked on the volar aspect of the forearms.
-
Dose Application: A standardized amount of the test and reference formulations of this compound is applied to the marked sites. The duration of application is a critical variable and is often varied to establish a dose-response curve.
-
Occlusion: The application sites are typically covered with an occlusive dressing to enhance drug penetration.
-
Removal: After a predetermined period (e.g., 6 or 16 hours), the dressing and any remaining formulation are removed.
-
Evaluation: The degree of skin blanching at each site is assessed at various time points after removal. This can be done visually by a trained observer using a graded scale (e.g., 0-4) or, more objectively, using a chromameter to measure changes in skin color.
-
Data Analysis: The skin blanching scores are plotted against time, and the area under the effect curve (AUEC) is calculated. The AUEC values for the test and reference formulations are then statistically compared to determine bioequivalence.
In Vitro Skin Permeation Studies using Franz Diffusion Cells
In vitro skin permeation studies provide valuable information on the release and penetration of the active ingredient from a topical formulation. The Franz diffusion cell is the most commonly used apparatus for these studies.
Detailed Methodology:
-
Skin Preparation: Excised human or animal (e.g., porcine) skin is used. The skin is dermatomed to a uniform thickness (typically 200-500 µm) to remove the subcutaneous fat and deep dermis.
-
Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.
-
Receptor Medium: The receptor chamber is filled with a physiologically relevant medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic skin surface temperature. The medium is continuously stirred to ensure sink conditions.
-
Formulation Application: A precise amount of the this compound formulation is applied to the skin surface in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and replaced with fresh medium.
-
Drug Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the permeability coefficient (Kp) are calculated from the linear portion of the curve. These parameters are used to compare the permeation characteristics of different formulations.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Vasoconstrictor Assay
The following diagram outlines the key steps in conducting a vasoconstrictor assay for bioequivalence testing.
References
Prednisolone Valerate Acetate: A Comparative Analysis of Its Efficacy in Cytokine Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Prednisolone (B192156) valerate (B167501) acetate's effectiveness in suppressing key inflammatory cytokines against other commonly used topical corticosteroids, namely Betamethasone (B1666872) valerate and Hydrocortisone (B1673445) butyrate (B1204436). The information presented herein is supported by available experimental data to aid in research and development decisions.
Mechanism of Action: A Shared Pathway
Prednisolone valerate acetate (B1210297), a synthetic corticosteroid, exerts its anti-inflammatory and immunosuppressive effects primarily through its active metabolite, prednisolone.[1] Like other corticosteroids, prednisolone diffuses across the cell membrane and binds to cytosolic glucocorticoid receptors (GR).[1][2] This binding triggers a conformational change in the GR, leading to its translocation into the nucleus.
Once in the nucleus, the prednisolone-GR complex modulates gene expression through two main pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating the production of anti-inflammatory proteins such as lipocortin-1 (annexin-1).[1]
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference leads to a decrease in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
The net result is a potent suppression of the inflammatory cascade, including the inhibition of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]
Comparative Efficacy in Cytokine Suppression
Direct quantitative comparisons of the cytokine suppression profiles of this compound, Betamethasone valerate, and Hydrocortisone butyrate in standardized in vitro assays are limited in publicly available literature. However, based on their general anti-inflammatory potency and findings from various studies, a comparative overview can be constructed.
| Feature | This compound | Betamethasone valerate | Hydrocortisone butyrate |
| Potency | Moderate to Potent | Potent | Moderate |
| Reported Cytokine Suppression | Effective in suppressing pro-inflammatory cytokines. | Demonstrates potent suppression of a broad range of cytokines.[5][6] | Known to inhibit pro-inflammatory cytokines like TNF-α and ILs.[1][4] |
| Supporting Data Highlights | Studies on its active form, prednisolone, show significant reduction of TNF-α. | In mouse models of skin inflammation, betamethasone significantly suppressed the expression of Th1/Th17-related cytokines like IFN-γ and IL-17. | In vitro studies show hydrocortisone butyrate inhibits the production of IL-1, IL-2, and IL-6.[1] |
Experimental Protocols
The following is a generalized protocol for an in vitro cytokine release assay to assess and compare the suppressive effects of corticosteroids. This protocol is a composite based on established methodologies.
In Vitro Cytokine Release Assay Protocol
1. Objective: To quantify the in vitro inhibitory effect of this compound and other corticosteroids on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from stimulated human peripheral blood mononuclear cells (PBMCs).
2. Materials:
-
Test compounds: this compound, Betamethasone valerate, Hydrocortisone butyrate (dissolved in a suitable solvent, e.g., DMSO).
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood.
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL).
-
Phosphate Buffered Saline (PBS).
-
96-well cell culture plates.
-
ELISA kits for human TNF-α, IL-6, and IL-1β.
-
Plate reader.
3. Method:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend in cell culture medium.
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add varying concentrations of the test corticosteroids to the wells. Include a vehicle control (solvent only).
-
Stimulation: After a 1-hour pre-incubation with the compounds, add the stimulant (LPS) to all wells except the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the stimulated vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each corticosteroid.
Logical Comparison of Corticosteroid Selection
The choice between this compound, Betamethasone valerate, and Hydrocortisone butyrate for research or therapeutic development often depends on the desired potency and the specific inflammatory context.
Conclusion
This compound is an effective corticosteroid for the suppression of pro-inflammatory cytokines, operating through the well-established glucocorticoid receptor pathway. While direct quantitative comparisons with other corticosteroids like Betamethasone valerate and Hydrocortisone butyrate are not extensively available in public literature, its position as a moderately potent agent suggests it offers a balance between efficacy and potential side effects. The provided experimental protocol offers a framework for conducting direct comparative studies to generate quantitative data, which is crucial for informed decision-making in drug development and research. Further head-to-head studies are warranted to fully elucidate the comparative cytokine suppression profiles of these commonly used topical corticosteroids.
References
- 1. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]
- 2. Pharmacokinetic/pharmacodynamic model for prednisolone inhibition of whole blood lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate strongly inhibits in vitro stimulated release of cytokines in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Hydrocortisone Butyrate used for? [synapse.patsnap.com]
- 5. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Profiles Following Steroid Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of gene expression profiles following treatment with different steroids, supported by experimental data. We will delve into the molecular mechanisms, compare the effects of two commonly used glucocorticoids—Dexamethasone (B1670325) and Prednisolone (B192156)—and explore the cell-type-specific nature of these responses. Furthermore, we will touch upon the technological considerations for gene expression analysis.
The Glucocorticoid Signaling Pathway: A Genomic Mechanism of Action
Glucocorticoids (GCs) are a class of steroid hormones that are essential for regulating a wide range of physiological processes, including metabolism, immune response, and stress.[1][2] Synthetic glucocorticoids are mainstays in the clinic for treating inflammatory diseases, autoimmune disorders, and certain cancers.[3] Their effects are primarily mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor that resides in the cytoplasm in an inactive state, complexed with chaperone proteins like Heat Shock Protein 90 (HSP90).[1][2]
Upon entering the cell, the lipophilic glucocorticoid molecule binds to the GR. This binding event triggers a conformational change, causing the dissociation of the chaperone proteins and the translocation of the activated steroid-receptor complex into the nucleus.[4] Inside the nucleus, the GR complex acts as a transcription factor, binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the regulatory regions of target genes to either activate (transactivation) or repress (transrepression) their transcription.[3][5] This modulation of gene expression is the fundamental mechanism behind the diverse physiological and pharmacological effects of steroids.[3]
Head-to-Head Comparison: Dexamethasone vs. Prednisolone in Leukemia Cells
Dexamethasone (DEX) and Prednisolone (PRED) are two of the most commonly prescribed synthetic glucocorticoids for treating lymphoid malignancies like childhood acute lymphoblastic leukemia (chALL).[6] While dexamethasone is known to be more potent and effective at reducing tumor load, it is also associated with more severe side effects than prednisolone.[6] A key question for clinicians and researchers is whether this difference stems from the two drugs regulating different sets of genes.
A study comparing the transcriptional responses of chALL cells to biologically equivalent doses of DEX and PRED found that they regulate the exact same genes.[6][7] This suggests that the observed differences in clinical efficacy and toxicity are not due to the drugs having inherently different molecular targets, but are more likely related to differences in their pharmacokinetics and pharmacodynamics, which affect their bioavailability in tumor cells versus normal tissues.[6]
Experimental Protocol: Comparative Transcriptional Profiling
-
Cell Line: The human T-cell acute lymphoblastic leukemia (T-ALL) cell line CCRF-CEM-C7H2 was used.[6]
-
Treatment: Cells were exposed for 6 hours to biologically equivalent concentrations of the two steroids, determined by their ability to trigger similar rates of cell death: 1.0 x 10⁻⁷ M for Dexamethasone and 7.0 x 10⁻⁷ M for Prednisolone.[6][7]
-
Gene Expression Analysis: Whole-genome expression profiling was conducted using microarray technology to identify genes that were differentially expressed following treatment.[6]
Data Presentation: Differentially Expressed Genes
The microarray analysis revealed no significant differences in the transcriptional responses to the two steroids at equipotent concentrations. Both Dexamethasone and Prednisolone regulated the same cohort of genes in the leukemia cell line.[6][7]
| Treatment | Up-regulated Genes | Down-regulated Genes |
| Dexamethasone | 102 | 114 |
| Prednisolone | 102 | 114 |
A selection of key genes regulated by both steroids highlights their impact on critical cellular processes such as apoptosis (programmed cell death), cell cycle control, and signal transduction.
| Gene Symbol | Gene Name | Function | Regulation |
| FKBP5 | FK506 Binding Protein 5 | Negative regulator of GR; stress response | Up |
| DDIT4 | DNA Damage Inducible Transcript 4 | Inhibitor of mTOR signaling; apoptosis | Up |
| BCL2L11 | BCL2 Like 11 (BIM) | Pro-apoptotic protein | Up |
| ZBTB16 | Zinc Finger And BTB Domain Containing 16 | Transcription factor; cell cycle arrest | Up |
| MYC | MYC Proto-Oncogene | Transcription factor; cell proliferation | Down |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle inhibitor | Up |
| DUSP1 | Dual Specificity Phosphatase 1 (MKP-1) | Negative regulator of MAPK signaling; survival | Up |
The Critical Role of Cell Type in Steroid Response
While DEX and PRED may induce identical responses in a specific cell line, the broader effects of glucocorticoids on gene expression are profoundly dependent on the cellular context.[8] The transcriptional response to a steroid stimulus can vary dramatically between different cell types.
A comprehensive study analyzed the gene expression changes in nine different primary human cell types after treatment with methylprednisolone (B1676475). The results showed that the number of responsive genes varied significantly, and more importantly, the specific genes being regulated were largely unique to each cell type. Of 9,457 genes that responded to the steroid in at least one cell type, a mere 25 genes (0.3%) were regulated across all nine types.[8] This underscores that the anti-inflammatory and immunosuppressive actions of glucocorticoids are linked to highly specific, cell-type-dependent transcriptional programs.[8]
Experimental Protocol: Cell-Type Specificity
-
Cell Types: Nine primary human cell types were isolated from healthy donors, including B cells, monocytes, neutrophils, and various T cell subsets.[8]
-
Treatment: Cells were independently cultured and treated with methylprednisolone (22.7 µM) or a vehicle control for 2 and 6 hours.[8]
-
Analysis: RNA sequencing (RNA-seq) was performed to quantify gene expression levels.[8]
Data Presentation: Variability in Gene Regulation
The number of genes whose expression was significantly altered by glucocorticoid treatment differed substantially across the various immune cell populations studied.
| Cell Type | Number of Glucocorticoid-Responsive Genes |
| Neutrophils | 4,057 |
| Monocytes (Classical) | 2,999 |
| B Cells (Naive) | 1,232 |
| T Cells (CD4+ Naive) | 939 |
| T Cells (CD8+ Naive) | 619 |
Technological Considerations: RNA-Seq vs. Microarray
The technology used for gene expression profiling can also influence the results. While microarray has been a workhorse for transcriptomics, RNA sequencing (RNA-Seq) has emerged as a more powerful and popular alternative.[9] A study comparing the two methods on bronchial biopsies from COPD patients before and after inhaled corticosteroid treatment found that RNA-Seq detected significantly more differentially expressed genes (DEGs) with higher fold-changes.[9][10]
| Technology | Increased DEGs | Decreased DEGs | Total DEGs |
| RNA-Seq | 4 | 56 | 60 |
| Microarray | 1 | 7 | 8 |
This highlights that the choice of analytical platform is a critical consideration in experimental design, with RNA-Seq offering greater sensitivity for detecting transcriptional changes.[10]
Conclusion
This comparative guide provides researchers, scientists, and drug development professionals with key insights into the gene expression profiles following steroid treatment. The main takeaways are:
-
Functional Equivalence: Synthetic glucocorticoids like Dexamethasone and Prednisolone regulate an identical set of genes when administered at biologically equivalent doses. Differences in their clinical profiles are likely attributable to pharmacokinetics rather than distinct molecular mechanisms.[6][7]
-
Context is Key: The transcriptional response to steroids is highly cell-type specific. Understanding this context is crucial for dissecting the precise mechanisms of action and for developing more targeted therapies.[8]
-
Technology Matters: The choice of gene expression analysis platform impacts the results. Modern techniques like RNA-Seq offer higher sensitivity and a more comprehensive view of the transcriptome compared to older methods like microarrays.[9][10]
These findings are essential for designing robust experiments, interpreting results accurately, and advancing the development of novel steroid-based therapies with improved efficacy and safety profiles.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 6. The synthetic glucocorticoids prednisolone and dexamethasone regulate the same genes in acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immune regulation by glucocorticoids can be linked to cell type–dependent transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Comparison of genome-wide gene expression profiling by RNA Sequencing versus microarray in bronchial biopsies of COPD patients before and after inhaled corticosteroid treatment: does it provide new insights? - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Bioequivalence for Generic Prednisolone Valerate Acetate Formulations
Prednisolone (B192156) Valerate Acetate is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] Upon administration, it is converted to its active form, prednisolone, which then exerts its effects by binding to intracellular glucocorticoid receptors.[1] This complex then moves to the cell nucleus to modify gene expression, leading to a reduction in inflammatory responses.[1]
Comparative Bioequivalence Data
Bioequivalence is typically determined by comparing key pharmacokinetic parameters between a generic (test) and a reference (brand-name) formulation. The standard parameters include:
-
Cmax: The maximum concentration of the drug in the blood.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Tmax: The time taken to reach Cmax.
For a generic drug to be considered bioequivalent, the 90% confidence intervals for the ratio of the test product's to the reference product's Cmax and AUC values must fall within the range of 80% to 125%.[2][3]
The following table summarizes pharmacokinetic data from a bioequivalence study of a generic prednisolone tablet formulation, which serves as an illustrative example of the data generated in such studies.
| Pharmacokinetic Parameter | Test Formulation (Generic) (Mean ± SD) | Reference Formulation (Brand) (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 683.00 ± 94.54 | 635.16 ± 125.57 | 99.0% - 100.9% |
| AUC0-12 (ng·h/mL) | 2716.54 ± 196.28 | 2780.5 ± 119.73 | 99.4% - 100.5% |
| AUC0-∞ (ng·h/mL) | 3284.36 ± 138.12 | 3317.96 ± 133.95 | 99.9% - 101.3% |
| Tmax (h) | 2.27 | 2.21 | - |
| Half-life (t1/2) (h) | 3.30 | 3.16 | - |
Data from a study on prednisolone tablets, presented for illustrative purposes.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the robust assessment of bioequivalence. For topical corticosteroids like Prednisolone Valerate Acetate, in vivo studies often rely on pharmacodynamic endpoints due to the localized action of the drug.
Vasoconstrictor Assay (Skin Blanching Study)
The U.S. Food and Drug Administration (FDA) recommends the use of a vasoconstrictor assay to establish the bioequivalence of topical corticosteroids.[2][5][6][7] This pharmacodynamic study assesses the skin-blanching effect of the corticosteroid, which is correlated with its clinical efficacy.[5]
Methodology:
-
Study Design: A randomized, double-blind, parallel-group design is typically employed.
-
Subjects: Healthy volunteers with normal skin are recruited.
-
Application: The test and reference formulations are applied to designated sites on the subjects' forearms for a specified duration.
-
Evaluation: The degree of skin blanching (vasoconstriction) is visually assessed at various time points after application removal by trained observers using a standardized scale.
-
Data Analysis: The area under the effect curve (AUEC) for skin blanching is calculated and statistically compared between the test and reference products.
Pharmacokinetic Study (for Systemic Absorption)
For oral formulations, a standard pharmacokinetic bioequivalence study is conducted.
Methodology:
-
Study Design: A randomized, two-period, two-sequence crossover study is a common design.[8] This involves subjects receiving both the test and reference formulations in a random order, with a washout period in between.
-
Subjects: A cohort of healthy volunteers is typically used.
-
Drug Administration: A single oral dose of the test or reference drug is administered.
-
Blood Sampling: Blood samples are collected at predefined time intervals before and after drug administration.
-
Bioanalysis: The concentration of the active drug (prednisolone) in the plasma or serum is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[9]
-
Pharmacokinetic Analysis: The Cmax, AUC, and Tmax are calculated from the plasma concentration-time data for each subject and formulation.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to determine if they fall within the 80-125% acceptance range.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Workflow of a typical crossover bioequivalence study.
References
- 1. Topical Corticosteroid Bioequivalence – An Evaluation of the FDA Guidance [page-meeting.org]
- 2. Topical Dermatologic Corticosteroids: In Vivo Bioequivalence | FDA [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. fda.gov [fda.gov]
- 7. Federal Register :: Topical Dermatologic Corticosteroids: In Vivo Bioequivalence; Draft Guidance for Industry; Availability [federalregister.gov]
- 8. Bioequivalence of different prednisolone tablet formulations [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmcokinetic Evaluation of Prednisolone SR Formulations Designed – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Prednisolone Valerate Acetate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending beyond the laboratory bench to the responsible management of chemical waste. Prednisolone Valerate Acetate, a synthetic corticosteroid, requires specific handling and disposal procedures to mitigate risks to human health and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring operational integrity and regulatory compliance.
Hazard Profile and Regulatory Compliance
This compound is classified as a hazardous substance, primarily due to its potential for reproductive toxicity.[1][2][3][4] Improper disposal can lead to environmental contamination and may pose health risks. Disposal of this compound is governed by local, regional, national, and international regulations for hazardous pharmaceutical waste.[1][2][5] It is crucial to consult and adhere to the guidelines established by regulatory bodies such as the Environmental Protection Agency (EPA) in the United States.
| Hazard Category | Description | Regulatory Guidance |
| Human Health | May damage fertility or the unborn child.[1][2][3][4] May cause damage to organs through prolonged or repeated exposure. | Handle with appropriate personal protective equipment (PPE). Disposal must prevent human exposure. |
| Environmental | Potential for endocrine disruption in aquatic environments. | Do not dispose of down the drain or in regular trash.[2] Must be segregated as hazardous pharmaceutical waste. |
| Regulatory | Classified as hazardous pharmaceutical waste. | Disposal must be carried out by a licensed hazardous waste management company in accordance with all applicable regulations. |
Experimental Protocol: Laboratory-Scale Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of small quantities of this compound typically generated in a research laboratory setting.
Materials:
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or face shield
-
Lab coat or chemical-resistant apron
-
-
Hazardous waste container (black, clearly labeled "Hazardous Pharmaceutical Waste")
-
Sealable plastic bags
-
Inert absorbent material (e.g., vermiculite, sand)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Waste disposal manifest or logbook
Procedure:
-
Preparation and Donning PPE:
-
Ensure the designated waste handling area is clean and uncluttered.
-
Don all required PPE before handling any waste materials.
-
-
Waste Segregation:
-
At the point of generation, carefully segregate all materials contaminated with this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable sleeves).
-
-
-
Packaging Solid Waste:
-
Place non-sharp, solid waste contaminated with this compound into a sealable plastic bag.
-
Carefully seal the bag, ensuring no powder can escape.
-
Place the sealed bag into the designated black hazardous pharmaceutical waste container.
-
-
Packaging Liquid Waste:
-
If disposing of a solution containing this compound, absorb the liquid with an inert material.
-
Place the absorbent material into a sealable plastic bag.
-
Seal the bag and place it in the black hazardous pharmaceutical waste container.
-
-
Packaging Sharps Waste:
-
Any sharps (e.g., needles, contaminated glass) must be placed in a designated sharps container for hazardous materials.
-
-
Container Management:
-
Ensure the primary hazardous waste container is kept closed when not in use.
-
Do not overfill the container.
-
The container must be clearly labeled with "Hazardous Pharmaceutical Waste," the name of the chemical (this compound), and the accumulation start date.
-
-
Decontamination:
-
After handling the waste, wipe down the work surface and any equipment used with 70% ethanol or another appropriate decontaminating agent.[4]
-
Dispose of the cleaning materials as hazardous waste.
-
-
Doffing PPE and Personal Hygiene:
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after completing the disposal procedure.
-
-
Documentation and Final Disposal:
-
Record the amount of waste generated in the laboratory's waste log or manifest.
-
Arrange for the collection of the hazardous waste container by a licensed and approved hazardous waste disposal service.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling Prednisolone Valerate Acetate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of Prednisolone Valerate (B167501) Acetate, a corticosteroid that requires careful management to mitigate potential risks. Adherence to these procedural steps is essential for operational safety and regulatory compliance.
Hazard and Exposure Data
While specific occupational exposure limits for Prednisolone Valerate Acetate are not established, data for the related compound, Prednisolone Acetate, provides a benchmark for safe handling. All quantitative data is summarized for clarity.
| Data Point | Value | Compound | Source |
| Occupational Exposure Limit (OEL) | 50 µg/m³ (8-hour TWA) | Prednisolone Acetate | Covetrus North America[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | This compound | DC Chemicals[2] |
| Molecular Weight | 486.6 g/mol | This compound | PubChem[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize exposure and ensure safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2][4] Store away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents.[1][4] Recommended storage temperatures are -20°C for powder and -80°C when in solvent.[2]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Handling and Personal Protective Equipment (PPE)
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2][5]
| Protective Equipment | Specifications and Use Cases |
| Hand Protection | Wear protective gloves, such as nitrile rubber.[1][6] For increased protection, consider double gloving.[6] Always wash hands thoroughly after handling. |
| Eye and Face Protection | Use safety goggles with side-shields.[2][4][7] A face shield may be required for supplementary protection during procedures with a high risk of splashing.[6] |
| Respiratory Protection | A suitable respirator, such as a NIOSH/MSHA-approved particulate respirator, should be used if exposure limits are likely to be exceeded or if dust is generated.[5][6] |
| Protective Clothing | Wear impervious clothing, such as a lab coat, to prevent skin contact.[2][4] Protective shoe covers and a head covering are also recommended.[6] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
-
Evacuation: Evacuate non-essential personnel from the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, before attempting to clean the spill.[6]
-
Containment: For minor spills of solid material, use dry clean-up procedures and avoid generating dust.[6] You can vacuum or sweep up the material.[6] For liquid spills, absorb the solution with a finely-powdered, liquid-binding material like diatomite.[2][4]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2][4]
-
Disposal: Collect all contaminated materials, including the absorbent material and any contaminated PPE, and place them in a sealed container for disposal as hazardous waste.[2][4]
Disposal Plan
All waste containing this compound, including unused product, contaminated labware, and PPE, must be treated as hazardous pharmaceutical waste.[8]
-
Segregation: At the point of generation, separate hazardous waste from non-hazardous waste.[8]
-
Labeling: The waste container must be clearly labeled as hazardous waste, including the chemical name.
-
Storage: Store sealed waste containers in a designated, secure area away from incompatible materials.[8]
-
Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, regional, and national regulations.[2][8] Do not dispose of this chemical down the drain or in the regular trash.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. This compound | C28H38O7 | CID 5284612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. targetmol.com [targetmol.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
